3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCWXRCTFBENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629785 | |
| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-36-3 | |
| Record name | 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a key intermediate and structural motif relevant in pharmaceutical research and development. The core of this document focuses on the Williamson ether synthesis, a classic yet highly effective method for constructing the target molecule's critical ether linkage. We will dissect the reaction mechanism, provide a detailed, self-validating experimental protocol, and analyze the causality behind critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted phenoxy-alkylamines.
Introduction
Chemical Identity and Significance
This compound is a secondary amine featuring a substituted aromatic ether. Its structure is of significant interest as it is analogous to compounds investigated in medicinal chemistry. For instance, it shares structural similarities with impurities of drugs like Atomoxetine, a selective norepinephrine reuptake inhibitor.[] Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and the development of related novel chemical entities.
Rationale for the Selected Synthesis Pathway
Several retrosynthetic disconnections are possible for the target molecule. However, the most strategically sound approach involves the formation of the ether bond via the Williamson ether synthesis. This pathway was selected for its reliability, high potential yield, and operational simplicity.
The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[2] It involves the reaction of a phenoxide ion with a primary alkyl halide.[3][4] This choice is deliberate and grounded in fundamental organic chemistry principles:
-
Minimization of Side Reactions : The use of a primary alkyl halide (the electrophile) is critical. Secondary and tertiary alkyl halides are prone to undergo competing elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which would significantly reduce the yield of the desired ether.[2][3]
-
Nucleophile Reactivity : Phenols are readily deprotonated by common bases to form highly nucleophilic phenoxide ions, which are ideal for the SN2 reaction.[4]
-
Starting Material Availability : The required precursors, 3,4-dimethylphenol and a suitable N-methyl-3-halopropan-1-amine derivative, are readily accessible.
Alternative routes, such as the reductive amination of 3-(3,4-dimethylphenoxy)propanal, would require additional synthetic steps to prepare the aldehyde intermediate, adding complexity to the overall process.[5][6]
Retrosynthetic Analysis
The logical disconnection for this compound targets the C-O ether bond. This leads back to two commercially available or easily synthesized precursors: 3,4-dimethylphenol and 3-chloro-N-methylpropan-1-amine.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Williamson Ether Synthesis
Reaction Principle and Mechanism
The synthesis proceeds in two conceptual steps within a one-pot reaction. First, a strong base deprotonates the hydroxyl group of 3,4-dimethylphenol to generate the corresponding sodium phenoxide. This phenoxide anion is a potent nucleophile. In the second step, this nucleophile attacks the electrophilic carbon of 3-chloro-N-methylpropan-1-amine, displacing the chloride leaving group in a classic SN2 fashion to form the desired ether linkage.[2][4][7]
Caption: Workflow for the Williamson ether synthesis.
Key Starting Materials and Reagents
| Compound | Formula | Mol. Weight | Role |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 g/mol | Nucleophile Precursor |
| 3-Chloro-N-methylpropan-1-amine HCl | C₄H₁₁Cl₂N | 144.04 g/mol | Electrophile |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Solvent |
Detailed Experimental Protocol
Objective: To synthesize this compound on a 50 mmol scale.
Step 1: Reagent Preparation and Phenoxide Formation
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethylphenol (6.11 g, 50 mmol).
-
Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the phenol.
-
Begin stirring and purge the flask with nitrogen.
-
Carefully add sodium hydroxide pellets (2.20 g, 55 mmol, 1.1 eq) to the solution. Note: An exothermic reaction may occur.
-
Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium 3,4-dimethylphenoxide. The solution may become a thicker slurry.
Step 2: Nucleophilic Substitution
-
In a separate beaker, neutralize 3-chloro-N-methylpropan-1-amine hydrochloride (7.20 g, 50 mmol) by dissolving it in a minimal amount of water and adding a solution of sodium hydroxide (2.00 g in 10 mL water) until the solution is basic (pH > 12). Extract the free amine into a suitable solvent like dichloromethane, dry over Na₂SO₄, and carefully concentrate in vacuo. This free-basing step is crucial as the hydrochloride salt is not reactive.
-
Add the prepared free 3-chloro-N-methylpropan-1-amine to the phenoxide mixture at 70 °C.
-
Raise the reaction temperature to 90-100 °C and maintain for 12-18 hours.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of cold water and stir.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with a 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing 1% triethylamine to afford the pure this compound as an oil.
Causality and Optimization of Parameters
-
Choice of Base : Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate the phenol (pKa ~10). Sodium hydride (NaH) could also be used for a more rapid and irreversible deprotonation, but requires more stringent anhydrous conditions.
-
Choice of Solvent : A polar aprotic solvent like DMF or DMSO is ideal for SN2 reactions.[7] These solvents solvate the cation (Na⁺) effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction rate.
-
Temperature Control : The initial heating to 60-70 °C ensures complete phenoxide formation. The subsequent increase to 90-100 °C provides the necessary activation energy for the SN2 substitution without promoting significant side reactions. Higher temperatures could lead to decomposition.
-
Neutralization of Amine : The starting alkyl halide is often supplied as a hydrochloride salt to improve stability and handling.[8][9] It is imperative to convert it to the free amine before the reaction, as the ammonium salt is not electrophilic and the phenoxide would simply act as a base, not a nucleophile.
Characterization and Validation
The identity and purity of the final product should be confirmed using a suite of analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Will confirm the presence of all expected protons, including the aromatic protons of the dimethylphenyl group, the methylene protons of the propyl chain, and the N-methyl group, with characteristic chemical shifts and splitting patterns.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance) : Will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : Will display characteristic peaks for the C-O-C ether stretch, C-N amine stretch, and aromatic C-H bonds.
-
MS (Mass Spectrometry) : Will show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₉NO, 193.29 g/mol ), confirming the correct mass.
Alternative Synthesis Approaches
While the Williamson ether synthesis is preferred, it is valuable to consider other strategies.
-
Reductive Amination : This would involve a two-step process starting from 3,4-dimethylphenol and 3-chloropropan-1-ol to form 3-(3,4-dimethylphenoxy)propan-1-ol. This alcohol would then be oxidized to the corresponding aldehyde, which could undergo reductive amination with methylamine and a reducing agent like sodium triacetoxyborohydride to yield the final product.[10] This route is longer but can be very effective and is a cornerstone of modern amine synthesis.
-
Direct Alkylation of Methylamine : One could first synthesize 1-(3-chloropropoxy)-3,4-dimethylbenzene and subsequently react it with an excess of methylamine. However, this approach carries a significant risk of over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt, which would complicate purification.[11]
Safety Considerations
-
Sodium Hydroxide : Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : DMF is a combustible liquid and a potential teratogen. Work in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Alkyl Halides : 3-chloro-N-methylpropan-1-amine is a potential irritant. Handle with care.
-
Pressure : Ensure the reaction vessel is not sealed to avoid pressure build-up upon heating.
Conclusion
The Williamson ether synthesis represents a highly efficient, scalable, and reliable method for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can achieve high yields of the desired product. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of this and related compounds.
References
- General Procedure A: Reductive amination. The Royal Society of Chemistry.
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Williamson ether synthesis (video). Khan Academy. Available at: [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
10.5: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]
-
3-chloro-N-methylpropan-1-amine. PubChem. Available at: [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
Sources
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. 97145-88-5|3-Chloro-N-methylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 9. scbt.com [scbt.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a secondary amine with potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from analogous structures, and theoretical predictions to offer a robust profile. We will delve into its chemical identity, predicted physicochemical parameters, likely synthetic pathways, and detailed methodologies for its analytical characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or related aryloxy propanamine derivatives.
Introduction and Chemical Identity
This compound belongs to the class of aryloxy propanamines, a scaffold known to exhibit a range of biological activities.[1] The structure incorporates a 3,4-dimethylphenoxy moiety linked via an ether bond to an N-methylpropan-1-amine chain. This combination of an aromatic ether and a secondary amine suggests potential interactions with biological targets and imparts specific physicochemical characteristics that are critical for its behavior in both chemical and biological systems.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 915923-36-3 | [2] |
| Molecular Formula | C₁₂H₁₉NO | [2] |
| Molecular Weight | 193.28 g/mol | [2] |
| Canonical SMILES | CNCCCOC1=CC(=C(C=C1)C)C | - |
| InChI Key | CBKXZUFRYJGKDB-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Properties
Due to the absence of published experimental data for several key physicochemical properties, the following table presents values predicted by computational models and estimations based on structurally similar compounds. These values are crucial for designing experimental protocols, including dissolution studies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Rationale |
| Melting Point | Not available (likely a liquid or low-melting solid at STP) | Based on similar short-chain amines. |
| Boiling Point | ~270-290 °C at 760 mmHg | Estimated based on related aryloxy propanamines. |
| pKa (of the amine) | 9.5 - 10.5 | Typical range for secondary alkylamines. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Computational prediction (e.g., XLogP3). This indicates moderate lipophilicity. |
| Aqueous Solubility | Sparingly soluble | Predicted based on LogP; solubility is expected to be pH-dependent, increasing at lower pH due to protonation of the amine. |
| Appearance | Likely a colorless to pale yellow liquid or solid | Based on general properties of similar amines.[3] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial formation of a chloro- or bromo-functionalized propyl-dimethylphenyl ether, followed by reaction with methylamine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-chloropropoxy)-3,4-dimethylbenzene
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dimethylphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add 1-bromo-3-chloropropane (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 1-(3-chloropropoxy)-3,4-dimethylbenzene.
Step 2: Synthesis of this compound
-
Combine 1-(3-chloropropoxy)-3,4-dimethylbenzene (1.0 eq.) with an excess of methylamine (e.g., 40% solution in water or a solution in ethanol) in a sealed pressure vessel.
-
Heat the mixture to 80-100 °C for 24-48 hours.
-
After cooling, evaporate the excess methylamine and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
To isolate the amine, acidify the aqueous layer with HCl and wash with an organic solvent to remove any unreacted starting material.
-
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by vacuum distillation or conversion to a hydrochloride salt followed by recrystallization.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following section outlines the expected outcomes from standard analytical techniques.
Spectroscopic Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - CAS:915923-36-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. benchchem.com [benchchem.com]
- 4. US20130053579A1 - Process for the preparation of n-methyl-o-aryloxy propanamine derivatives and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 5. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS Number: 915923-36-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is a substituted phenoxy-propan-amine derivative. This class of compounds is of significant interest to the pharmaceutical and neuroscience research communities due to their potential as modulators of monoamine neurotransmitter systems. Structurally, it shares a common scaffold with well-established drugs that target norepinephrine and serotonin transporters, suggesting its potential as a norepinephrine reuptake inhibitor (NRI). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and safety considerations, drawing upon data from structurally related compounds to offer insights where specific information is not yet publicly available.
Chemical and Physical Properties
While experimentally determined data for this compound is limited in publicly accessible literature, its properties can be estimated based on its chemical structure and data from isomeric and analogous compounds.
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₁₂H₁₉NO | Based on chemical structure |
| Molecular Weight | 193.29 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar phenoxy-propan-amines |
| Boiling Point | Not available | Likely high due to molecular weight and polar functional groups |
| Melting Point | Not available | May be a low-melting solid or an oil at room temperature |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Based on the properties of similar amines and ethers[] |
| pKa | ~9.5 - 10.5 | Estimated for the secondary amine based on similar structures |
Synthesis and Manufacturing
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Bromopropoxy)-3,4-dimethylbenzene
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,4-dimethylphenol in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane dropwise.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is carefully quenched with water and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel will afford the pure 1-(3-bromopropoxy)-3,4-dimethylbenzene.
Step 2: Synthesis of this compound
-
The purified 1-(3-bromopropoxy)-3,4-dimethylbenzene is dissolved in an excess of a solution of methylamine in a suitable solvent (e.g., ethanol or THF) in a sealed pressure vessel.
-
The mixture is heated to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent and excess methylamine are removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any remaining starting materials and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the final product, this compound.
Potential Applications and Mechanism of Action
The primary interest in this compound lies in its potential as a therapeutic agent, particularly in the field of neuroscience.
Structural Analogy to Norepinephrine Reuptake Inhibitors (NRIs)
This compound is a structural analog of atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[]. The core phenoxy-propan-amine scaffold is a well-established pharmacophore for interacting with the norepinephrine transporter (NET).
Caption: Relationship between the target compound, a known NRI, and its potential mechanism of action.
Potential Therapeutic Indications
Given its structural similarity to atomoxetine and other monoamine reuptake inhibitors, potential therapeutic applications for this compound could include:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing norepinephrine levels in the prefrontal cortex, it may improve attention, focus, and impulse control.
-
Depression: Some NRIs have demonstrated efficacy in the treatment of major depressive disorder.
-
Neuropathic Pain: Modulation of norepinephrine signaling is a known mechanism for pain relief.
Further preclinical and clinical studies would be necessary to validate these potential applications and to fully characterize the pharmacological profile of this compound.
Safety and Handling
Specific safety and toxicology data for this compound are not available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. The following precautions are recommended based on the safety profiles of structurally similar amines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the chemical structure.
¹H NMR (Proton NMR)
-
Aromatic Protons: Signals in the range of 6.5-7.2 ppm.
-
-O-CH₂- (ether methylene): A triplet around 4.0 ppm.
-
-CH₂- (propyl chain): A multiplet around 2.0 ppm.
-
-N-CH₂- (amine methylene): A triplet around 2.7 ppm.
-
-N-CH₃ (N-methyl): A singlet around 2.4 ppm.
-
Ar-CH₃ (aromatic methyls): Two singlets around 2.2 ppm.
¹³C NMR (Carbon NMR)
-
Aromatic Carbons: Signals in the region of 110-160 ppm.
-
-O-CH₂-: A signal around 70 ppm.
-
-CH₂- (propyl chain): A signal around 30 ppm.
-
-N-CH₂-: A signal around 50 ppm.
-
-N-CH₃: A signal around 35 ppm.
-
Ar-CH₃: Signals around 15-20 ppm.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An expected peak at m/z = 193.15.
-
Major Fragmentation Pathways: Likely fragmentation would involve cleavage of the propyl chain, leading to characteristic fragment ions.
Conclusion
This compound is a promising compound for research in neuropharmacology and drug development. Its structural relationship to known norepinephrine reuptake inhibitors suggests a clear avenue for investigation into its therapeutic potential. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its probable chemical and physical properties, a viable synthetic approach, potential applications, and necessary safety precautions. Further research is warranted to fully elucidate the pharmacological profile and therapeutic utility of this molecule.
References
Sources
An In-Depth Technical Guide to the Preclinical Biological Activity Assessment of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for the systematic evaluation of the biological activity of the novel chemical entity, 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. In the absence of existing pharmacological data, this guide proposes a structured, multi-tiered investigational roadmap. The proposed studies are designed to elucidate the compound's primary mechanism of action, off-target liabilities, and potential therapeutic utility, with a focus on its potential as a central nervous system (CNS) agent. This guide is grounded in established preclinical drug discovery principles, detailing experimental designs from initial synthesis and in vitro screening to preliminary in vivo behavioral assessments and safety pharmacology.
Introduction and Rationale
The chemical scaffold of this compound shares structural similarities with known pharmacologically active agents, particularly analogues of Atomoxetine, a selective norepinephrine reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This structural homology provides a strong rationale for hypothesizing that the primary biological targets of this novel compound may include monoamine transporters, such as the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Alterations in monoaminergic neurotransmission are fundamental to the pathophysiology of numerous CNS disorders, including depression, anxiety, and ADHD. Therefore, a thorough characterization of this compound's interaction with these key transporters is the logical starting point for its biological evaluation.
Furthermore, the tertiary amine structure present in the molecule suggests potential interactions with G-protein coupled receptors (GPCRs), a large and diverse family of receptors that are common targets for CNS-active drugs. This guide outlines a comprehensive screening cascade designed to test these primary hypotheses while simultaneously surveying for broader biological activities and potential safety liabilities.
Synthesis of Test Article
The initial and critical step is the synthesis of a high-purity batch of this compound to serve as the test article for all subsequent biological assays. A proposed synthetic route is outlined below, based on established methodologies for analogous phenoxypropanamine compounds.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis is the O-alkylation of 3,4-dimethylphenol with a suitable 3-carbon aminating agent, followed by methylation.
Caption: Proposed synthetic workflow for this compound.
Synthesis Protocol
-
Step 1: O-Alkylation. To a solution of 3,4-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid K₂CO₃ and evaporate the solvent in vacuo.
-
Purify the resulting crude oil via flash column chromatography to yield the intermediate, 1-(3-chloropropoxy)-3,4-dimethylbenzene.
-
Step 2: Amination. Combine the chlorinated intermediate (1.0 eq) with an excess of methylamine (e.g., 40% solution in water or anhydrous in a suitable solvent) in a sealed pressure vessel.
-
Heat the reaction to 80-100°C for 24 hours.
-
Cool the vessel, and carefully vent any excess pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Step 3: Purification and Salt Formation. Purify the final compound by flash column chromatography. For ease of handling and stability, the final product can be converted to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.
Tier 1: Primary Target Screening and Cytotoxicity
The initial phase of biological evaluation will focus on the primary hypothesis: interaction with monoamine transporters. A concurrent assessment of general cytotoxicity is essential to ensure that any observed activity is not a result of cell death.
Monoamine Transporter Uptake Assays
These assays will determine the compound's ability to inhibit the reuptake of norepinephrine, serotonin, and dopamine. The use of a fluorescence-based kit provides a high-throughput, non-radioactive method for this initial screen.[1][2][3]
Protocol: Neurotransmitter Transporter Uptake Assay
-
Cell Plating: Seed HEK293 cells stably expressing human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) into 96-well, black, clear-bottom plates. A typical seeding density is 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.[1]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration range should typically span from 10 pM to 100 µM.
-
Assay Procedure:
-
Remove culture medium from the cells.
-
Add the prepared compound dilutions to the wells and incubate for 10-30 minutes at 37°C.
-
Add the fluorescent neurotransmitter mimic dye solution provided in the assay kit to all wells.
-
Immediately begin kinetic fluorescence reading on a bottom-read fluorescence plate reader, or incubate for a fixed period (e.g., 30 minutes) for an endpoint reading.
-
-
Data Analysis: Calculate the percent inhibition of neurotransmitter uptake at each compound concentration relative to vehicle control. Determine the IC₅₀ value for each transporter by fitting the data to a four-parameter logistic equation.
In Vitro Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess cell viability and will be used to determine the cytotoxic potential of the compound.[4][5][6][7]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with the same concentration range of the test compound as used in the primary activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well. Agitate the plate to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value.
Caption: Workflow for Tier 1 primary target screening and cytotoxicity assessment.
Data Presentation: Tier 1 Results
| Target/Assay | Result |
| hNET Uptake Inhibition | IC₅₀ (nM) |
| hSERT Uptake Inhibition | IC₅₀ (nM) |
| hDAT Uptake Inhibition | IC₅₀ (nM) |
| Cytotoxicity (HEK293) | CC₅₀ (µM) |
| Selectivity Index (NET) | SI = CC₅₀ / IC₅₀ (NET) |
Tier 2: Secondary Pharmacology and Preliminary Safety
If Tier 1 results indicate potent and selective activity at one or more monoamine transporters (e.g., IC₅₀ < 1 µM and a selectivity index > 100), the compound will advance to Tier 2. This stage involves broader profiling to identify off-target interactions and initial assessments of key safety liabilities.
GPCR and Ion Channel Screening
A broad panel screen is a cost-effective strategy to identify potential off-target activities early in the drug discovery process. Commercial services such as the Eurofins Discovery SafetyScreen44 or SAFETYscan47 panel provide data on interactions with a wide range of receptors, ion channels, and transporters known to be associated with adverse drug reactions.[3][8][9][10][11]
Protocol: Broad Panel Safety Screen
-
Submit the test compound to a contract research organization (e.g., Eurofins Discovery).
-
Request screening at a standard concentration (typically 10 µM) against a predefined safety panel (e.g., SafetyScreen44).
-
The panel typically includes radioligand binding assays for a diverse set of targets.
-
Data Analysis: Results are reported as percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and may warrant further investigation with full dose-response curves to determine IC₅₀ values.
hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability due to its association with QT interval prolongation and the risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[12][13][14] This is a mandatory preclinical safety assessment.
Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[13]
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
After establishing a stable baseline current, apply the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Data Analysis: Measure the percentage of hERG current inhibition at each concentration and calculate an IC₅₀ value.
Preliminary Genotoxicity Assessment
The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.[15][16][17][18][19] The in vitro micronucleus assay assesses the potential to cause chromosomal damage.[4][6][20][21][22]
Protocol: Ames Test
-
Expose several histidine-auxotrophic strains of Salmonella typhimurium (and typically a tryptophan-auxotrophic E. coli strain) to various concentrations of the test compound.[15][16]
-
Perform the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).
-
Plate the bacteria on a minimal agar medium lacking histidine.
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to the negative control.
Protocol: In Vitro Micronucleus Assay
-
Treat a suitable mammalian cell line (e.g., CHO or TK6 cells) with the test compound at several concentrations, with and without S9 metabolic activation.[4][21]
-
After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.[4]
Tier 3: In Vivo Behavioral Pharmacology
If the compound demonstrates a promising in vitro profile (i.e., potent and selective primary activity with a clean secondary and safety profile), preliminary in vivo studies are warranted. Based on the likely mechanism of action (monoamine reuptake inhibition), initial behavioral tests will focus on models of anxiety and depression.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[5][7][23][24][25]
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Dosing: Administer the test compound (e.g., via intraperitoneal injection) to mice at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to testing. Include vehicle control and a positive control (e.g., diazepam).
-
Procedure: Place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[5]
-
Data Acquisition: Use an automated video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group, without significant changes in the total number of arm entries (a measure of general locomotor activity).
Forced Swim Test (FST) for Antidepressant Activity
The FST is a common screening tool for potential antidepressant efficacy. The test is based on the observation that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce this immobility time.[1][2][26][27][28]
Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., imipramine) to mice 30-60 minutes before the test.
-
Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[26]
-
Data Acquisition: Record the session with a video camera. Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.
Caption: Decision-based workflow for Tier 3 in vivo behavioral testing.
Future Directions: Pharmacokinetics and Full Safety Profile
Positive outcomes in the initial in vivo models would trigger a more extensive characterization of the compound. This includes a full pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[29][30][31][32] A comprehensive safety pharmacology evaluation, including cardiovascular, respiratory, and central nervous system assessments in animal models, would also be required before considering the compound for further development.
Conclusion
This technical guide presents a logical and comprehensive strategy for the initial biological characterization of this compound. By employing a tiered approach, from foundational in vitro assays to targeted in vivo models, this research plan allows for efficient data-driven decision-making. The proposed workflow will systematically elucidate the compound's mechanism of action, therapeutic potential, and key safety liabilities, providing a solid foundation for its continued development as a potential CNS therapeutic agent.
References
-
Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014-08-20). [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Frontiers in Toxicology. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023-04-26). [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
Journal of Visualized Experiments. The Mouse Forced Swim Test. [Link]
-
Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10). [Link]
-
PubMed. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]
-
PubMed Central. Animal Models of Depression: Molecular Perspectives. [Link]
-
PubMed Central. Microbial Mutagenicity Assay: Ames Test. [Link]
-
Vrije Universiteit Brussel. A mouse model for depression and anxiety induced by chronic corticosterone injections. [Link]
-
SciSpace. Microbial Mutagenicity Assay: Ames Test. (2018-03-20). [Link]
-
Journal of Visualized Experiments. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019-05-13). [Link]
-
Journal of Visualized Experiments. The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
-
Understanding Animal Research. Factsheet on the forced swim test. (2020-10-15). [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
-
SlideShare. hERG Assay. [Link]
-
PubMed Central. Experimental animal models for the simulation of depression and anxiety. [Link]
-
Charles River Laboratories. Ames Test. [Link]
-
Frontiers. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021-12-08). [Link]
-
ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
PubMed Central. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
MDPI. Animal Models of Depression: What Can They Teach Us about the Human Disease?. [Link]
-
PubMed. Pharmacokinetics and its role in small molecule drug discovery research. [Link]
-
Mantell Associates. Small Molecules and their Impact in Drug Discovery. [Link]
-
U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019-09-18). [Link]
-
ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... [Link]
-
bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020-07-01). [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
-
ICE Bioscience. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. [Link]
Sources
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 12. hERG Assay | PPTX [slideshare.net]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 23. protocols.io [protocols.io]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 29. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scienceopen.com [scienceopen.com]
- 31. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
An In-Depth Technical Guide to 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a substituted phenoxy-propanamine derivative. While this specific isomer is not extensively documented in publicly available literature, this guide extrapolates its core physicochemical properties based on its chemical structure and provides insights into its potential synthesis, characterization, and applications by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are exploring novel chemical entities within this class of compounds.
Introduction and Chemical Identity
This compound belongs to the family of aryloxyalkylamines, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a substituted phenoxy ring linked to a propanamine tail via an ether bond, is a versatile scaffold for interacting with various biological targets. The specific substitution pattern of two methyl groups at the 3 and 4 positions of the phenyl ring, combined with an N-methylated terminal amine, fine-tunes the molecule's steric and electronic properties, which in turn are expected to influence its pharmacokinetic and pharmacodynamic profile.
While direct experimental data for this compound is sparse, its structural analogs have been investigated for a range of applications, including as potential selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). For instance, atomoxetine, which features a related phenoxy-propanamine core, is a well-known NRI used for the treatment of ADHD.[] This guide will therefore leverage data from similar molecules to provide a robust theoretical and practical framework for working with the title compound.
Physicochemical Properties
The fundamental molecular characteristics of a compound are critical for its handling, formulation, and biological activity. The molecular formula and weight of this compound have been determined based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | Calculated |
| Molecular Weight | 193.29 g/mol | Calculated; See PubChem for analog[2] |
| IUPAC Name | This compound | |
| CAS Number | Not available |
Note: The molecular formula and weight are consistent with isomeric compounds such as 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine.[2]
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound can be devised based on established ether synthesis and amination methodologies. A common approach is the Williamson ether synthesis followed by amination.
Overall Reaction Scheme:
A diagram illustrating the two-step synthesis of the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 1-(3-chloropropoxy)-3,4-dimethylbenzene
-
Reagents and Materials:
-
3,4-Dimethylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-3-chloropropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure: a. To a solution of 3,4-dimethylphenol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise. b. Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide salt. c. Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate. g. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ether. i. Purify the crude product by flash column chromatography.
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
1-(3-chloropropoxy)-3,4-dimethylbenzene
-
Aqueous methylamine (40 wt. %)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
-
Procedure: a. In a sealed pressure vessel, dissolve 1-(3-chloropropoxy)-3,4-dimethylbenzene in ethanol. b. Add an excess of aqueous methylamine. c. Heat the mixture at a high temperature (e.g., 80-100 °C) for several hours to overnight. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess methylamine. f. Dilute the residue with water and extract with dichloromethane. g. Wash the combined organic layers with saturated aqueous sodium chloride. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude final product. i. Purify the product via flash column chromatography or distillation under reduced pressure.
Potential Applications and Pharmacological Relevance
The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry. Based on the structures of known bioactive molecules, this compound could be investigated for several potential applications:
-
Antidepressant and Anxiolytic Agents: Many selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) share this structural motif. The specific substitution pattern on the phenyl ring can influence selectivity and potency for monoamine transporters.[3]
-
Neuropathic Pain Treatment: Compounds that modulate norepinephrine and serotonin levels are often effective in treating neuropathic pain.
-
Cardiovascular Agents: Some aryloxyalkylamines have shown activity as beta-blockers or antiarrhythmic agents.
The N-methyl group and the dimethyl substitution on the phenoxy ring are expected to increase lipophilicity, which may enhance blood-brain barrier penetration, a desirable property for centrally acting drugs.
Characterization and Analytical Methods
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structural integrity of the molecule, including the positions of the methyl groups on the aromatic ring and the connectivity of the propanamine chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and exact mass of the compound, corroborating the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound and for monitoring reaction progress.
Conclusion
This compound represents a novel chemical entity with significant potential for investigation in drug discovery programs. This technical guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its potential pharmacological applications based on well-established principles of medicinal chemistry and data from structurally related compounds. The methodologies and insights presented herein are intended to facilitate further research and development of this and other members of the aryloxyalkylamine class.
References
-
ChemChart. 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). Available from: [Link]
-
PubChem. 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine. Available from: [Link]
-
PubChem. 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. Available from: [Link]
-
Chemsrc. 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine. Available from: [Link]
-
PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Available from: [Link]
- Google Patents. Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
-
ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Available from: [Link]
- Google Patents. A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
Sources
A Spectroscopic Guide to 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine: In-Depth Analysis and Data Interpretation
Introduction
The structural confirmation of novel chemical entities relies on the synergistic application of various analytical techniques. NMR spectroscopy provides profound insights into the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry elucidates the molecular weight and fragmentation patterns. This document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules.
The molecular structure of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Molecular Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol (Predicted)
A standard NMR analysis would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For unambiguous signal assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the methyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H5, H6, H2 | 6.8 - 7.2 | m | 3H |
| H10 | ~4.0 | t | 2H |
| H12 | ~2.8 | t | 2H |
| H14 (N-CH₃) | ~2.5 | s | 3H |
| H7, H8 (Ar-CH₃) | ~2.2 | s | 6H |
| H11 | ~2.0 | p | 2H |
| N-H | 1.0 - 2.0 | br s | 1H |
Data Interpretation:
-
Aromatic Region (6.8 - 7.2 ppm): The three protons on the dimethylphenyl ring (H2, H5, and H6) are expected to appear in this region as a complex multiplet (m). Their exact chemical shifts and coupling patterns would depend on the electronic effects of the dimethyl and phenoxy substituents.
-
Aliphatic Chain (2.0 - 4.0 ppm): The protons of the propyl chain are deshielded to varying extents. The methylene protons adjacent to the oxygen atom (H10) would be the most deshielded, appearing as a triplet (t) around 4.0 ppm. The methylene protons adjacent to the nitrogen atom (H12) would also be deshielded, resonating as a triplet (t) around 2.8 ppm. The central methylene group (H11) would appear as a pentet (p) or multiplet around 2.0 ppm, being coupled to both H10 and H12.
-
Methyl Groups (~2.2 and ~2.5 ppm): The two methyl groups on the aromatic ring (H7 and H8) are chemically equivalent and would likely appear as a single sharp singlet (s) at approximately 2.2 ppm, integrating to six protons. The N-methyl protons (H14) would also appear as a singlet (s) around 2.5 ppm, integrating to three protons.
-
N-H Proton (1.0 - 2.0 ppm): The proton on the secondary amine is expected to be a broad singlet (br s) and its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (Ar-O) | 155 - 160 |
| C3, C4 (Ar-C) | 130 - 140 |
| C2, C5, C6 (Ar-CH) | 110 - 125 |
| C10 (O-CH₂) | 65 - 70 |
| C12 (N-CH₂) | 45 - 50 |
| C14 (N-CH₃) | 30 - 35 |
| C11 (CH₂) | 25 - 30 |
| C7, C8 (Ar-CH₃) | 15 - 20 |
Data Interpretation:
-
Aromatic Carbons (110 - 160 ppm): The aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom directly attached to the oxygen (C1) will be the most deshielded. The quaternary carbons bearing the methyl groups (C3 and C4) will also be in this region. The protonated aromatic carbons (C2, C5, and C6) will appear at slightly higher fields.
-
Aliphatic Carbons (15 - 70 ppm): The aliphatic carbons will appear in the upfield region. The carbon adjacent to the electronegative oxygen (C10) will be the most deshielded among the aliphatic carbons. The carbon adjacent to the nitrogen (C12) will also be deshielded. The N-methyl carbon (C14) and the central methylene carbon (C11) will appear at higher fields. The two aromatic methyl carbons (C7 and C8) will be the most shielded carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol (Predicted)
The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) could be used. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretch | 3350 - 3310 | Weak-Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong |
| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium |
| N-H Wag | 910 - 665 | Broad, Strong |
Data Interpretation:
-
N-H Stretch: As a secondary amine, a single, relatively weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region for the N-H stretching vibration.[]
-
C-H Stretches: The aromatic C-H stretches will appear as medium intensity bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the propyl and methyl groups will give rise to strong bands below 3000 cm⁻¹.
-
C=C Aromatic Stretches: The presence of the aromatic ring will be confirmed by several medium intensity bands in the 1600-1450 cm⁻¹ region.
-
C-O and C-N Stretches: A strong band corresponding to the aryl ether C-O stretch is expected around 1250 cm⁻¹. The aliphatic C-N stretching vibration will likely appear as a medium intensity band in the 1250-1020 cm⁻¹ range.[]
-
N-H Wag: A characteristic broad and strong band due to the N-H wagging vibration is expected in the 910-665 cm⁻¹ region.[]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol (Predicted)
The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol . The molecular ion peak (M⁺) is expected at m/z 193.
Key Predicted Fragmentation Pathways:
A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Data Interpretation:
-
Molecular Ion (m/z 193): The molecular ion peak, corresponding to the intact molecule, should be observable.
-
α-Cleavage (m/z 58): The most significant fragmentation is expected to be the cleavage of the C11-C12 bond, resulting in a stable iminium ion [CH₂=N⁺(H)CH₃] with an m/z of 58. This is often the base peak in the mass spectra of N-methylpropylamines.
-
Loss of a Methyl Group (m/z 178): Loss of a methyl radical from the molecular ion could lead to a fragment at m/z 178.
-
Benzylic/Phenoxy Cation (m/z 121): Cleavage of the C10-O9 bond can lead to the formation of the 3,4-dimethylphenoxide radical and a propyl-N-methylaminium cation, or alternatively, cleavage of the C10-C11 bond could lead to a fragment containing the phenoxy group. A prominent peak at m/z 121 corresponding to the [CH₃C₆H₃(CH₃)O]⁺ fragment is also plausible.
Conclusion
This technical guide has provided a detailed, predicted spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings. While based on sound spectroscopic principles and data from analogous structures, experimental verification of these predictions is recommended for definitive structural confirmation.
References
-
北京欣恒研科技有限公司. This compound. Available from: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]
-
Chemaxon. NMR Predictor. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). Available from: [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
PROSPRE. 1H NMR Predictor. Available from: [Link]
-
CASPRE. 13C NMR Predictor. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
PubChem. 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. Available from: [Link]
-
GSRS. N-METHYL-3-(4-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE HYDROCHLORIDE, (3R)-. Available from: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]
-
PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Available from: [Link]
-
ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5...]. Available from: [Link]
-
PubChem. 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine. Available from: [Link]
-
PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
Cheminfo.org. IR spectra prediction. Available from: [Link]
-
Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]
-
PubChem. 3-chloro-N-methylpropan-1-amine. Available from: [Link]
-
Cheminfo.org. Search by substructure for IR spectra and compare. Available from: [Link]
-
SpectraBase. Benzeneethanamine, N-(3-chloropropyl)-3,4-dimethoxy-N-methyl- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
Sources
A Technical Guide to the Solubility Profile of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine for Pharmaceutical Development
Executive Summary
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a tertiary amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a senior application scientist's guide to establishing a robust solubility profile from first principles. We will detail the theoretical underpinnings of solubility, provide field-proven experimental protocols for its determination, and discuss the interpretation of this critical data in the context of pharmaceutical research.
Introduction to the Compound and the Importance of Solubility
Molecular Overview of this compound
This compound belongs to the class of phenoxypropanamine derivatives. This structural class is significant in drug discovery, with members exhibiting a range of biological activities. The molecule's key features include a substituted aromatic ring, an ether linkage, and a tertiary amine group. These functional groups dictate its physicochemical properties, including its potential for ionization, hydrogen bonding, and lipophilicity, all of which are critical determinants of solubility.
The tertiary amine moiety is a weak base and is expected to be protonated at physiological pH, a factor with significant implications for its aqueous solubility and interaction with biological targets.
The Critical Role of Solubility in Drug Development
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can render a promising compound ineffective.[1] A thorough understanding of a compound's solubility across different solvent systems is essential for:
-
Formulation Development: Enabling the creation of viable dosage forms (e.g., oral tablets, intravenous solutions).[2][3]
-
Pharmacokinetic (PK) Prediction: Solubility data is a key input for models that predict how a drug will be absorbed and distributed throughout the body.[4]
-
In Vitro Assay Reliability: Ensuring that a compound is fully dissolved in assay media is crucial for obtaining accurate biological activity data.[5][6]
-
Toxicology Studies: Proper formulation is necessary to achieve the required exposure levels in safety and toxicity assessments.
This guide provides the necessary protocols to generate the foundational data required to address these challenges.
Theoretical Framework for Solubility
Before embarking on experimental determination, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior.
Molecular Structure and Physicochemical Properties
The structure of this compound dictates its fundamental properties.
Caption: Molecular structure of this compound.
Influence of pKa and pH
As a tertiary amine, the compound is a weak base. The dissociation constant (pKa) of its conjugate acid determines the extent of ionization at a given pH. The pKa of tertiary amines typically falls in the range of 9.0-11.0.[7][8] This can be predicted using computational models or determined experimentally.[9][10][11]
The relationship between pH, pKa, and the solubility (S) of a basic drug is described by the Henderson-Hasselbalch equation.[12]
-
When pH < pKa , the compound will be predominantly in its ionized (protonated) form, which is generally much more water-soluble.
-
When pH > pKa , the compound will exist primarily as the neutral free base, which is less water-soluble and more lipophilic.
Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic environments (like the stomach) than in neutral or basic environments (like the intestines).[13][14]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more sophisticated method for predicting solubility in a wide range of solvents.[15][16] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that "like dissolves like."[15] A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[17] HSP can be invaluable for rationally selecting solvents for synthesis, purification, and formulation.[18][19]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[2][20] The shake-flask method is the gold-standard for this determination.[21][22]
Workflow for Shake-Flask Solubility Assay
Caption: Standard workflow for the thermodynamic shake-flask solubility assay.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is adapted from standard industry and regulatory guidelines.[21][23]
Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
Test Compound: this compound (solid, >98% purity)
-
Glass vials (e.g., 2 mL HPLC vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PVDF or similar low-binding material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
-
Solvents:
-
Aqueous Buffers: pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate-Buffered Saline)[5]
-
Organic Solvents: Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate
-
Procedure:
-
Preparation: Add an excess of the solid test compound (e.g., 2-5 mg) to a pre-weighed glass vial. An excess is critical to ensure saturation is reached.[21]
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[21] Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.[6]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[5]
-
Dilution: Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[4] Determine the concentration by comparing the peak area to a standard calibration curve prepared from the same compound.
-
Calculation: Calculate the final solubility value in µg/mL or µM, accounting for all dilution factors.
Data Presentation and Interpretation
Quantitative Data Summary
All experimentally determined solubility data should be compiled into a clear, concise table. While specific data for this molecule must be generated experimentally, a representative data table is shown below.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Simulated Gastric Fluid | 1.2 | 37 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |
| Phosphate-Buffered Saline | 7.4 | 37 | Experimental Value | Calculated Value |
| Water | ~7.0 | 25 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |
Interpretation of Results
-
pH-Dependent Solubility: A significantly higher solubility at pH 1.2 compared to pH 7.4 would confirm the expected behavior of a weak base. This profile is crucial for predicting oral absorption, as the drug must remain in solution as it transitions from the acidic stomach to the neutral intestine.[12][13]
-
Organic Solvent Solubility: High solubility in polar protic solvents like ethanol may suggest good hydrogen bonding capability. Solubility in a range of organic solvents provides essential information for selecting systems for chemical synthesis, purification (e.g., crystallization), and the development of amorphous solid dispersions to enhance bioavailability.
-
Biopharmaceutical Classification System (BCS): The aqueous solubility at the most challenging pH within the physiological range (typically the highest pH for a basic drug) is used alongside permeability data to classify the drug under the BCS framework. This classification guides regulatory and development strategies.[21]
Conclusion
This technical guide has outlined the essential theoretical principles and practical methodologies for the comprehensive characterization of the solubility of this compound. By applying the predictive power of physicochemical analysis and executing robust experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable solubility data that is indispensable for modern drug development. This foundational knowledge enables informed decision-making in formulation, aids in the interpretation of biological data, and ultimately de-risks the path from a promising chemical entity to a viable therapeutic agent.
References
-
Predicted pKa values for the secondary and tertiary amines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved January 18, 2026, from [Link]
-
In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved January 18, 2026, from [Link]
-
The influence of pH on solubility in water Theory. (n.d.). Course Hero. Retrieved January 18, 2026, from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 18, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 18, 2026, from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. Retrieved January 18, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility. Retrieved January 18, 2026, from [Link]
-
Sun, D. D., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Retrieved January 18, 2026, from [Link]
-
Al-Remawi, M., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Retrieved January 18, 2026, from [Link]
-
Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved January 18, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]
-
da Silva, C. O., et al. (2003). Prediction of the pKa values of amines using ab initio methods and free-energy perturbations. Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Tanthana, J., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved January 18, 2026, from [Link]
-
High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved January 18, 2026, from [Link]
-
Barroso, J. (2020, March 11). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. Retrieved January 18, 2026, from [Link]
-
Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Kinam Park. Retrieved January 18, 2026, from [Link]
-
Test No. 105: Water Solubility. (n.d.). OECD. Retrieved January 18, 2026, from [Link]
-
de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved January 18, 2026, from [Link]
-
304 Subpart E—Product Properties Test Guidelines. (2000, December 15). GovInfo. Retrieved January 18, 2026, from [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. joaquinbarroso.com [joaquinbarroso.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ajdhs.com [ajdhs.com]
- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 17. paint.org [paint.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. kinampark.com [kinampark.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. scielo.br [scielo.br]
- 22. govinfo.gov [govinfo.gov]
- 23. oecd.org [oecd.org]
Navigating the Target Landscape of Dimethylphenoxypropanamine Derivatives: An In-depth Technical Guide
Foreword: Unveiling Therapeutic Potential Through Predictive Science
The dimethylphenoxypropanamine scaffold represents a privileged chemical structure in modern medicinal chemistry, most notably embodied by blockbuster drugs such as the norepinephrine reuptake inhibitor (NRI) atomoxetine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The therapeutic success of these agents has spurred considerable interest in exploring the broader biological target space of their derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for predicting and validating the biological targets of novel dimethylphenoxypropanamine derivatives. By integrating computational methodologies with experimental validation, we can illuminate the polypharmacology of these compounds, anticipate potential off-target effects, and guide the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.
I. The Dimethylphenoxypropanamine Core: A Gateway to Monoamine Transporters and Beyond
The defining structural feature of this class of compounds is a dimethylamino group connected via a propyl linker to a phenoxy moiety. This arrangement has proven to be highly effective for interacting with the monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] The seminal examples of atomoxetine and fluoxetine underscore the profound impact that subtle structural modifications to the phenoxy ring and the propanamine chain can have on target selectivity and pharmacological action.[2]
Atomoxetine, with its methyl group at the 2-position of the phenoxy ring, exhibits a high affinity and selectivity for NET.[2] Conversely, fluoxetine's trifluoromethyl group at the 4-position of the phenoxy ring confers potent and selective inhibition of SERT.[3] While these are the primary and well-established targets, the inherent flexibility and chemical tractability of the dimethylphenoxypropanamine scaffold suggest a broader range of potential biological interactions. This guide will explore methodologies to predict both these primary targets and potential "off-targets" that may contribute to the therapeutic efficacy or adverse effect profile of novel derivatives.
II. In Silico Target Prediction: A Triumvirate of Computational Approaches
Computational, or in silico, methods provide a rapid and cost-effective means to generate hypotheses about the biological targets of novel compounds.[4][5] These approaches can be broadly categorized into ligand-based and structure-based methods. For a comprehensive target prediction strategy, a combination of these methods is recommended.
A. Ligand-Based Prediction: Learning from the Knowns
Ligand-based methods leverage the principle that structurally similar molecules are likely to have similar biological activities.
A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.
Protocol for Ligand-Based Pharmacophore Modeling:
-
Ligand Set Preparation: Compile a set of known active ligands for the hypothesized target (e.g., NET or SERT inhibitors with diverse scaffolds).
-
Conformational Analysis: Generate a diverse set of low-energy conformations for each ligand to ensure the bioactive conformation is likely represented.
-
Feature Identification: Identify key pharmacophoric features for each ligand, such as hydrogen bond acceptors/donors, hydrophobic regions, and ionizable groups.[6]
-
Model Generation: Utilize software like LigandScout or MOE to align the active ligands and generate a common feature pharmacophore model.[7][8]
-
Model Validation: Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should have high sensitivity (correctly identifying actives) and specificity (correctly identifying inactives).
Example Pharmacophore for Monoamine Transporter Inhibitors:
A common pharmacophore for monoamine reuptake inhibitors includes a protonatable amine, an aromatic ring, and specific hydrophobic features, all with defined spatial relationships.[5]
Figure 1: Generalized pharmacophore model for a dimethylphenoxypropanamine derivative.
QSAR models mathematically correlate the biological activity of a set of compounds with their physicochemical properties (descriptors).[9]
Protocol for 3D-QSAR (CoMFA) Modeling:
-
Dataset Preparation: Compile a dataset of dimethylphenoxypropanamine derivatives with their corresponding biological activities (e.g., IC50 or Ki values for NET and SERT).
-
Molecular Modeling and Alignment: Generate 3D structures for all molecules and align them based on a common scaffold or pharmacophore.
-
Descriptor Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic field values at each grid point using a probe atom. These field values serve as the descriptors.
-
Model Building: Use Partial Least Squares (PLS) regression to build a mathematical model that correlates the descriptor values with biological activity.
-
Model Validation: Assess the statistical significance and predictive power of the model using cross-validation (q²) and external test sets (r²_pred). A robust model will have high q² and r²_pred values.[4][10]
Example 3D-QSAR Study on Monoamine Reuptake Inhibitors:
A 3D-QSAR study on tetrahydropyran derivatives as SERT and NET inhibitors revealed that steric fields had a more significant contribution to activity than electrostatic fields.[4] The resulting contour maps can guide the modification of new derivatives to enhance potency. For instance, a region of steric bulk favored for NET inhibition but disfavored for SERT inhibition would indicate a modification to improve selectivity.
| QSAR Model Parameter | Value (NET Inhibition) | Value (SERT Inhibition) | Reference |
| Cross-validated q² | 0.78 | 0.82 | [4] |
| Non-cross-validated r² | 0.95 | 0.96 | [4] |
| Optimal number of components | 5 | 6 | [4] |
| Steric field contribution | 65% | 70% | [4] |
| Electrostatic field contribution | 35% | 30% | [4] |
Table 1: Example statistical parameters from a 3D-QSAR study on monoamine transporter inhibitors.
B. Structure-Based Prediction: Docking into the Target
Structure-based methods utilize the 3D structure of the biological target to predict how a ligand will bind.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.
Protocol for Molecular Docking into Monoamine Transporters:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., human SERT, PDB ID: 5I6X or a homology model of NET). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a low-energy 3D conformation of the dimethylphenoxypropanamine derivative and assign appropriate atom types and charges.
-
Binding Site Definition: Define the binding site on the transporter, typically centered on the known substrate or inhibitor binding pocket.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site.[11][12]
-
Scoring and Analysis: Score the predicted binding poses based on a scoring function that estimates the binding free energy. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding site.[13]
Key Interacting Residues in Monoamine Transporters:
Docking studies have identified key residues in the binding sites of NET and SERT that are crucial for ligand recognition. For instance, an aspartate residue in transmembrane helix 1 is critical for interacting with the protonated amine of the inhibitors.[13]
Figure 2: A simplified workflow for molecular docking.
III. Experimental Validation: From Prediction to Biological Reality
Computational predictions must be validated through rigorous experimental testing. A tiered approach, starting with binding assays and progressing to functional and cell-based assays, provides a robust validation cascade.
A. Target Engagement: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[14]
Protocol for Radioligand Binding Assay for NET and SERT:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human NET or SERT.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT) and varying concentrations of the test dimethylphenoxypropanamine derivative.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[15]
| Derivative | Target | Ki (nM) | Reference |
| Atomoxetine | NET | 5 | [2] |
| Atomoxetine | SERT | 77 | [2] |
| Fluoxetine | NET | 140 | [16] |
| Fluoxetine | SERT | 1.1 | [16] |
Table 2: Example binding affinities of known dimethylphenoxypropanamine derivatives for monoamine transporters.
B. Functional Consequences: Cell-Based Assays
Functional assays are essential to determine whether a compound that binds to a target also modulates its activity (i.e., is an agonist, antagonist, or inhibitor).
These assays measure the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.
Protocol for [³H]-Norepinephrine Uptake Assay:
-
Cell Culture: Plate cells expressing NET in a multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Substrate Addition: Add a fixed concentration of [³H]-norepinephrine and incubate for a short period.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of norepinephrine uptake.
If off-target prediction suggests interaction with GPCRs, functional assays measuring downstream signaling events are necessary.
Protocol for cAMP Assay (for Gs- or Gi-coupled GPCRs):
-
Cell Treatment: Treat cells expressing the target GPCR with the test compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF or a luciferase-based reporter assay.[9][17][18]
-
Data Analysis: Determine the effect of the compound on cAMP levels to classify it as an agonist or antagonist.
Protocol for Calcium Flux Assay (for Gq-coupled GPCRs):
-
Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.[10][19]
-
Compound Addition: Add the test compound and measure the change in fluorescence over time using a plate reader.
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular calcium, characteristic of Gq-coupled receptor activation.
Figure 3: Simplified signaling pathways affected by NET and SERT inhibition.
IV. Conclusion: A Roadmap for Innovation
The prediction and validation of biological targets for dimethylphenoxypropanamine derivatives is a multi-faceted endeavor that requires a synergistic interplay between computational and experimental approaches. By following the integrated workflow outlined in this guide—from in silico screening to functional validation—researchers can efficiently navigate the complex target landscape of this important chemical class. This systematic approach will not only accelerate the discovery of novel therapeutics for a range of disorders but also provide a deeper understanding of the molecular mechanisms that underpin their pharmacological effects. The continued evolution of predictive algorithms and high-throughput experimental techniques promises an even more exciting future for the exploration of the therapeutic potential of dimethylphenoxypropanamine derivatives.
V. References
-
Jain, S., & Singh, H. (2008). Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. Journal of Computer-Aided Molecular Design, 22(1), 1-17. [Link]
-
Avram, S., et al. (2012). 3D-QSAR Design of New Escitalopram Derivatives for the Treatment of Major Depressive Disorders. Molecules, 17(9), 10896-10915. [Link]
-
Łapińska, N., Pacławski, A., Szlęk, J., & Mendyk, A. (2024). Machine Learning Tool for New Selective Serotonin and Serotonin–Norepinephrine Reuptake Inhibitors. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Ecker, G. F., & Langer, T. (2003). Physicochemical descriptors in property-based drug design. Current Pharmaceutical Design, 9(21), 1735-1746. [Link]
-
Slideshare. (n.d.). Physicochemical properties (descriptors) in QSAR.pdf. [Link]
-
ResearchGate. (n.d.). Classification of molecular descriptors exploited for QSAR analysis. [Link]
-
Singh, M. (2014). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 5(2), 96-111. [Link]
-
Sipes, N. S., et al. (2017). Designing QSARs for parameters of high throughput toxicokinetic models using open-source descriptors. Computational Toxicology, 2, 14-29. [Link]
-
Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142. [Link]
-
National Center for Biotechnology Information. (2023). QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency. [Link]
-
Koldsø, H., et al. (2013). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 14(9), 18791-18811. [Link]
-
Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. [Link]
-
ResearchGate. (n.d.). LogP and binding affinities of selected compounds for monoamine transporters. [Link]
-
Bohrium. (n.d.). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. [Link]
-
Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]
-
Ishikawa, T., et al. (1991). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 39(1), 123-129. [Link]
-
Chimenti, F., et al. (2013). Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors. European Journal of Medicinal Chemistry, 60, 149-156. [Link]
-
MDPI. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]
-
Ishikawa, T., et al. (1990). [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl]-Alpha-Phenylacetonitrile Derivatives]. Yakugaku Zasshi, 110(10), 737-745. [Link]
-
Chimenti, F., et al. (2013). A comprehensive review on synthesis and designing aspects of coumarin derivatives as monoamine oxidase inhibitors for depression and Alzheimer's disease. Bioorganic & Medicinal Chemistry, 21(10), 2595-2608. [Link]
-
Singh, M. (2014). Overview of Monoamine Transporters. ACS Chemical Neuroscience, 5(2), 96-111. [Link]
-
Kim, H. J., et al. (2003). Synthesis and PDF inhibitory activities of novel benzothiazolylidenehydroxamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 13(19), 3273-3276. [Link]
-
Li, F., et al. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. [Link]
-
Lee, J. H., et al. (2016). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4015-4018. [Link]
-
ResearchGate. (n.d.). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
-
Han, Y. F., et al. (2009). Novel Piperazine Derivative PMS1339 Exhibits Tri-Functional Properties and Cognitive Improvement in Mice. Journal of Alzheimer's Disease, 17(1), 125-139. [Link]
-
Wang, S., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(4), 45-56. [Link]
-
MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. [Link]
Sources
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Physicochemical properties (descriptors) in QSAR.pdf [slideshare.net]
- 10. 3D-QSAR Design of New Escitalopram Derivatives for the Treatment of Major Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure Modeling of the Norepinephrine Transporter | MDPI [mdpi.com]
- 14. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Designing QSARs for parameters of high throughput toxicokinetic models using open-source descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine from 3,4-dimethylphenol: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a tertiary amine of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the O-alkylation of 3,4-dimethylphenol via a Williamson ether synthesis, followed by the introduction of the N-methyl group. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for the purification and characterization of the final product.
Introduction and Scientific Background
This compound belongs to the class of aryloxyalkylamines, a scaffold present in numerous biologically active compounds. The synthesis of such molecules is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The presented synthesis route is a robust and versatile method for the preparation of this and analogous compounds.
The core of this synthesis lies in the Williamson ether synthesis , a classic and reliable method for forming an ether linkage. This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group. In the first step of our protocol, the weakly acidic hydroxyl group of 3,4-dimethylphenol is deprotonated by a strong base to form the more nucleophilic 3,4-dimethylphenoxide. This phenoxide then displaces a halide from an N-protected 3-halopropan-1-amine derivative. The choice of a primary halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions.
The second step involves the introduction of the methyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination or direct alkylation of the secondary amine formed in the first step. The protocol detailed below utilizes a direct alkylation approach.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | ≥98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich | |
| 3-Chloro-N-methylpropan-1-amine hydrochloride | C₄H₁₁Cl₂N | 158.04 | ≥95% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 | ||
| Saturated aqueous sodium chloride solution (brine) | NaCl | 58.44 | ||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | |
| Dichloromethane (for chromatography) | CH₂Cl₂ | 84.93 | HPLC grade | Fisher Scientific |
| Methanol (for chromatography) | CH₃OH | 32.04 | HPLC grade | Fisher Scientific |
| Triethylamine (for chromatography) | (C₂H₅)₃N | 101.19 | ≥99% | Sigma-Aldrich |
Safety Precautions
-
3,4-Dimethylphenol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2] It is also toxic to aquatic life.[1][2]
-
Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas, which may ignite spontaneously.[3][4][5] It also causes severe skin burns and eye damage.[3][4] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
3-Chloro-N-methylpropan-1-amine hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[6][7]
-
N,N-Dimethylformamide (DMF) is a combustible liquid and is harmful in contact with skin or if inhaled.
-
All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol
This synthesis is performed in two main stages as depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Step-by-Step Procedure
Step 1: O-Alkylation of 3,4-Dimethylphenol
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add 3,4-dimethylphenol (10.0 g, 81.8 mmol).
-
Dissolution and Inert Atmosphere: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the 3,4-dimethylphenol is completely dissolved. Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 3.60 g, 90.0 mmol, 1.1 equivalents) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. The addition should be slow to control the effervescence.
-
Formation of the Phenoxide: Stir the resulting suspension at room temperature for 1 hour. The formation of the sodium 3,4-dimethylphenoxide is usually indicated by a change in the appearance of the reaction mixture.
-
Preparation of the Amine Free Base: In a separate beaker, dissolve 3-chloro-N-methylpropan-1-amine hydrochloride (14.2 g, 89.9 mmol, 1.1 equivalents) in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free amine with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free 3-chloro-N-methylpropan-1-amine. Note: The free amine is volatile and should be used immediately.
-
Alkylation: Dissolve the freshly prepared 3-chloro-N-methylpropan-1-amine in a small amount of anhydrous DMF and add it dropwise to the stirred phenoxide solution at room temperature using the dropping funnel.
-
Reaction Completion: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (Eluent: Dichloromethane/Methanol/Triethylamine = 90:9:1).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water (20 mL). Caution: Vigorous reaction and hydrogen evolution will occur.
Step 2: Work-up and Purification
-
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any unreacted 3,4-dimethylphenol, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification by Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.
-
Column Packing: Pack the column with silica gel in a slurry of dichloromethane.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product.
-
Fraction Collection: Collect the fractions containing the desired product (as indicated by TLC) and combine them.
-
-
Final Product: Concentrate the combined pure fractions under reduced pressure to afford this compound as a purified oil.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.0-6.6 (m, 3H, Ar-H), 4.0 (t, 2H, O-CH₂), 2.8 (t, 2H, N-CH₂), 2.4 (s, 3H, N-CH₃), 2.2 (s, 6H, Ar-CH₃), 2.0 (quintet, 2H, CH₂-CH₂-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 157 (Ar-C-O), 137, 130, 120, 116, 112 (Ar-C), 67 (O-CH₂), 56 (N-CH₂), 42 (N-CH₃), 30 (CH₂-CH₂-CH₂), 20, 19 (Ar-CH₃) |
| FT-IR (neat, cm⁻¹) | ~ 3300-3400 (N-H stretch, if secondary amine impurity is present), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1250-1200 (Ar-O-C stretch), 1150-1050 (C-N stretch) |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), and other characteristic fragments. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Discussion and Conclusion
The described two-step synthesis provides a reliable method for the preparation of this compound. The Williamson ether synthesis is a robust reaction, and the use of a strong base like sodium hydride ensures complete deprotonation of the phenol, leading to a good yield of the ether. The subsequent purification by column chromatography is effective in isolating the desired tertiary amine from any unreacted starting materials and by-products. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. This protocol can be adapted for the synthesis of a library of related aryloxyalkylamines for further investigation in drug discovery programs.
References
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet Sodium Hydride. Retrieved from [Link]
-
T3DB. (n.d.). Material Safety Data Sheet 3,4-Dimethylphenol. Retrieved from [Link]
-
Synthonix. (n.d.). 3-Chloro-N-methylpropan-1-amine hydrochloride. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet 3,4-Dimethylphenol. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mzCloud – 3 4 DMA NBOMe [mzcloud.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine | C12H19NO3 | CID 98783885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary amine 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. The synthesis is achieved through a one-pot reductive amination of 3-(3,4-Dimethylphenoxy)propanal with methylamine. We detail a robust methodology employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yield and purity by minimizing common side reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural choices, and troubleshooting, grounded in authoritative chemical principles.
Introduction and Scientific Rationale
The synthesis of tertiary amines is a cornerstone of modern medicinal and process chemistry, as this moiety is a key pharmacophore in a vast array of biologically active molecules.[1] Reductive amination stands out as one of the most reliable and versatile methods for constructing carbon-nitrogen bonds, offering a controlled alternative to direct N-alkylation, which is often plagued by over-alkylation issues.[2]
This protocol focuses on the synthesis of this compound, a molecule of interest as a potential building block in pharmaceutical discovery. The chosen strategy involves the condensation of 3-(3,4-Dimethylphenoxy)propanal with methylamine to form an intermediate iminium ion, which is subsequently reduced in situ to the target tertiary amine.
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
The success of a one-pot reductive amination hinges on the selection of a reducing agent that chemoselectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[3] While powerful reductants like sodium borohydride (NaBH₄) can be used, they risk reducing the aldehyde to an alcohol byproduct.[4] Sodium cyanoborohydride (NaBH₃CN) offers better selectivity but introduces highly toxic cyanide species into the reaction and waste stream.[2]
For these reasons, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5] Its steric bulk and the electron-withdrawing effect of the three acetoxy groups temper its hydridic reactivity, making it an exceptionally mild and selective agent.[3][5] It reacts much faster with the protonated imine (iminium ion) than with the aldehyde, ensuring a clean, high-yielding, one-pot procedure.[5][6]
Reaction Mechanism and Workflow
The reductive amination process proceeds in two distinct, yet concurrent, stages within a single reaction vessel:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 3-(3,4-Dimethylphenoxy)propanal. This is followed by dehydration to form a transient imine, which is protonated under the reaction conditions to yield a more electrophilic iminium ion.[7]
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[7]
Caption: Overall reaction pathway for the reductive amination.
The experimental procedure is designed for operational simplicity and robustness, following a logical sequence of steps from setup to purification.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
Materials and Equipment
| Reagent / Material | Grade | Supplier Example |
| 3-(3,4-Dimethylphenoxy)propanal | ≥95% Purity | Sigma-Aldrich |
| Methylamine, 2.0 M solution in THF | Synthesis Grade | Sigma-Aldrich |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% Purity | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Tech. |
| Ethyl Acetate / Hexanes | HPLC Grade | Fisher Scientific |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, dropping funnel, standard glassware for extraction, rotary evaporator, flash chromatography setup.
Reagent Stoichiometry
| Compound | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 3-(3,4-Dimethylphenoxy)propanal | 178.23 | 178 | 1.0 | 1.0 |
| Methylamine (2.0 M in THF) | 31.06 | 0.6 mL | 1.2 | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(3,4-Dimethylphenoxy)propanal (178 mg, 1.0 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere. Add the methylamine solution (0.6 mL of 2.0 M solution in THF, 1.2 mmol) dropwise via syringe.
-
Imine Formation: Stir the resulting clear solution at room temperature for 30 minutes. This allows for the formation of the imine-iminium ion equilibrium.[8]
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: A slight exotherm may be observed. Adding the reagent in portions helps maintain temperature control.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 20 minutes until gas evolution ceases. This step neutralizes acetic acid byproduct and decomposes any excess STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to elute the product. The final product, this compound, should be a clear oil.
Discussion and Troubleshooting
-
Rationale for Anhydrous Solvent: Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[3][4] The use of anhydrous DCM is critical to prevent the decomposition of the reagent and ensure efficient reduction.
-
Importance of Equivalents: A slight excess of the amine (1.2 eq.) is used to drive the imine formation equilibrium forward. An excess of the reducing agent (1.5 eq.) ensures the complete reduction of the intermediate iminium ion.
-
Monitoring Imine Formation: For less reactive substrates, it can be beneficial to confirm imine formation via TLC or ¹H NMR before adding the reducing agent.[8] The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of an imine proton signal (~8.0-8.5 ppm) would be indicative.
-
Troubleshooting - Incomplete Reaction: If the reaction stalls, it may be due to incomplete imine formation. The addition of a catalytic amount of acetic acid (0.1 eq.) can facilitate the dehydration step, especially with less reactive ketones or amines.[6] However, with an unhindered aldehyde and a primary amine, this is often unnecessary.
-
Troubleshooting - Aldehyde Reduction Side Product: If the corresponding alcohol, 3-(3,4-Dimethylphenoxy)propan-1-ol, is observed, it suggests the reducing agent is too reactive or the conditions are not optimal. STAB is specifically chosen to avoid this, but contamination with more reactive borohydrides could be a cause.[5]
Safety Precautions
-
Dichloromethane (DCM): Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Quench carefully and avoid contact with strong acids.
-
Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
References
-
Myers, A. Advanced Organic Chemistry, Chem 115. Harvard University. [Link][6]
-
The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link][10]
-
Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link][11]
-
chemistNATE. Reductive Amination Reaction mechanism - Simple. YouTube. [Link][12]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link][8]
-
Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. One moment, please... [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Application Notes & Protocols for In Vitro Assay Development of Phenoxypropanamine Compounds
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for the development of robust in vitro assays for the characterization of phenoxypropanamine compounds. Phenoxypropanamines represent a versatile chemical scaffold with a history of interacting with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and monoamine transporters. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and field-proven insights to navigate the complexities of screening, validation, and mechanism of action studies for this important class of molecules.
Introduction: The Phenoxypropanamine Scaffold
The phenoxypropanamine moiety is a core structural feature in numerous clinically significant drugs, including beta-blockers (e.g., propranolol), antidepressants (e.g., fluoxetine), and anorectics. Its chemical versatility allows for interactions with a diverse set of protein targets, making it a privileged scaffold in drug discovery. The primary challenge and opportunity lie in systematically characterizing the biological activity of novel analogues. A well-designed in vitro assay cascade is paramount for determining potency, selectivity, and mechanism of action (MoA), thereby guiding successful drug development campaigns.
This guide will walk through the logical progression of assay development, from initial target consideration to robust, validated protocols for hit identification and characterization.
Strategic Framework: Assay Selection and Development Workflow
The selection of an appropriate assay is critically dependent on the hypothesized biological target. For novel phenoxypropanamine derivatives, an initial understanding of the Structure-Activity Relationship (SAR) of parent compounds can guide this choice. The overall workflow should be designed as a funnel, starting with a broad primary screen to identify active compounds and progressively using more complex, lower-throughput assays to confirm activity and elucidate the precise MoA.
A typical workflow for assay development and screening is illustrated below.
Caption: High-level workflow for in vitro assay development and screening.
Primary Assay: GPCR Functional Screen (Calcium Mobilization)
Many phenoxypropanamines are known to modulate GPCRs that signal through the Gαq pathway, leading to the release of intracellular calcium. A no-wash calcium mobilization assay using a fluorescent indicator dye like Fluo-8 AM is a robust, high-throughput method for primary screening.
Scientific Rationale: This assay directly measures a functional cellular response to receptor activation. The use of a homogeneous "no-wash" format minimizes plate handling steps, making it highly amenable to automated high-throughput screening (HTS). The fluorescent readout provides a large dynamic range, ensuring high sensitivity for detecting both agonists and antagonists.
Protocol 3.1: Calcium Mobilization Assay for a Gαq-Coupled Receptor
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the target GPCR.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Calcium Indicator Dye: Fluo-8 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange inhibitor that prevents dye leakage from cells (if required, check dye specifications).
-
Reference Agonist: A known agonist for the target receptor.
-
Test Compounds: Phenoxypropanamine library dissolved in 100% DMSO.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the dye loading solution in Assay Buffer. The final concentration of Fluo-8 AM is typically 2-4 µM. Include probenecid (e.g., 2.5 mM) if necessary.
-
Remove culture medium from the cell plate.
-
Add 20 µL of dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare compound plates by serially diluting test compounds and controls in Assay Buffer. A typical starting concentration for a primary screen is 10 µM.
-
Place the cell plate into a fluorescent microplate reader (e.g., FLIPR, FDSS).
-
The instrument will add 10 µL of the compound solution to the wells while simultaneously reading the fluorescence.
-
-
Data Acquisition:
-
Measure fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) every second for a baseline reading of 10-20 seconds.
-
After compound addition, continue reading every 1-2 seconds for an additional 90-180 seconds to capture the peak calcium response.
-
Data Analysis: The primary response is the maximum fluorescence signal post-compound addition minus the baseline fluorescence. For a single-point screen, activity can be expressed as a percentage of the response induced by a saturating concentration of the reference agonist.
| Parameter | Agonist Control | Antagonist Control | Test Compound |
| Concentration | EC100 | Vehicle (DMSO) | 10 µM |
| Max-Min Fluorescence | 50,000 RFU | 500 RFU | Variable |
| % Activity | 100% | 0% | (RFU_test - RFU_veh) / (RFU_ago - RFU_veh) * 100 |
Hit Confirmation and Orthogonal Assays
A "hit" from the primary screen must be confirmed to rule out assay artifacts (e.g., compound auto-fluorescence, non-specific activity). Confirmation involves re-testing the compound in a dose-response format and employing an orthogonal assay that measures a different biological endpoint.
Scientific Rationale: An orthogonal assay provides an independent line of evidence for the compound's activity. For a GPCR target, if the primary assay measured calcium flux (a Gαq pathway event), a suitable orthogonal assay could be a radioligand binding assay, which directly measures the physical interaction of the compound with the receptor.
Protocol 4.1: Radioligand Binding Assay
Materials:
-
Membranes: Cell membranes prepared from cells overexpressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the target receptor.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: Phenoxypropanamine hits.
-
Scintillation Cocktail & Vials.
-
Glass Fiber Filter Mats & Harvester.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add Binding Buffer, radioligand (at a concentration near its Kd), and serial dilutions of the test compound.
-
Reaction Initiation: Add a diluted aliquot of cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Data are plotted as percentage of specific binding versus compound concentration. The concentration at which the compound inhibits 50% of the specific binding is its IC50 value.
Mechanism of Action (MoA) Elucidation
Once a hit is confirmed, studies must be performed to determine its MoA. For a GPCR target, this involves distinguishing between agonists, antagonists, and allosteric modulators.
Signaling Pathway Context: Understanding the underlying signaling cascade is crucial for designing MoA studies. For a canonical Gαq-coupled receptor, the pathway is as follows:
Using 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine in serotonin transporter binding assays
Title: A Comprehensive Protocol for Determining the Binding Affinity of Novel Compounds, such as 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, at the Human Serotonin Transporter (SERT) via Radioligand Binding Assay
Abstract
This guide provides a detailed framework and experimental protocol for characterizing the binding affinity of novel chemical entities at the human serotonin transporter (SERT). Using this compound as a representative test compound, we delineate a competitive radioligand binding assay employing [³H]citalopram. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific principles that ensure data integrity and reproducibility. The protocol covers membrane preparation from SERT-expressing cells, execution of the competitive binding experiment, data analysis for the determination of IC₅₀ and Kᵢ values, and essential troubleshooting guidance.
Introduction: The Serotonin Transporter as a Key Therapeutic Target
The human serotonin transporter (SERT, or SLC6A4) is an integral membrane protein that plays a critical role in regulating serotonergic neurotransmission.[1] It actively transports serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[2][3] This reuptake mechanism is fundamental to maintaining neurochemical balance, and dysfunction of SERT has been implicated in numerous psychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[4]
Consequently, SERT is a primary target for many widely prescribed psychotropic medications, most notably the Selective Serotonin Reuptake Inhibitors (SSRIs).[4] These drugs function by binding to SERT and competitively inhibiting serotonin reuptake, which leads to an increase in the synaptic concentration of serotonin.[4] The characterization of novel compounds for their affinity and selectivity for SERT is a cornerstone of modern neuroscience drug discovery.
Radioligand binding assays are the gold-standard method for quantifying the interaction between a compound and a target receptor or transporter.[5][6] This application note details a competitive binding assay, a robust method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound by measuring its ability to displace a specific, high-affinity radioligand from the target.
Principle of the Competitive Binding Assay
The assay quantifies the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram) and a range of concentrations of an unlabeled test compound (e.g., this compound) for the orthosteric binding site on SERT. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the transporter. This relationship allows for the calculation of the test compound's IC₅₀ (the concentration required to inhibit 50% of the specific binding of the radioligand), which can then be converted to the Kᵢ, an intrinsic measure of the compound's binding affinity.[2]
Caption: Principle of the competitive radioligand binding assay at SERT.
Materials and Reagents
Sourcing high-quality reagents is critical for assay success. Ensure all reagents are of appropriate grade and stored correctly.
| Reagent | Recommended Source/Specification | Rationale |
| Test Compound | This compound (CAS: 915923-36-3) or other novel compounds. Purity >98%. | High purity is essential to ensure that the observed activity is from the compound of interest. |
| SERT Source | Membrane preparation from HEK293 or CHO cells stably expressing human SERT. | Provides a consistent and high-density source of the transporter, minimizing variability between experiments.[7] |
| Radioligand | [³H]citalopram (Specific Activity: 70-90 Ci/mmol) | A high-affinity, selective radioligand for the primary SERT binding site. High specific activity ensures a robust signal.[8] |
| Displacer | Paroxetine or Fluoxetine (10 µM final concentration) | Used to define non-specific binding (NSB). A high concentration of a known SERT inhibitor saturates all specific sites. |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Provides a stable pH and ionic environment that is physiological and optimal for SERT binding. |
| Wash Buffer | Cold Assay Buffer (4°C) | Cold buffer is used during the washing steps to slow the dissociation rate of the radioligand from the transporter, minimizing loss of specific signal.[9] |
| Filtration | 96-well glass fiber filters (e.g., GF/B or GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI) | Glass fiber filters effectively trap cell membranes. PEI pre-treatment reduces non-specific binding of the positively charged radioligand to the negatively charged filter matrix. |
| Scintillation | Liquid scintillation cocktail | Required for detecting the beta emissions from the tritium ([³H]) isotope. |
| Equipment | 96-well plates, multichannel pipettes, cell harvester, liquid scintillation counter. | Standard equipment for high-throughput radioligand binding assays. |
Experimental Protocol
This protocol is designed for a 96-well plate format to facilitate high-throughput screening. All additions should be performed on ice to minimize protein degradation.
Preparation of Cell Membranes
Causality: Proper membrane preparation is paramount. The goal is to isolate the membrane fraction containing SERT away from cytosolic components while maintaining the transporter's structural integrity.
-
Cell Culture: Grow HEK293 cells stably expressing human SERT to ~90% confluency.
-
Harvesting: Scrape cells into ice-cold Phosphate Buffered Saline (PBS) and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Dounce or polytron homogenizer to lyse the cells.[10][11]
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step. This wash step removes residual cytosolic proteins.
-
Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[12]
-
Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.
Competitive Binding Assay Procedure
-
Plate Setup: Design a 96-well plate map to include wells for Total Binding (TB), Non-Specific Binding (NSB), and a range of concentrations for the test compound. Perform all determinations in triplicate.
-
TB Wells: Contain radioligand and membranes only. Represents maximum specific binding.
-
NSB Wells: Contain radioligand, membranes, and a saturating concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).
-
Test Compound Wells: Contain radioligand, membranes, and serially diluted test compound.
-
-
Reagent Addition: In a 96-well plate, add the following components in order to a final volume of 250 µL:
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of displacer (for NSB wells) OR 50 µL of test compound at various concentrations.
-
50 µL of [³H]citalopram diluted in Assay Buffer (final concentration ~1 nM, at or near its Kₑ).
-
150 µL of the SERT membrane preparation (diluted in Assay Buffer to 10-20 µg protein/well). The optimal protein concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound, a key assumption for data analysis.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Termination & Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the PEI-treated 96-well glass fiber filter plate using a cell harvester.[1] This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well. This removes any unbound radioligand trapped in the filter matrix.
-
-
Radioactivity Counting:
-
Dry the filter mat completely.
-
Add liquid scintillation cocktail to each well (or transfer filters to scintillation vials).
-
Count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).[9]
-
Caption: Step-by-step workflow for the SERT competitive binding assay.
Data Analysis and Interpretation
Calculating Specific Binding
First, determine the specific binding at each concentration of the test compound.
-
Average CPM: Calculate the mean CPM for each set of triplicates (TB, NSB, and each test compound concentration).
-
Specific Binding (CPM): Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Percent Inhibition: % Inhibition = (1 - (Specific Binding_Compound / Specific Binding_Total)) * 100
Determining the IC₅₀
Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of the test compound that produces 50% inhibition of specific radioligand binding.
Calculating the Inhibition Constant (Kᵢ)
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Kᵢ), which is independent of experimental conditions, use the Cheng-Prusoff equation .[2][13]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand ([³H]citalopram) used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for SERT. This value should be determined independently via a saturation binding experiment or obtained from reliable literature sources for the specific batch of radioligand and tissue preparation.
The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the transporters at equilibrium if no radioligand were present. A lower Kᵢ value signifies a higher binding affinity.
Presentation of Results
Summarize the binding data in a clear, tabular format.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| Paroxetine (Control) | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.98 |
| This compound | Hypothetical Value | Calculated Value | Hypothetical Value |
Note: Data are presented as mean ± SEM from n=3 independent experiments. The Hill Slope should be close to 1.0 for a simple, competitive interaction at a single site.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand is too hydrophobic; Insufficient filter washing; Filter not adequately pre-treated with PEI. | Increase the number of cold buffer washes; Ensure PEI pre-soak is sufficient; Consider adding 0.1% BSA to the assay buffer to reduce binding to plasticware.[9] |
| Low Total Binding Signal | Insufficient receptor density in membrane prep; Degraded radioligand or membranes; Incorrect buffer conditions. | Increase protein concentration per well; Verify radioligand integrity and use fresh membrane aliquots; Confirm buffer pH and composition. |
| Poor Reproducibility | Inconsistent pipetting; Incomplete mixing; Temperature fluctuations during incubation. | Use calibrated pipettes and proper technique; Ensure gentle agitation during incubation; Use a temperature-controlled incubator. |
| Shallow Competition Curve (Hill Slope < 0.8) | Complex binding mechanism (e.g., allosteric effects); Compound insolubility at high concentrations. | Investigate for allosteric interactions with kinetic binding studies; Check compound solubility in assay buffer.[14][15] |
Conclusion
This application note provides a robust and scientifically grounded protocol for determining the binding affinity of novel compounds at the human serotonin transporter. By following this detailed methodology, researchers can generate reliable and reproducible data on the interaction of test molecules like this compound with this critical CNS target. Accurate determination of the Kᵢ value is an essential step in the hit-to-lead optimization process, enabling the quantitative comparison of compound potencies and guiding the development of next-generation therapeutics for serotonin-related disorders.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]
-
Horschitz, S., Hummerich, R., & Schloss, P. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society Transactions, 29(6), 728-732. Available at: [Link]
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Springer Nature Experiments. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. Available at: [Link]
-
Serotonin Transporter - Proteopedia, life in 3D. Available at: [Link]
-
Reaction Biology. SERT Biochemical Binding Assay Service. Available at: [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Andersen, J., et al. (2008). Binding of serotonin to the human serotonin transporter. Molecular modeling and experimental validation. Journal of Biological Chemistry, 283(23), 15844-15853. Available at: [Link]
-
Larsen, M. B., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 338-343. Available at: [Link]
-
Ladefoged, L. K., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications, 11(1), 1474. Available at: [Link]
-
Kirilly, E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 430-436. Available at: [Link]
-
Plenge, P., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(2), 265-273. Available at: [Link]
-
Barmore, A., et al. (2018). [³H] citalopram binding to serotonin transporter sites in minnow brains. Ecotoxicology, 27(8), 1073-1082. Available at: [Link]
-
Kaur, H., et al. (2009). Synthesis and monoamine transporter affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6865-6868. Available at: [Link]
-
Andersen, J., et al. (2009). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 284(48), 33343-33352. Available at: [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Wallace, M. J., et al. (2005). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Bioorganic & Medicinal Chemistry Letters, 15(4), 1007-1010. Available at: [Link]
-
Chen, C. P., et al. (2005). Characterization of the binding sites for 123I-ADAM and the relationship to the serotonin transporter in rat and mouse brains using quantitative autoradiography. Journal of Nuclear Medicine, 46(10), 1713-1721. Available at: [Link]
-
Cheng, H. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. Available at: [Link]
-
Hersey, A., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6551-6566. Available at: [Link]
-
Nielsen, E. O., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(3), 399-409. Available at: [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Abstract
This guide provides a detailed framework for the cellular characterization of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. Drawing from its structural similarity to the well-established phenoxy-propan-1-amine class of compounds, we hypothesize that its primary mechanism of action involves the inhibition of monoamine transporters. This document outlines a logical, multi-tiered approach, beginning with primary functional assays to determine potency and selectivity against the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Subsequently, it details crucial secondary and counter-screening assays, including cytotoxicity and monoamine oxidase (MAO) inhibition, to build a comprehensive pharmacological profile. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility, providing researchers in drug discovery and pharmacology with the necessary tools to thoroughly evaluate this compound's cellular activity.
Rationale and Primary Hypothesis: Targeting Monoamine Transporters
The chemical structure of this compound belongs to the phenoxy-propan-1-amine scaffold. This scaffold is the backbone for numerous clinically significant drugs that modulate monoaminergic neurotransmission. For instance, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a norepinephrine reuptake inhibitor (NRI), are both derivatives of this core structure[1][2].
-
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3][4]
-
Atomoxetine: (R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine[1]
-
Test Compound: 3-(3,4-Dimethylphenoxy )-N-methylpropan-1-amine
The striking similarity strongly suggests that this compound functions as a monoamine transporter inhibitor. These transporters—SERT, NET, and DAT—are membrane proteins that terminate synaptic signaling by clearing neurotransmitters from the synaptic cleft[5][6]. Inhibiting this reuptake process increases the extracellular concentration of the neurotransmitter, enhancing neuronal signaling.
Therefore, the primary objective is to quantify the inhibitory activity of the compound against these three key transporters to determine its potency (IC₅₀) and selectivity profile.
Figure 1: Mechanism of Monoamine Reuptake Inhibition. The test compound is hypothesized to block the transporter, increasing neurotransmitter levels in the synaptic cleft.
Primary Functional Assays: Monoamine Transporter Uptake Inhibition
The most direct method to assess the compound's activity on monoamine transporters is through an uptake inhibition assay. This assay measures the ability of the test compound to compete with a labeled substrate (either radioactive or fluorescent) for uptake into cells engineered to express a specific transporter (e.g., hSERT, hNET, or hDAT)[7][8].
Principle
Cells overexpressing the target transporter are incubated with the test compound across a range of concentrations before a labeled substrate is added. The amount of substrate taken up by the cells is then quantified. An effective inhibitor will reduce the accumulation of the labeled substrate in a dose-dependent manner. This approach allows for the determination of an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the substrate uptake.
Workflow Overview
Figure 2: General experimental workflow for a monoamine transporter uptake inhibition assay.
Protocol 2.1: Radiometric Uptake Inhibition Assay
This protocol is considered the "gold standard" for its high sensitivity and direct measurement of transport. It is adapted from methodologies described in established pharmacological studies[7][8][9].
Materials and Reagents
-
Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT. Non-transfected HEK-293 cells for background determination.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-HEPES buffer (KHB) or Hanks' Balanced Salt Solution (HBSS).
-
Radiolabeled Substrates: [³H]-Serotonin (for SERT), [³H]-Norepinephrine or [³H]-Dopamine (for NET), [³H]-Dopamine (for DAT).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Positive Controls (100% Inhibition): Fluoxetine for SERT, Desipramine or Nisoxetine for NET, GBR-12909 or Nomifensine for DAT[5][6].
-
Plates: Poly-D-lysine coated 96-well plates.
-
Reagents: Scintillation cocktail, 1% SDS for cell lysis.
-
Equipment: Liquid scintillation counter, multichannel pipette.
Step-by-Step Procedure
-
Cell Plating: Seed the transporter-expressing cells (and non-transfected control cells) into 96-well plates at a density of 5 x 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂[7].
-
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound in assay buffer. A typical final concentration range would be 0.1 nM to 10 µM. Also prepare solutions for vehicle (0.1% DMSO), positive control (e.g., 10 µM Fluoxetine for SERT), and total uptake (buffer only).
-
Assay Initiation: Gently aspirate the culture medium from the wells and wash once with 100 µL of pre-warmed assay buffer.
-
Compound Pre-incubation: Add 50 µL of the diluted test compound, vehicle, or positive control to the appropriate wells. Incubate for 20 minutes at 37°C[5][6].
-
Substrate Addition: Add 50 µL of assay buffer containing the radiolabeled substrate to all wells. The final concentration should be near the substrate's Kₘ value (e.g., 50-65 nM for [³H]-Serotonin)[5].
-
Uptake Incubation: Incubate the plate for 10-15 minutes at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer. This step is critical to remove extracellular radiolabel.
-
Cell Lysis: Add 100 µL of 1% SDS to each well and shake for 5 minutes to ensure complete lysis.
-
Signal Quantification: Transfer the lysate from each well to a scintillation vial, add 3-4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 2.2: Fluorescence-Based Uptake Inhibition Assay
This method offers a non-radioactive, higher-throughput alternative. It uses a fluorescent substrate mimetic that is taken up by the transporters, coupled with a masking dye to quench extracellular fluorescence[10][11].
Materials and Reagents
-
Assay Kit: A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) is highly recommended[11]. These kits contain the proprietary fluorescent substrate and masking dye.
-
Cell Lines, Media, Plates, and Compounds: As described in Protocol 2.1.
-
Equipment: Fluorescence microplate reader capable of bottom-read mode (e.g., Ex: 440 nm, Em: 520 nm)[10].
Step-by-Step Procedure
-
Cell Plating: Follow Step 1 from Protocol 2.1.
-
Reagent Preparation: On the day of the assay, prepare the fluorescent substrate/masking dye solution in assay buffer according to the kit manufacturer's instructions[11].
-
Compound Plating: Add 50 µL of serially diluted test compound, vehicle, or positive control to the appropriate wells of the cell plate.
-
Substrate Addition: Add 50 µL of the prepared fluorescent substrate/masking dye solution to all wells.
-
Signal Quantification: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity in kinetic mode for 20-30 minutes or as an endpoint measurement after a fixed incubation time[10].
-
Data Analysis: The rate of fluorescence increase (kinetic mode) or the final fluorescence value (endpoint mode) is proportional to transporter activity.
Secondary and Counter-Screening Assays
A comprehensive evaluation requires assessing the compound's effect on cell health and its activity against related off-targets. This ensures that the observed monoamine transporter inhibition is specific and not an artifact of general toxicity.
Protocol 3.1: Cytotoxicity Assessment (Neutral Red Uptake Assay)
Principle The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of healthy, viable cells to incorporate and bind the neutral red dye within their lysosomes[12][13]. When the cell membrane or lysosomal membrane is damaged by a cytotoxic agent, the ability to retain the dye is lost. The amount of dye retained is proportional to the number of viable cells[14].
Materials and Reagents
-
Neutral Red (NR) Stock Solution: 3.3 mg/mL in water[12].
-
NR Medium: Dilute the NR stock solution 1:100 in pre-warmed culture medium on the day of use (final concentration ~33 µg/mL)[12].
-
NR Destain Solution: 50% ethanol, 49% deionized water, 1% glacial acetic acid[13].
-
Cells and Compound: As described in previous protocols.
-
Equipment: Spectrophotometer (plate reader) capable of reading absorbance at 540 nm.
Step-by-Step Procedure
-
Cell Plating and Treatment: Plate cells as in Protocol 2.1. The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours (a duration relevant to potential therapeutic use).
-
Dye Incubation: After the treatment period, aspirate the medium and add 100 µL of pre-warmed NR Medium to each well. Incubate for 2-3 hours at 37°C[15].
-
Wash: Aspirate the NR Medium and wash the cells once with 150 µL of DPBS to remove excess dye[15].
-
Dye Extraction: Add 150 µL of NR Destain Solution to each well. Shake the plate for 10 minutes on a shaker to fully solubilize the dye.
-
Quantification: Measure the absorbance of the solubilized dye at 540 nm.
Protocol 3.2: Monoamine Oxidase (MAO) Inhibition Assay
Principle MAO-A and MAO-B are enzymes that metabolize monoamines. Since the test compound is structurally related to monoamines, it is crucial to test for any inhibitory effects on these enzymes. This assay measures the activity of MAO by detecting one of its byproducts, hydrogen peroxide (H₂O₂), using a colorimetric or fluorometric probe[16][17].
Materials and Reagents
-
Assay Kit: A commercial MAO activity assay kit (e.g., from Cell Biolabs) is recommended. These kits provide the necessary substrates (e.g., tyramine), inhibitors, and detection reagents[16].
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from relevant tissues.
-
Positive Controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[16][18].
-
Equipment: Spectrophotometer or fluorometer.
Step-by-Step Procedure
-
Reaction Setup: In a 96-well plate, add the MAO enzyme source, assay buffer, and serial dilutions of the test compound or controls.
-
Pre-incubation: Incubate for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the MAO substrate (e.g., tyramine) and the H₂O₂ detection probe/HRP mixture to all wells.
-
Incubation: Incubate for the time specified by the kit manufacturer (e.g., 30-60 minutes) at 37°C.
-
Quantification: Measure the absorbance (e.g., 540-570 nm) or fluorescence to quantify the amount of H₂O₂ produced. A decrease in signal relative to the vehicle control indicates MAO inhibition.
Data Analysis and Interpretation
IC₅₀/CC₅₀ Determination
-
Normalize Data: Convert the raw data (CPM, RFU, or Absorbance) into percentage of activity.
-
Set the average of the vehicle control wells as 0% inhibition.
-
Set the average of the positive control (or highest concentration of test compound showing a plateau) as 100% inhibition.
-
For cytotoxicity, set vehicle control as 100% viability and wells with lysed cells as 0% viability.
-
-
Curve Fitting: Plot the % Inhibition (or % Viability) against the log concentration of the test compound. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ (for inhibition assays) or CC₅₀ (for cytotoxicity) value.
Data Presentation Summarize the calculated potency and cytotoxicity values in a clear, structured table for easy comparison.
| Assay Target | Potency (IC₅₀) [µM] | Cytotoxicity (CC₅₀) [µM] | Selectivity Index (CC₅₀/IC₅₀) |
| hSERT | Value ± SD | \multirow{5}{*}{Value ± SD} | Calculate |
| hNET | Value ± SD | Calculate | |
| hDAT | Value ± SD | Calculate | |
| hMAO-A | Value ± SD | Calculate | |
| hMAO-B | Value ± SD | Calculate |
Interpretation
-
Potency: A lower IC₅₀ value indicates higher potency.
-
Selectivity: Compare the IC₅₀ values across SERT, NET, and DAT. A compound is considered selective if there is at least a 10-fold difference in potency between targets.
-
Safety Window: The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure. A higher SI value (ideally >100) indicates that the compound's inhibitory activity occurs at concentrations well below those that cause general cell death, suggesting a favorable therapeutic window.
Figure 3: Decision-making workflow for the characterization of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in uptake assays | - Incomplete washing- Non-specific binding to plate- "Leaky" cells | - Increase the number and volume of ice-cold washes.- Use Poly-D-lysine or other coated plates.- Ensure cell monolayer is healthy and confluent. |
| No dose-response curve (flat response) | - Compound is inactive at tested concentrations- Compound has poor solubility- Compound degraded | - Test at higher concentrations.- Check solubility in assay buffer; use up to 0.5% DMSO if needed.- Prepare fresh compound stocks. |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before plating.- Use calibrated multichannel pipettes.- Avoid using the outermost wells of the plate. |
| Observed inhibition in uptake assay correlates with cytotoxicity | - Compound is toxic to the cells, not a specific inhibitor | - Always run a cytotoxicity assay in parallel. Calculate the Selectivity Index. If SI is low (<10), the inhibitory effect is likely due to toxicity. |
References
-
Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
-
Luo, J., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 579547. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
De Kloe, G. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(35), 11989-11997. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1676-1683. Retrieved from [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125-1131. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]
-
Larsen, M. B., et al. (2011). Dopamine transport by the serotonin transporter: a mechanistically distinct mode of substrate translocation. The Journal of neuroscience, 31(17), 6369-6379. Retrieved from [Link]
-
Scribd. (n.d.). Neutral Red Uptake Assay For The Estimation of Live Cells. Retrieved from [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
-
Heffeter, P., et al. (2009). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Biological Inorganic Chemistry, 14(4), 579-588. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Fluoxetine. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(6), 431-441. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Retrieved from [Link]
Sources
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. re-place.be [re-place.be]
- 14. scribd.com [scribd.com]
- 15. qualitybiological.com [qualitybiological.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Monoamine Oxidase Assays [cellbiolabs.com]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Application Notes and Protocols: A Phased Approach to Investigating Phenoxypropanamine Derivatives in Neuroscience
Abstract: This document provides a comprehensive guide for the preclinical evaluation of novel phenoxypropanamine derivatives with potential applications in neuroscience. Phenoxypropanamines represent a diverse chemical class, with many analogs exhibiting significant modulatory effects on monoamine neurotransmitter systems. This guide outlines a phased, iterative experimental strategy, from initial in vitro characterization to in vivo behavioral and neurochemical assessment. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the therapeutic potential and neurobiological mechanisms of these compounds.
Part 1: Foundational Understanding and Strategic Overview
Phenoxypropanamine derivatives are structurally related to several clinically significant medications, including antidepressants and anorectics. Their core structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. A primary mechanism of action for many of these compounds is the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] The relative potency at each of these transporters dictates the compound's neurochemical profile and, consequently, its potential therapeutic applications and side-effect profile.
The experimental journey described here follows a logical progression, ensuring that resource-intensive in vivo studies are undertaken only for compounds with a promising and well-defined in vitro profile. This phased approach maximizes efficiency and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Experimental Workflow Overview
The following diagram illustrates the proposed phased experimental workflow. This structure ensures a data-driven progression from initial screening to more complex in vivo and safety assessments.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine synthesis
Technical Support Center: Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting, frequently asked questions, and validated protocols. Our approach is grounded in mechanistic principles to empower you to not only solve common issues but also to strategically optimize your reaction conditions for maximal yield and purity.
The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1][2][3] This robust S_N2 reaction involves the nucleophilic attack of a 3,4-dimethylphenoxide ion on an appropriate N-methylated 3-halopropanamine. While straightforward in principle, the reaction is sensitive to several parameters that can influence its outcome. This guide will address these nuances to ensure a successful and reproducible synthesis.
Core Synthesis Pathway
The fundamental transformation involves the formation of an ether bond between 3,4-dimethylphenol and a suitable three-carbon aminohalide electrophile. The reaction proceeds in two main stages: deprotonation of the phenol followed by nucleophilic substitution.
Caption: Core reaction pathway for the Williamson ether synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction yield is disappointingly low. What are the most common causes and how can I fix them?
Answer: Low yield is a frequent issue that can stem from several factors. A systematic approach is key to diagnosis.
-
Cause A: Incomplete Deprotonation of 3,4-Dimethylphenol. The formation of the phenoxide nucleophile is the critical first step. If deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing down the reaction.
-
Solution:
-
Choice of Base: For complete and irreversible deprotonation, a strong base like sodium hydride (NaH) is highly effective.[2][4] Ensure the NaH is fresh and has been stored under anhydrous conditions. If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require higher temperatures and longer reaction times to favor the equilibrium formation of the phenoxide.
-
Stoichiometry: Use at least a full stoichiometric equivalent of the base relative to the phenol. A slight excess (1.1 eq.) can help overcome any deactivation of the base by trace moisture.[4]
-
Anhydrous Conditions: Water will quench the base and the phenoxide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Cause B: Competing Side Reactions. The desired O-alkylation pathway competes with other reactions that consume starting materials.
-
Solution:
-
Minimize C-Alkylation: Phenoxides are ambident nucleophiles and can also be alkylated on the aromatic ring, primarily at the ortho and para positions.[1][4] To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][4][5] These solvents solvate the cation but leave the oxygen anion highly nucleophilic.
-
Prevent Elimination (E2): While the typical electrophile (a primary halide) is not highly prone to elimination, high temperatures can promote this side reaction, forming an alkene byproduct.[4][6] If elimination is suspected, try lowering the reaction temperature and monitoring the reaction for a longer period.
-
-
-
Cause C: Suboptimal Reaction Conditions.
-
Solution:
-
Temperature: Williamson ether syntheses often require heating to proceed at a reasonable rate, typically in the 50-100 °C range.[4] However, as mentioned, excessive heat can favor side reactions. An optimal temperature balances reaction rate with selectivity. Start at a moderate temperature (e.g., 60-70 °C) and adjust based on reaction monitoring.
-
Reaction Time: The reaction may simply not have proceeded to completion. Monitor the consumption of the limiting reagent by TLC or GC-MS before quenching the reaction.
-
-
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Question 2: I'm observing significant byproduct formation in my crude NMR/GC-MS. How can I identify and minimize it?
Answer: Byproduct formation is most commonly due to C-alkylation or, less frequently, quaternization of the amine.
-
Identifying C-Alkylation: C-alkylated isomers will have the same mass as your desired product, making them visible in GC-MS. In the ¹H NMR, you would expect to see the disappearance of an aromatic proton signal and the appearance of a new signal corresponding to the N-methylpropyl chain attached directly to the aromatic ring. The key to minimizing this is solvent choice. As established, polar aprotic solvents (DMF, DMSO) strongly favor the desired O-alkylation.[4]
-
Identifying Quaternization: The secondary amine of the electrophile or the tertiary amine of the product can react with the alkyl halide to form a quaternary ammonium salt. This is more likely if a significant excess of the alkyl halide is used. These salts are typically highly polar and may not be visible by standard GC-MS or on TLC. They can often be removed during an aqueous workup.
-
Solution: Use the alkyl halide as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents) relative to the phenoxide. Avoid a large excess.
-
Question 3: The purification by column chromatography is difficult, with the product smearing or sticking to the column. What can I do?
Answer: The basic tertiary amine in your product is the likely culprit. Amines can interact strongly with the acidic silica gel, leading to poor peak shape and difficult elution.
-
Solution 1: Neutralize the Column. Pre-treat the silica gel slurry with a small amount of a tertiary amine base, such as triethylamine (Et₃N), typically 0.5-1% by volume in your eluent system. This deactivates the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a better choice than silica gel for purifying basic compounds.
-
Solution 3: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while non-basic impurities (like unreacted phenol or C-alkylated products) remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified product back into an organic solvent. This can significantly simplify the final chromatographic purification.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal choice of base? | Sodium Hydride (NaH) is excellent for achieving rapid and irreversible deprotonation, often leading to higher yields and shorter reaction times.[2][6] However, it is highly reactive and requires strict anhydrous conditions. Potassium Carbonate (K₂CO₃) is a milder, safer, and more economical alternative. It is particularly effective for phenol alkylations, though it may require higher temperatures (e.g., 80-100 °C) and longer reaction times.[2] |
| Which solvent is best for this reaction? | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the preferred solvents.[2][5] They are polar aprotic, which is ideal for promoting S_N2 reactions and favoring the desired O-alkylation of the phenoxide nucleophile.[4] Acetonitrile is another suitable option. |
| How should I monitor the reaction progress? | Thin-Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., Ethyl Acetate/Hexane with 1% Triethylamine). Stain with potassium permanganate or view under UV light. The disappearance of the limiting reagent (typically the phenol) indicates reaction completion. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information, allowing you to monitor the formation of the product and detect any volatile byproducts. |
| What are the key safety considerations? | Sodium Hydride (NaH) is flammable and reacts violently with water; handle only under an inert atmosphere (Nitrogen or Argon). DMF and DMSO are high-boiling point solvents and can be absorbed through the skin; always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. The alkylating agent, 3-chloro-N-methylpropan-1-amine, should be treated as a potential irritant and handled with care. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization of temperature and time may be required.
Materials:
-
3,4-Dimethylphenol
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous, finely powdered)
-
3-Chloro-N-methylpropan-1-amine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Amine (if starting from hydrochloride salt):
-
Dissolve 3-chloro-N-methylpropan-1-amine hydrochloride (1.1 eq.) in water and cool in an ice bath.
-
Slowly add 2M NaOH solution until the pH is >12.
-
Extract the free amine into diethyl ether (3x).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature. Caution: The free amine can be volatile. Use immediately.
-
-
Deprotonation of Phenol:
-
To an oven-dried, three-necked flask under an inert atmosphere (N₂), add 3,4-dimethylphenol (1.0 eq.).
-
Dissolve it in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Hydride (1.1 eq.) portion-wise. (Alternatively, add finely powdered K₂CO₃ (1.5 eq.)).
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases (if using NaH).
-
-
Alkylation Reaction:
-
Add the prepared free amine (from Step 1) or a commercial solution of the free amine (1.05 eq.) dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction by TLC until the 3,4-dimethylphenol spot has been consumed (typically 4-12 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, 2-10% Methanol in Dichloromethane, containing 0.5% triethylamine to prevent peak tailing.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as the final product.
-
References
-
Williamson ether synthesis. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Mane, S., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions, 3(4), 602-614.
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 17, 2026, from [Link]
-
Quick Company. (n.d.). An Improved Process For Alkylation Of Phenols. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Javaherian, M., et al. (n.d.). An efficient tandem synthesis of alkyl aryl ethers. Organic Chemistry Research.
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]
-
Can we convert phenol to anisole by Williamson's synthesis of ethers? (2021, May 1). Quora. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Synthesis of Phenoxypropanamines
Introduction for the Researcher
Phenoxypropanamines are a critical class of compounds, forming the backbone of many beta-blocker medications vital for treating cardiovascular diseases. Their synthesis, while well-established, is not without its challenges. The formation of byproducts can significantly impact yield, purity, and the overall safety profile of the final active pharmaceutical ingredient (API). This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of phenoxypropanamines. Here, we present a series of frequently asked questions and troubleshooting guides to address specific issues, grounded in the fundamental principles of organic chemistry and supported by practical, field-proven insights. Our aim is to empower you to not only identify and mitigate byproduct formation but also to understand the underlying mechanisms to proactively optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing an impurity with the same mass as my target phenoxypropanamine, but with a different retention time in my HPLC analysis. What could this be?
Answer:
This is a common scenario and often points to the formation of a structural isomer. In the context of phenoxypropanamine synthesis, the most likely culprit is an isomer arising from the non-regioselective opening of the epoxide intermediate.
Root Cause Analysis:
The synthesis of many phenoxypropanamines, such as metoprolol and propranolol, typically involves the reaction of a substituted phenol with an epoxide, followed by the opening of the resulting glycidyl ether with an amine.[1] The key step where isomer formation can occur is the nucleophilic attack of the amine on the epoxide ring. While the reaction is generally expected to proceed via an S(_N)2 mechanism with the amine attacking the less sterically hindered primary carbon of the epoxide, a number of factors can lead to a loss of regioselectivity and attack at the secondary carbon, resulting in the formation of a secondary alcohol isomer instead of the desired primary alcohol.
Troubleshooting & Preventative Measures:
-
Control of Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway and attack at the sterically less hindered carbon. Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the epoxide opening. Aprotic polar solvents are generally preferred. It is advisable to perform a solvent screen to identify the optimal medium for your specific substrate and amine.
-
Nature of the Amine: The steric bulk of the amine nucleophile can play a significant role. Bulkier amines will have a stronger preference for attacking the less hindered primary carbon of the epoxide.
Experimental Protocol: Optimizing Regioselectivity in Epoxide Ring Opening
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the glycidyl ether intermediate (1.0 eq.) in a selected aprotic polar solvent (e.g., THF, DMF).
-
Temperature Control: Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice bath.
-
Amine Addition: Slowly add the amine (1.1 eq.) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Analysis: Analyze the crude product by HPLC to determine the ratio of the desired product to the isomeric byproduct.
-
Optimization: Repeat the experiment at different temperatures (e.g., room temperature, 40 °C) and with different solvents to identify the conditions that provide the highest regioselectivity.
FAQ 2: My reaction mixture shows a significant amount of a high molecular weight byproduct. What is the likely identity of this impurity?
Answer:
The presence of a high molecular weight impurity often suggests the formation of a dimer or a product of di-alkylation. In the synthesis of phenoxypropanamines, this can occur through a few different pathways.
Root Cause Analysis:
-
Di-alkylation of the Amine: If a primary amine is used as the nucleophile, it is possible for the initially formed secondary amine product to act as a nucleophile itself and react with another molecule of the glycidyl ether intermediate. This results in a tertiary amine dimer.
-
Reaction with Unreacted Epichlorohydrin: A common starting material for generating the glycidyl ether is epichlorohydrin. If the initial Williamson ether synthesis is incomplete, residual epichlorohydrin can react with the phenoxypropanamine product in a subsequent step.
-
Dimerization of the Glycidyl Ether: In some cases, the glycidyl ether intermediate can undergo self-reaction, particularly under harsh basic conditions.
A strategy to minimize the formation of byproducts from the secondary reaction between the product and the remaining glycidyl ether is to increase the molar ratio of the amine reactant.[2]
Troubleshooting & Preventative Measures:
-
Stoichiometry Control: Use a molar excess of the amine (e.g., 1.5 to 3 equivalents) to favor the reaction with the glycidyl ether and minimize the chance of the product reacting with the starting material.[2]
-
Purification of Intermediates: Ensure the complete removal of unreacted epichlorohydrin after the Williamson ether synthesis step. This can be achieved through careful distillation or chromatographic purification of the glycidyl ether intermediate.
-
Controlled Addition: Add the glycidyl ether slowly to the solution of the amine. This maintains a high concentration of the amine relative to the ether, favoring the desired reaction.
Data Presentation: Effect of Amine Stoichiometry on Dimer Formation
| Molar Ratio (Amine:Glycidyl Ether) | Desired Product Yield (%) | Dimer Byproduct (%) |
| 1:1 | 75 | 15 |
| 1.5:1 | 85 | 5 |
| 2:1 | 92 | <1 |
| 3:1 | 92 | <1 |
Note: The above data is illustrative and the optimal ratio will depend on the specific substrates and reaction conditions.
FAQ 3: I am observing byproducts resulting from N-alkylation and O-alkylation. How can I control the selectivity?
Answer:
The competition between N-alkylation and O-alkylation is a classic challenge in organic synthesis when a molecule contains both amine and hydroxyl functional groups. The outcome is often dictated by the reaction conditions and the nature of the electrophile.
Root Cause Analysis:
In the synthesis of phenoxypropanamines, if the propanolamine side chain is introduced before the ether linkage is formed, you will have a substrate containing both a secondary amine and a secondary alcohol. Both the nitrogen and the oxygen atoms are nucleophilic and can react with an alkylating agent.
-
N-alkylation vs. O-alkylation: Generally, the nitrogen of an amine is more nucleophilic than the oxygen of an alcohol. However, the basicity of the reaction medium and the hardness/softness of the electrophile can influence the selectivity. Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
Troubleshooting & Preventative Measures:
-
Protecting Groups: The most reliable way to ensure selectivity is to use a protecting group strategy. Protect the amine (e.g., as a carbamate or an amide) before performing the O-alkylation (Williamson ether synthesis). The protecting group can then be removed in a subsequent step.
-
Choice of Base and Solvent: In the absence of protecting groups, the choice of base and solvent can influence the outcome. A strong, non-nucleophilic base will deprotonate the more acidic hydroxyl group, favoring O-alkylation. The choice of solvent can also affect the relative nucleophilicity of the amine and the alkoxide.
-
Order of Reactions: The most common and effective strategy is to form the ether linkage first by reacting the phenol with an appropriate three-carbon electrophile (like epichlorohydrin), and then introduce the amine by opening the resulting epoxide. This synthetic design avoids the issue of competing N- and O-alkylation.
Mandatory Visualization: Reaction Pathways
Caption: Byproduct formation pathways in phenoxypropanamine synthesis.
Purification Strategies
The effective removal of byproducts is crucial for obtaining a high-purity API. The choice of purification method will depend on the nature of the impurities.
-
Crystallization: This is often the most effective method for removing small amounts of impurities, especially isomers and unreacted starting materials. A careful selection of the crystallization solvent is key.
-
Column Chromatography: For the removal of byproducts with significantly different polarity from the desired product (e.g., dimers), column chromatography is a powerful tool.
-
Acid-Base Extraction: The basic nature of the amine functionality in phenoxypropanamines can be exploited for purification. By adjusting the pH of the aqueous phase, the desired product can be selectively extracted into either the organic or aqueous layer, leaving behind neutral or acidic impurities.
References
-
Synthesis method of metoprolol succinate isomer impurities. (n.d.). Eureka | Patsnap. Retrieved January 18, 2026, from [Link]
- Synthesis of metoprolol impurity C. (n.d.). Google Patents.
- Patel, R., et al. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- Synthesis method of metoprolol succinate. (n.d.). Google Patents.
- Fu, et al. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
- A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- Erickson, M., et al. (1995). Identification of a new by-product detected in metoprolol tartrate. Journal of Pharmaceutical and Biomedical Analysis.
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. Retrieved January 18, 2026, from [Link]
- Synthesis method and application of propranolol. (n.d.). Google Patents.
Sources
Technical Support Center: Optimizing the Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Welcome to the technical support center for the synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amine compound. We will dissect the primary synthetic routes, troubleshoot common yield-reducing issues, and provide detailed, field-proven protocols to enhance the efficiency and purity of your final product.
PART 1: Synthetic Strategy Overview
The most robust and commonly employed strategy for synthesizing this compound is a two-step process. This approach offers clear advantages in terms of starting material availability, reaction control, and purification of intermediates.
-
Step 1: Williamson Ether Synthesis. This classic reaction forms the core ether linkage by reacting 3,4-dimethylphenol with a suitable three-carbon electrophile.
-
Step 2: Introduction of the N-methylamine Moiety. The terminal functional group from Step 1 is converted into the target secondary amine, typically via nucleophilic substitution or reductive amination.
The diagram below illustrates this strategic workflow.
Caption: General two-step synthetic workflow.
PART 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. The solutions provided are based on fundamental chemical principles and extensive laboratory experience.
Issues During Williamson Ether Synthesis (Step 1)
Question 1: My ether synthesis is giving a low yield, and I recover significant amounts of unreacted 3,4-dimethylphenol. What are the common causes and solutions?
Answer: This is a frequent issue, typically pointing to incomplete deprotonation of the phenol or suboptimal reaction conditions. The Williamson ether synthesis is an SN2 reaction, sensitive to base strength, solvent polarity, and leaving group ability.[1][2]
Causality & Solutions:
-
Insufficient Deprotonation: 3,4-Dimethylphenol requires a sufficiently strong base to form the nucleophilic phenoxide ion. If the base is too weak or if protic solvents are used improperly, the equilibrium will not favor the phenoxide.
-
Poor Leaving Group: The rate of the SN2 reaction is directly proportional to the ability of the leaving group to depart. Chloride is a moderate leaving group; bromide is better, and iodide is excellent.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.[3]
Optimization Table:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | K₂CO₃, NaOH | Sodium Hydride (NaH) | NaH is a much stronger, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[4] Requires anhydrous conditions. |
| Solvent | Acetone, Ethanol | DMF, DMSO | These solvents have high dielectric constants that facilitate the SN2 transition state and increase reaction rates. |
| Leaving Group | 3-Chloropropanol | 3-Bromopropanol | Bromide is a better leaving group than chloride, leading to faster reaction kinetics. |
| Additive | None | Catalytic NaI or KI | If using a chloro- or bromo-alkane, adding catalytic iodide can generate the more reactive alkyl iodide in situ (Finkelstein reaction). |
| Temperature | Room Temperature | 60-80 °C | Increasing the temperature enhances the reaction rate, but excessive heat can lead to side products. |
Pro Tip: To remove unreacted phenol during workup, perform an aqueous wash with a dilute base like 1M NaOH. The acidic phenol will be extracted into the aqueous layer as its sodium salt, while the neutral ether product remains in the organic phase.
Challenges in the Amination Step (Step 2)
Question 2: I am attempting the amination via an SN2 reaction with methylamine but am getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve selectivity?
Answer: This is a classic problem of over-alkylation. The desired secondary amine product is itself a nucleophile and can compete with methylamine for the alkylating agent, leading to the tertiary amine. The tertiary amine can be further alkylated to the quaternary salt.
Causality & Solutions:
The key to preventing over-alkylation is to use a large excess of the primary amine (methylamine). According to Le Châtelier's principle, this high concentration of one reactant shifts the equilibrium to overwhelmingly favor the reaction with methylamine, making it statistically much more likely to react with the electrophile than the secondary amine product.
Recommended Protocol (SN2 Route):
-
Activate the Alcohol: Convert the intermediate 3-(3,4-dimethylphenoxy)propan-1-ol to a better electrophile. Creating a tosylate or mesylate is superior to converting it to an alkyl halide.
-
Dissolve the alcohol (1 eq.) in anhydrous DCM or THF at 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.).
-
Allow the reaction to stir at room temperature until TLC analysis shows complete consumption of the starting alcohol.
-
Work up by washing with water, dilute HCl, and brine. The crude tosylate/mesylate is often used directly in the next step.
-
-
Nucleophilic Substitution:
-
Dissolve the crude tosylate/mesylate in a polar solvent like THF or acetonitrile.
-
Add a large excess of methylamine (at least 10-20 equivalents), typically as a solution in THF, ethanol, or water.
-
Heat the reaction in a sealed vessel (due to the volatility of methylamine) at 50-70 °C until the reaction is complete.
-
Cool, and perform an acid-base extraction to isolate the amine product.
-
Question 3: My reductive amination step is inefficient, with low conversion of the intermediate aldehyde. What parameters should I optimize?
Answer: Reductive amination is a powerful technique but requires careful control of conditions, especially the choice of reducing agent and pH.[5][6] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. If the iminium ion does not form efficiently or if the reducing agent attacks the starting aldehyde, the yield will be poor.
Troubleshooting Decision Tree:
Caption: Troubleshooting reductive amination.
Key Insights:
-
Standard Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce the starting aldehyde before it has a chance to form the imine with methylamine. It works best in a two-step procedure where the imine is pre-formed.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[7] It is a milder reducing agent that is particularly effective at reducing the protonated iminium ion intermediate and is less likely to reduce the starting aldehyde. It also tolerates mildly acidic conditions, which are often required to catalyze imine formation.
PART 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable, scalable synthetic route for this compound?
A: The most dependable route is the two-step process: 1) Williamson ether synthesis of 3,4-dimethylphenol with 3-bromopropan-1-ol using a strong base like NaH in an aprotic solvent like DMF. 2) Conversion of the resulting alcohol to a tosylate, followed by SN2 displacement with an excess of methylamine. This route avoids the sometimes tricky optimization of reductive amination and provides clean intermediates that are easier to purify.
Q: Which analytical techniques are best for monitoring these reactions?
A:
-
Thin-Layer Chromatography (TLC): Indispensable for tracking the consumption of starting materials and the appearance of products in both steps. Use a stain (like potassium permanganate or ninhydrin for the amine) for visualization if the compounds are not UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for confirming the mass of the product and identifying volatile impurities or side products, such as the over-alkylation products in the amination step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product. It provides definitive proof of structure and purity.
Q: How can I effectively purify the final this compound product?
A:
-
Acid-Base Extraction: This is the most powerful purification technique for amines. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 and extract the free amine back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~1%) added to the solvent system to prevent the amine from streaking on the acidic silica gel.
References
- BenchChem. (2025). High-Yield Synthesis of N-(furan-2-ylmethyl)propan-1-amine via Reductive Amination.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry".
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure A: Reductive amination.
-
ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]
-
LibreTexts Chemistry. (2025). 10.5: Synthesis of Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Navigating the Labyrinth of Isomers: A Technical Support Center for HPLC Separation of Dimethylphenoxypropanamine
Welcome to the technical support center dedicated to the intricate challenge of separating dimethylphenoxypropanamine isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, hurdles of achieving baseline resolution and robust quantification of these closely related compounds. As your virtual application scientist, I will provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and develop optimized, self-validating analytical methods.
The Challenge: Discerning the Indiscernible
Dimethylphenoxypropanamine and its isomers, which can be either positional or chiral, present a significant analytical challenge due to their similar physicochemical properties. Whether you are dealing with impurities, related substances, or stereoisomers, achieving adequate separation is paramount for accurate quantification and ensuring the safety and efficacy of pharmaceutical products. This guide will address the most common issues encountered in the laboratory, transforming your separation woes into triumphs of chromatographic art.
Troubleshooting Guide: From Tailing Peaks to Elusive Resolution
This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Q1: My isomer peaks are showing significant tailing. What is the cause and how can I achieve a more symmetrical peak shape?
A1: The Telltale Trail of a Tailing Peak
Peak tailing, particularly for basic compounds like dimethylphenoxypropanamine, is a classic sign of undesirable secondary interactions between the analyte and the stationary phase. The primary amine functional group in your molecule is the likely culprit. At typical reversed-phase pH ranges, residual silanol groups on the silica-based column packing can become ionized and interact strongly with the protonated amine, leading to a "sticky" effect that manifests as a tailing peak.[1]
Underlying Causality: The interaction between the positively charged amine and negatively charged silanols creates a mixed-mode retention mechanism, where ion-exchange interactions compete with the primary hydrophobic retention. This disrupts the uniform migration of the analyte band through the column, resulting in a skewed peak.[1]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the ionization of either the analyte or the silanol groups.
-
Lowering the pH: By operating at a low pH (e.g., pH 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing the ion-exchange interactions. A buffer such as phosphate or formate is recommended to maintain a stable pH.[1]
-
Increasing the pH: Alternatively, increasing the pH to a level where the amine is in its free base form can also reduce tailing. However, this approach is often limited by the pH stability of the silica-based column.
-
-
Employing a Competing Base: Adding a small concentration (e.g., 0.1% triethylamine) of a competing base to the mobile phase can effectively "shield" the analyte from the active silanol sites. The competing base will preferentially interact with the silanols, reducing their availability to interact with your isomers.[1]
-
Column Selection: Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol activity. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
Q2: I am struggling to achieve baseline resolution between my dimethylphenoxypropanamine isomers. What parameters should I adjust?
A2: The Quest for Two Distinct Peaks
Poor resolution between isomers is a common hurdle and can be addressed by systematically optimizing the three key factors that govern separation: efficiency (N) , selectivity (α) , and retention factor (k') .
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Detailed Optimization Strategies:
-
Selectivity (α) is King: For isomers, even small changes in selectivity can have a profound impact on resolution.
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can alter selectivity due to different solvent-analyte interactions.[2]
-
Mobile Phase pH: As dimethylphenoxypropanamine is a basic compound, its retention is highly sensitive to pH. Fine-tuning the pH can alter the degree of protonation and thus the interaction with the stationary phase, leading to changes in selectivity between isomers.
-
Column Chemistry: If you are using a standard C18 column, consider switching to a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These phases offer different retention mechanisms (π-π interactions) that can enhance selectivity for aromatic compounds like your isomers.[3]
-
Temperature: Varying the column temperature can also influence selectivity. Sometimes, a lower temperature can improve resolution by increasing the differences in the interaction energies of the isomers with the stationary phase.[4]
-
-
Retention Factor (k'): Ensure your peaks are not eluting too close to the void volume. An optimal k' is typically between 2 and 10. You can increase k' by decreasing the percentage of the organic modifier in your mobile phase.
-
Efficiency (N): While less impactful than selectivity for isomer separation, improving efficiency can sharpen peaks and improve resolution. This can be achieved by using a longer column, a column with a smaller particle size, or by reducing the flow rate.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC method for dimethylphenoxypropanamine isomers?
A: For initial method development, a reversed-phase approach is a solid starting point. Based on methods for structurally similar compounds like atomoxetine and fluoxetine, the following conditions can be a good initial screening platform:[5][6][7][8]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A versatile and robust choice for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.5) | Low pH suppresses silanol ionization, improving peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers with different selectivities. |
| Gradient | 5-95% B over 20 minutes | A scouting gradient to determine the elution profile of the isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Based on the phenoxy chromophore. |
Q: How do I approach the separation of chiral isomers of dimethylphenoxypropanamine?
A: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[9][10]
Chiral Method Development Strategy:
-
Column Screening: Screen a small set of diverse chiral columns (e.g., cellulose and amylose-based) under normal-phase, reversed-phase, and polar organic modes.[10]
-
Mobile Phase Optimization:
-
Normal Phase: Typically uses a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity and peak shape.[11]
-
Reversed Phase: Often employs a buffered aqueous mobile phase with acetonitrile or methanol.[12]
-
-
Temperature Effects: Temperature can have a significant effect on chiral separations. It is often beneficial to screen at different temperatures (e.g., 10°C, 25°C, and 40°C).[13]
Q: My retention times are drifting between injections. What are the likely causes?
A: Retention time instability is a common problem that can usually be traced back to a few key areas:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when using gradient elution or after changing mobile phases.
-
Mobile Phase Instability:
-
Evaporation: Volatile mobile phase components can evaporate over time, changing the composition and affecting retention.
-
pH Drift: If your buffer capacity is insufficient, the pH of the mobile phase can change, leading to shifts in retention for ionizable compounds.
-
-
Temperature Fluctuations: Unstable column temperature will lead to inconsistent retention times. A column oven is highly recommended for reproducible results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate and mobile phase composition, resulting in retention time drift.
Experimental Protocol: A Baseline Method for Achiral Isomer Separation
This protocol provides a starting point for the separation of positional isomers of dimethylphenoxypropanamine.
1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: 20-80% B in 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
3. Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a standard solution multiple times to ensure the system is stable. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
Conclusion: A Systematic Approach to Success
Troubleshooting HPLC separation of dimethylphenoxypropanamine isomers requires a logical and systematic approach. By understanding the fundamental principles of chromatography and the specific challenges posed by these basic, isomeric compounds, you can effectively diagnose and resolve common issues. Remember to change only one parameter at a time during your troubleshooting experiments to clearly identify the cause of the problem. This guide provides a solid foundation for your method development and optimization efforts, empowering you to achieve robust and reliable separations.
References
-
Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(4), 1207–1214. [Link]
-
Wassel, A. A., & El-agezy, H. (2021). Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Dosage Forms. Biomedical Journal of Scientific & Technical Research, 34(4), 26943-26950. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATOMOXETINE HYDROCHLORIDE USING RAPID HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC TECHNIQUE. [Link]
-
Vamshikrishna, G. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ATEMOXETINE HYDROCHLORIDE IN TABLET DOSAGE FORM. [Link]
-
Chhabra, G., et al. (2011). Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms I. International Journal of Drug Development & Research, 3(4), 275-279. [Link]
-
Yu, L., Mei-Li, F., & Jie-Guo, X. (2006). Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns. Archiv der Pharmazie, 339(8), 461–465. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Scientific Glass Technology. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]
-
ResearchGate. (2018). HPLC Troubleshooting Guide. [Link]
-
Jemal, M., & Xia, Y. Q. (2002). Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format. Rapid communications in mass spectrometry, 16(5), 332–338. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Prozac (fluoxetine). [Link]
-
Dong, J., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(96), 53589-53594. [Link]
-
Gherman, S., et al. (2015). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Molecules, 20(7), 13391–13407. [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-173. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Molnar, I., & J. Molnar. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis, 135, 130-137. [Link]
-
ResearchGate. (2018). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]
-
International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Szabó, Z. I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6505. [Link]
-
National Institutes of Health. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]
-
ResearchGate. (2001). Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. ijpbs.com [ijpbs.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine in Solution
Welcome to the technical support center for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with this molecule in solution. By synthesizing established principles of chemical degradation with practical, field-proven insights, this resource aims to provide a comprehensive framework for identifying, mitigating, and resolving stability issues during your experiments.
Introduction: Understanding the Stability Profile
This compound possesses two primary functional groups susceptible to degradation: a secondary amine and an aromatic ether linkage. The stability of this compound in solution is therefore influenced by a range of factors including pH, exposure to light, temperature, and the presence of oxidizing agents. Understanding these vulnerabilities is the first step in designing robust experimental protocols and ensuring the integrity of your results. Forced degradation studies are a critical tool for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound is showing a progressive loss of potency over a short period. What are the likely causes?
A rapid loss of potency often points to chemical degradation. The primary suspects for a molecule with a secondary amine and an aromatic ether are oxidative degradation and pH-related instability.
Troubleshooting Steps:
-
Evaluate for Oxidative Degradation:
-
Root Cause: The secondary amine is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[1] The aromatic ether linkage, while generally more stable, can undergo oxidative cleavage, especially in the presence of certain catalysts or radicals.[4][5] This can be exacerbated by dissolved oxygen in your solvent, exposure to air, or the presence of trace metal ions which can catalyze oxidation.
-
Investigation:
-
Sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
-
Prepare and store solutions in containers with minimal headspace, or blanket the headspace with an inert gas.
-
Incorporate an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) into your formulation to see if it improves stability.
-
Analyze for potential degradation products using a stability-indicating method (e.g., HPLC-MS) to identify masses corresponding to oxidized species.
-
-
-
Assess pH-Related Instability:
-
Root Cause: The stability of amines is highly pH-dependent.[6][7] At acidic pH, the amine will be protonated, which can influence its reactivity and interaction with other formulation components. While protonation generally protects the amine from oxidation, extreme pH values can catalyze other reactions.
-
Investigation:
-
Measure the pH of your solution. Unbuffered solutions can have their pH altered by dissolved atmospheric CO2.
-
Conduct a simple study by preparing your solution in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7, 9) and monitor the stability in each. This will help identify the optimal pH for stability.
-
-
Experimental Protocol: Preliminary pH Screening for Stability
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Dilute a small aliquot of the stock solution into each buffer to achieve the final desired concentration.
-
Divide each buffered solution into two sets of vials: one for initial analysis (T=0) and one for incubation.
-
Store the incubation vials under controlled conditions (e.g., 25°C or 40°C).
-
Analyze the T=0 and incubated samples at predetermined time points (e.g., 24, 48, 72 hours) using a validated HPLC method.
-
Compare the peak area of the parent compound to determine the extent of degradation at each pH.
FAQ 2: I am observing the appearance of new peaks in my chromatogram during a stability study. How can I identify the degradation pathway?
The appearance of new peaks is a clear indication of degradation. The identity of these degradants can provide crucial information about the underlying chemical reaction. Forced degradation studies are instrumental in intentionally generating these degradants to understand the molecule's vulnerabilities.[1][2][3]
Potential Degradation Pathways and Corresponding Impurities:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Oxidative (e.g., H₂O₂) | N-oxidation of the secondary amine. | N-oxide of the parent compound. |
| Oxidative cleavage of the ether linkage. | 3,4-Dimethylphenol and N-methyl-3-aminopropanal.[4] | |
| Acidic (e.g., HCl) | Hydrolysis of the ether linkage (typically requires harsh conditions). | 3,4-Dimethylphenol and N-methyl-3-aminopropanol. |
| Basic (e.g., NaOH) | Generally more stable, but base-catalyzed oxidation can occur. | Similar to oxidative degradation products. |
| Photolytic (e.g., UV/Vis light) | Photo-oxidation or rearrangement. | A complex mixture of products, potentially including those from oxidative pathways.[8][9][10] |
| Thermal (e.g., elevated temperature) | Can accelerate all other degradation pathways. | A mixture of hydrolytic and oxidative degradants.[11][12] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
FAQ 3: My solution is developing a yellow or brown discoloration upon storage. Is this related to degradation?
Yes, the development of color often indicates the formation of chromophoric degradation products. For a molecule containing a substituted phenol ether, this could be due to oxidation.
Root Cause Analysis:
-
Oxidation of the Phenoxy Moiety: The dimethylphenoxy group, while relatively electron-rich, can be susceptible to oxidation under certain conditions. This can lead to the formation of quinone-like structures, which are often colored.[4]
-
Polymerization: Degradation products can sometimes react with each other or with the parent molecule to form larger, polymeric impurities that may be colored.
Investigative Steps:
-
Correlate with Purity Data: Use a stability-indicating HPLC method with UV detection to see if the appearance of color correlates with the emergence of new impurity peaks and a decrease in the parent compound's peak area.
-
Spectroscopic Analysis: Acquire a UV-Vis spectrum of the discolored solution. The appearance of new absorbance bands, particularly in the visible region (400-700 nm), confirms the formation of new chromophores.
-
Implement Protective Measures:
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can generate colored impurities.[8][9][10]
-
Inert Atmosphere: As with general oxidative degradation, preparing and storing solutions under an inert gas like nitrogen or argon can prevent the formation of colored oxidative degradants.
-
Diagram: Potential Oxidative Degradation Pathways
Caption: Simplified potential oxidative degradation pathways.
Summary and Recommendations
The stability of this compound in solution is primarily governed by its susceptibility to oxidation and the influence of pH . Researchers should proactively address these vulnerabilities to ensure the integrity of their experimental data.
-
For Routine Use: It is recommended to prepare solutions fresh. If storage is necessary, use an inert atmosphere, protect from light, and buffer the solution to an empirically determined optimal pH.
-
For Formulation Development: A comprehensive forced degradation study should be conducted to identify all potential degradation products and establish a stability-indicating analytical method. This is a crucial step for any long-term stability assessment.[1][2]
By following the troubleshooting guides and experimental protocols outlined in this document, users can effectively manage the stability challenges of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Title: Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH Source: National Institutes of Health URL
- Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor Source: PharmaTutor URL
- Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Pharmaceutical Technology URL
- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL
- Title: Degradation studies of amines and alkanolamines during sour gas treatment process Source: Academic Journals URL
- Title: Forced Degradation Studies - MedCrave online Source: MedCrave URL
- Title: ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004)
- Title: What is the influence of the pH on imine formation in a water solution?
- Title: Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp.
- Title: Effect of pH on the stability and activity of 1-Hexanamine, hydrochloride Source: BenchChem URL
- Title: III Analytical Methods Source: Japan Ministry of the Environment URL
- Title: Effect of pH on LC-MS Analysis of Amines Source: Waters URL
- Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL
-
Title: How does pH Affect Amino Acids? Source: YouTube URL: [Link]
-
Title: EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes Source: ACS Publications URL: [Link]
-
Title: Electrochemical oxidation of aromatic ethers. Part 8. Evidence of homogeneous electron transfer during the 'low potential' oxidation of laudanosine Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents Source: University of Kentucky UKnowledge URL: [Link]
-
Title: 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine | C12H19NO Source: PubChem URL: [Link]
-
Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: International Council for Harmonisation URL: [Link]
-
Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: ICH URL: [Link]
-
Title: (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents Source: ResearchGate URL: [Link]
-
Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University Research Portal URL: [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Preventing side reactions in the N-methylation of phenoxypropanamines
Technical Support Center: N-Methylation of Phenoxypropanamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for common side reactions encountered during the N-methylation of phenoxypropanamines. As specialists in synthetic and medicinal chemistry, we understand that controlling selectivity is paramount. This resource is designed to help you diagnose issues, understand the underlying mechanisms, and implement robust solutions to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Problem 1: My mass spec shows a significant peak at M+14 relative to my desired tertiary amine, indicating over-methylation. How do I prevent the formation of this quaternary ammonium salt?
Answer:
The formation of a quaternary ammonium salt ("quaternization") is a classic side reaction when using traditional alkylating agents like methyl iodide or dimethyl sulfate.[1] The nitrogen atom of your desired tertiary amine product remains nucleophilic and can attack another molecule of the methylating agent, leading to the unwanted M+14 byproduct. This process is often irreversible and can significantly lower the yield of your target compound.
Causality & Mechanism:
The core issue is the high reactivity of common SN2 methylating agents. They are not inherently selective for secondary vs. tertiary amines. The tertiary amine product competes with the secondary amine starting material for the methylating agent, leading to a mixture of products.
Solutions & Best Practices:
To prevent over-methylation, you should switch to a reductive amination method, which is inherently self-limiting. The Eschweiler-Clarke reaction is the industry standard for this transformation.[2][3][4]
-
Mechanism of Selectivity: The Eschweiler-Clarke reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[5] The secondary amine reacts with formaldehyde to form an iminium ion, which is then reduced by formate to the tertiary amine.[1] A tertiary amine cannot form an iminium ion, so the reaction stops, preventing quaternization.[3][5]
-
Key Advantages:
Workflow Diagram: Preventing Over-Methylation
Caption: Troubleshooting workflow for quaternization.
Protocol A: Optimized Eschweiler-Clarke Reaction
-
To your secondary phenoxypropanamine (1.0 eq) in a round-bottom flask, add formic acid (2.0-3.0 eq).
-
Add aqueous formaldehyde (37% solution, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[5]
-
Cool the mixture to room temperature and carefully make it basic (pH > 11) with an aqueous solution of NaOH or K2CO3.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify by column chromatography if necessary.
Problem 2: Besides my desired N-methylated product, I'm also seeing methylation on the phenolic hydroxyl group. How can I achieve selective N-methylation?
Answer:
O-methylation of a phenolic group is a common side reaction when the phenoxypropanamine substrate contains a free hydroxyl group on the aromatic ring. This occurs because the phenoxide ion, formed under basic conditions, is a potent nucleophile that can compete with the amine for the methylating agent.
Causality & Mechanism:
The selectivity issue arises from the relative nucleophilicity of the amine versus the phenoxide. In basic conditions, the phenol is deprotonated, creating a highly nucleophilic phenoxide that readily attacks electrophilic methylating agents.[6] Traditional agents like dimethyl sulfate (DMS) are powerful methylators for phenols, often requiring a base like K2CO3.[6][7][8]
Solutions & Best Practices:
-
pH Control (Eschweiler-Clarke): The Eschweiler-Clarke reaction is again the method of choice.[2] The reaction is run in an acidic medium (formic acid). Under these conditions, the phenolic hydroxyl group remains protonated and is therefore a poor nucleophile, preventing O-methylation. The amine nitrogen, while also protonated, exists in equilibrium with its free base form, allowing it to react with formaldehyde to initiate the methylation cycle.
-
Use of Greener, More Selective Reagents: If you cannot use the Eschweiler-Clarke reaction, consider modern, selective O-methylating agents like dimethyl carbonate (DMC).[6][8] While highly effective for phenols, its reactivity towards amines is often lower, and specific catalytic systems are needed to promote N-methylation, which can be tuned for selectivity.[9] However, for achieving N-methylation in the presence of a phenol, the acidic conditions of the Eschweiler-Clarke reaction provide the most straightforward path to selectivity.
Diagram: pH Control for Selective N-Methylation
Caption: Effect of pH on nucleophilicity and reaction outcome.
Problem 3: My yield is low, and I'm detecting degradation products consistent with an elimination reaction. What's causing this and how can I stop it?
Answer:
This issue strongly suggests that you are inadvertently forming a quaternary ammonium salt which is then undergoing a Hofmann elimination reaction.[10][11] This is a base-catalyzed elimination that produces an alkene and a tertiary amine, leading to fragmentation of your molecule and reduced yield.[12]
Causality & Mechanism:
The Hofmann elimination proceeds in two stages:
-
Quaternization: Your secondary amine is first N-methylated to the tertiary amine, which is then over-methylated to the quaternary ammonium salt (as discussed in Problem 1). This requires a potent methylating agent like methyl iodide.[10]
-
Elimination: During workup or if the reaction is run under basic conditions, a base (like hydroxide) abstracts a beta-hydrogen, leading to the elimination of the tertiary amine as a leaving group and the formation of an alkene.[12][13] The bulky quaternary ammonium group sterically directs the base to abstract the most accessible proton, typically leading to the least substituted alkene (the "Hofmann product").[10]
Solutions & Best Practices:
The solution is to prevent the formation of the quaternary ammonium salt in the first place.
-
Avoid Potent Alkyl Halides: Cease using methyl iodide or dimethyl sulfate, especially in combination with strong bases.
-
Implement Eschweiler-Clarke or Reductive Amination: As detailed in Problem 1, these methods stop at the tertiary amine stage and do not produce the quaternary salt necessary for Hofmann elimination.[3][14]
-
Use Milder Reducing Agents: For general reductive amination (if not using the Eschweiler-Clarke protocol), employ milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[14][15][16] These reagents are effective at reducing the intermediate iminium ion without affecting other functional groups and avoid the harsh conditions that can promote side reactions.
Problem 4: Which methylating agent and method is best for my substrate to minimize side reactions?
Answer:
The optimal choice depends on your substrate's functional groups and your primary goal of achieving clean, selective mono-N-methylation. For phenoxypropanamines, especially those with other sensitive functional groups, a clear hierarchy of methods exists.
Comparison of Common N-Methylation Methods
| Method | Reagents | Key Advantage(s) | Key Disadvantage(s) | Best For |
| Eschweiler-Clarke [2][3] | Formaldehyde, Formic Acid | Self-limiting (no quaternization) [1][3], high selectivity, tolerates phenols, irreversible. | Requires elevated temperatures (80-100 °C), acidic conditions. | Most phenoxypropanamines , especially with free phenols. |
| Reductive Amination [14][15] | Formaldehyde, NaBH(OAc)₃ or NaBH₃CN | Mild conditions, high chemoselectivity, avoids over-alkylation.[14] | Requires careful stoichiometry, cyanide reagents have toxicity concerns. | Substrates sensitive to heat or strongly acidic conditions. |
| Alkyl Halides (e.g., MeI) | Methyl Iodide, Base (e.g., K₂CO₃) | High reactivity, simple procedure. | Prone to over-methylation (quaternization) [1], risk of O-methylation, can lead to Hofmann elimination. | Simple amines where selectivity is not a major concern (not recommended for this class of compounds). |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄, Base | Powerful methylating agent.[7] | Extremely toxic and carcinogenic [7], same over-methylation and selectivity issues as MeI. | Use should be avoided in favor of safer, more selective modern methods. |
Recommendation:
For the N-methylation of secondary phenoxypropanamines, the Eschweiler-Clarke reaction is the most robust and reliable method to prevent the key side reactions of over-methylation and O-methylation. Its self-limiting nature provides a built-in safety mechanism against the formation of quaternary salts, thereby also preventing subsequent Hofmann elimination.[1][3]
References
-
Tundo, P., & Selva, M. (2002). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. Green Chemistry, 4(5), 463-467. Available from: [Link]
-
Bomben, A., Selva, M., Tundo, P., & Valli, L. (1998). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 37(10), 3849-3852. Available from: [Link]
-
Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. Available from: [Link]
-
Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Available from: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
Leuckart reaction. Grokipedia. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
-
Shieh, W.-C., Dell, S., & Repič, O. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate. The Journal of Organic Chemistry, 63(24), 8734-8737. Available from: [Link]
-
Leuckart Reaction Mechanism. Scribd. Available from: [Link]
-
Leuckart reaction. Wikipedia. Available from: [Link]
-
Li, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5399. Available from: [Link]
-
Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate. Available from: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
-
Hofmann elimination. Wikipedia. Available from: [Link]
-
Selective N-monomethylation of primary amines. RSC Publishing. Available from: [Link]
-
24.7: Reactions of Amines. (2024). Chemistry LibreTexts. Available from: [Link]
-
Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. Available from: [Link]
-
22.4 Hofmann Elimination and Cope Elimination. Chad's Prep. Available from: [Link]
-
Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. Available from: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. Available from: [Link]
-
Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Available from: [Link]
-
Selective N -formylation/ N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available from: [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). ResearchGate. Available from: [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2012). ACS Publications. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (2020). Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available from: [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). PubMed. Available from: [Link]
-
Over Methylation Explained: Causes & Symptoms. (2024). Tree of Light Health. Available from: [Link]
-
Hampered reaction for the N‐methylation of secondary amides (left, top)... ResearchGate. Available from: [Link]
- Alpha-N-methylation of amino acids. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 11. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aakash.ac.in [aakash.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Purification of Amine-Containing Organic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of amine-containing organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these hurdles in their daily laboratory work. Here, we provide in-depth, field-tested insights and practical troubleshooting advice in a direct question-and-answer format to help you achieve your purification goals with confidence and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my amine-containing compounds consistently showing poor peak shape (tailing) in normal-phase flash chromatography on silica gel?
A1: This is the most common issue faced during the purification of basic amines. The root cause lies in the interaction between the basic amine and the acidic surface of the silica gel.[1] Silica gel is covered with silanol groups (Si-OH), which are acidic and can strongly interact with basic compounds like amines. This strong interaction leads to a secondary retention mechanism, causing some of the amine molecules to lag behind the main band, resulting in a tailed peak.[2][3] This can compromise resolution, leading to impure fractions and lower yields.
Q2: I've heard adding a basic modifier to the mobile phase can help with peak tailing. How does this work and what should I use?
A2: Adding a basic modifier, often referred to as a "competing base," is a highly effective strategy. The modifier, being a base itself, interacts with the acidic silanol groups on the silica, effectively "masking" them from your amine of interest.[1][3] This minimizes the strong secondary interactions, leading to more symmetrical peaks and improved separation.
Commonly used basic modifiers include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% to the mobile phase.[3][4]
-
Ammonia (in methanol): A solution of 7N ammonia in methanol can be used as a polar component in the mobile phase.
-
Pyridine: Can also be used but is less common due to its odor and higher boiling point.[3]
It's crucial to pre-treat your column with the modified mobile phase before loading your sample to ensure the silica surface is fully neutralized.[5]
Q3: Are there alternative stationary phases I can use to avoid the issues with silica gel?
A3: Absolutely. Using a different stationary phase is an excellent approach, especially if mobile phase modifiers are not providing the desired results or are difficult to remove from your final product.
-
Amine-functionalized silica: These columns have an amine-based stationary phase that masks the silanols, minimizing the strong amine-silica interactions.[1][3] This often allows for the use of simpler and less polar solvent systems like hexane/ethyl acetate without the need for a basic modifier.[1]
-
Basic alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[6][7]
-
Reversed-phase chromatography (C18): For more polar amines, reversed-phase chromatography can be a powerful tool.[3]
Q4: My amine is highly water-soluble. What's the best approach for its purification?
A4: Highly polar and water-soluble amines can be challenging to purify using traditional normal-phase chromatography. Here are a few strategies:
-
Reversed-Phase Chromatography (C18): This is often the go-to method for polar compounds. A mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[8] This technique is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase.[8][9]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[10] For basic amines, which are positively charged at acidic pH, cation-exchange chromatography is a highly effective purification method.[11][12][13]
Troubleshooting Guides
Guide 1: Overcoming Peak Tailing in Reversed-Phase HPLC for Amines
Issue: You are observing significant peak tailing for your amine compound on a C18 column, even with a standard water/acetonitrile mobile phase.
Root Cause: Similar to normal-phase chromatography, residual, un-capped silanol groups on the silica backbone of the C18 stationary phase can interact with protonated amines, causing tailing.[2][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine peak tailing in RP-HPLC.
Detailed Steps:
-
Add an Acidic Modifier: Introduce 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This serves two purposes: it ensures the amine is consistently protonated, and it protonates the silanol groups, reducing their ionic interaction with the analyte.[4]
-
Increase Ionic Strength: If tailing continues, add a salt like ammonium acetate or ammonium formate (10-50 mM) to the aqueous portion of your mobile phase. The salt cations will compete with your protonated amine for interaction with the residual silanols.
-
Use a Specialized Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped, or "base-deactivated" column can significantly improve peak shape.[14]
-
Change the Stationary Phase: For very basic or challenging amines, a polymer-based reversed-phase column or a HILIC column may be necessary to eliminate the silanol interactions altogether.
Guide 2: Purification via Acid-Base Extraction
Scenario: You have a crude reaction mixture containing your basic amine product and neutral or acidic impurities.
Principle: This classic technique leverages the ability of amines to be protonated by an acid to form a water-soluble salt.[15][16] This allows for the separation of the basic amine from non-basic impurities that remain in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[16][17] The basic amine will react with the acid to form its corresponding ammonium salt, which will dissolve in the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains your protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper). This will deprotonate the ammonium salt, regenerating the free amine, which will often precipitate out of the aqueous solution or form an oily layer.[17][18]
-
Final Extraction: Extract the free amine back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer containing the purified amine over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for purification of a basic amine by acid-base extraction.
Guide 3: The Use of Protecting Groups to Facilitate Purification
Problem: Your amine is particularly reactive or has physical properties that make it very difficult to purify by standard methods.
Solution: Temporarily "protect" the amine functionality with a chemical group that renders it less reactive and easier to handle during purification. After purification, the protecting group is removed to yield the desired amine.
Common Amine Protecting Groups and Their Removal:
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[19][20] | Fmoc, Cbz |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[19][21] | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[19][22] | Boc, Cbz |
Experimental Workflow (Boc Protection Example):
-
Protection: Dissolve the crude amine in a suitable solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Perform a standard aqueous work-up. The Boc-protected amine is now an amide and will likely have very different chromatographic properties, often being less polar and not interacting with silica gel. Purify the Boc-protected compound by standard flash chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected amine in a solvent like dichloromethane and add a strong acid such as trifluoroacetic acid (TFA). Stir until the deprotection is complete.
-
Final Work-up: Carefully neutralize the acid and perform an aqueous work-up to isolate the pure amine.
References
-
Is there an easy way to purify organic amines? (2023-01-19). Biotage. [Link]
-
Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015-10-16). AZoM. [Link]
-
Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]
-
Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]
-
Amine workup. Reddit. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Peak tailing for quaternary ammonium compound on C18 column. Chromatography Forum. [Link]
-
Liquid/liquid Extraction. University of California, Irvine. [Link]
-
Protection for the AMINE.pptx. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]
-
Amine purification. Science Forums. [Link]
-
Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]
-
Troubleshooting Amine Unit Simulations. Chemical Engineering. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Amine column degradation. Chromatography Forum. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health. [Link]
- Process for the purification of amines.
-
Isolation (Recovery). University of Alberta. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Low-pH taling of bases in RPC. Chromatography Forum. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. labex.hu [labex.hu]
- 10. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. azom.com [azom.com]
- 13. Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.ualberta.ca [chem.ualberta.ca]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. Protection for the AMINE.pptx [slideshare.net]
Technical Support Center: Scaling Up the Synthesis of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis and scale-up of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine.
Overview of the Synthetic Pathway
The most direct and widely applicable method for synthesizing this compound is a robust two-step process. This pathway is amenable to scale-up, provided that critical parameters are carefully controlled.
-
Step 1: Williamson Ether Synthesis. This classic SN2 reaction involves the formation of an ether linkage by reacting the sodium salt of 3,4-dimethylphenol (3,4-dimethylphenoxide) with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. This method is highly effective for creating the C-O bond.[1][2][3]
-
Step 2: Nucleophilic Substitution (Amination). The intermediate, 1-(3-chloropropoxy)-3,4-dimethylbenzene, is then subjected to nucleophilic substitution with methylamine to form the final tertiary amine product.
The overall reaction scheme is presented below:
Caption: Overall two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
A: The amination step (Step 2) is the most critical. The reaction of an alkyl halide with methylamine is highly exothermic and generates significant pressure if conducted in a sealed vessel, as methylamine is a gas at room temperature. For scale-up, controlled addition of methylamine (as a solution in a solvent like ethanol or THF) to the heated solution of the chloro-intermediate is mandatory. A robust reactor cooling system and pressure monitoring are essential for safety.
Q2: Which base is recommended for the Williamson ether synthesis (Step 1)?
A: For laboratory scale, sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is highly effective as it drives the deprotonation of the phenol to completion.[1] However, NaH poses significant safety challenges on a larger scale due to its flammability. For pilot and manufacturing scales, using a strong aqueous base like sodium hydroxide (NaOH) with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is a safer and often more economical alternative.
Q3: How can I effectively monitor the progress of each reaction?
A:
-
Step 1 (Etherification): Thin-Layer Chromatography (TLC) is very effective. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, 1-(3-chloropropoxy)-3,4-dimethylbenzene, will have a higher Rf value than the starting 3,4-dimethylphenol. The disappearance of the phenol spot indicates reaction completion.
-
Step 2 (Amination): Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It can clearly resolve the starting chloro-intermediate from the final amine product and detect any potential side products. TLC can also be used, but visualization may require staining (e.g., with ninhydrin) as the product amine may not be UV active.
Q4: What are the primary impurities I should expect?
A: The most common impurities are:
-
Unreacted 3,4-dimethylphenol (from Step 1).
-
Unreacted 1-(3-chloropropoxy)-3,4-dimethylbenzene (from Step 2).
-
Bis-alkylation product: 1,3-bis(3,4-dimethylphenoxy)propane, formed if the chloro-intermediate reacts with another molecule of the phenoxide.
-
Quaternary ammonium salt: Formed if the product amine reacts with another molecule of the chloro-intermediate. This is known as over-alkylation.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation | Ensure the base is fresh and of high purity. If using NaH, ensure it is fully dispersed and the reaction is stirred efficiently. If using NaOH, ensure the concentration is adequate (e.g., 30-50% aqueous solution). | The phenol must be fully converted to the more nucleophilic phenoxide for the SN2 reaction to proceed efficiently.[1][2] |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF or THF when using NaH. If using a PTC with NaOH, a biphasic system (e.g., Toluene/Water) is effective. | Polar aprotic solvents solvate the cation (Na+) but not the nucleophile (phenoxide), increasing its reactivity.[5] |
| Side Reaction (Elimination) | Use an alkyl halide with a good primary leaving group. 1-Bromo-3-chloropropane is ideal as the bromide is more reactive, leaving the chloride for the subsequent amination. Avoid secondary or tertiary halides. | Alkoxides are strong bases and can promote E2 elimination, especially with sterically hindered alkyl halides.[2][5] |
| Low Reaction Temperature | The reaction may require heating. A typical range is 60-100°C. Monitor by TLC to determine the optimal temperature and time. | SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy leads to slow or incomplete conversion. |
digraph "Troubleshooting_Yield_Step1" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];Start [label="Low Yield in Step 1?", shape=diamond, fillcolor="#FBBC05"]; CheckBase [label="Is base strong enough\nand added correctly?", shape=diamond, fillcolor="#F1F3F4"]; CheckSolvent [label="Is solvent polar aprotic\n(e.g., DMF, THF)?", shape=diamond, fillcolor="#F1F3F4"]; CheckTemp [label="Is temperature sufficient\n(e.g., 60-100°C)?", shape=diamond, fillcolor="#F1F3F4"]; CheckHalide [label="Is alkyl halide primary?", shape=diamond, fillcolor="#F1F3F4"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Consult Process Chemist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> CheckBase; CheckBase -> CheckSolvent [label="Yes"]; CheckBase -> Fail [label="No, fix base"]; CheckSolvent -> CheckTemp [label="Yes"]; CheckSolvent -> Fail [label="No, change solvent"]; CheckTemp -> CheckHalide [label="Yes"]; CheckTemp -> Fail [label="No, increase temp"]; CheckHalide -> Success [label="Yes"]; CheckHalide -> Fail [label="No, redesign route"];
}
Caption: Decision tree for troubleshooting low yield in Step 1.
Problem 2: Formation of Multiple Byproducts in Amination (Step 2)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Over-alkylation | Use a significant excess of methylamine (3-5 equivalents). Add the chloro-intermediate slowly to the methylamine solution, rather than the other way around. | Keeping a high concentration of the primary nucleophile (methylamine) relative to the electrophile minimizes the chance of the secondary amine product competing for the electrophile.[4] |
| Formation of Bis-Alkylation Product | Ensure complete conversion in Step 1 and purify the intermediate if necessary. High concentrations of unreacted phenoxide can react with the product of Step 1. | This impurity arises from the intermediate reacting with leftover phenoxide from the first step. Proper purification of the intermediate can prevent this. |
| Thermal Degradation | Do not exceed the recommended reaction temperature (typically reflux in ethanol, ~78°C). Prolonged heating at very high temperatures can lead to decomposition. | While heat is required, excessive temperatures can promote side reactions or degradation of starting materials and products. |
Problem 3: Difficult Purification of Final Product
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Product is a Basic Oil | Standard silica gel chromatography can be challenging due to the basicity of the amine. Consider using alumina or treating silica gel with a small amount of triethylamine in the eluent. | The basic amine can interact strongly with acidic silica gel, leading to streaking and poor separation. Neutralizing the silica surface improves chromatography. |
| Emulsion during Workup | During the aqueous workup, emulsions can form. Use a brine (saturated NaCl) wash to help break the emulsion. If persistent, filter the mixture through a pad of Celite. | The amine can act as a surfactant, stabilizing emulsions. Increasing the ionic strength of the aqueous phase with brine helps to separate the layers. |
| Alternative Purification | For scale-up, vacuum distillation is often more practical than chromatography. The product amine should have a sufficiently high boiling point for this to be feasible. Another method is to form the hydrochloride salt by adding HCl, crystallize the salt, and then liberate the free base. | Distillation is a more scalable and economical purification method for liquids. Salt formation and crystallization is an excellent method for purifying solid amines or those that are difficult to distill.[6] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable. Methylamine is a flammable and corrosive gas.
Protocol 4.1: Synthesis of 1-(3-Chloropropoxy)-3,4-dimethylbenzene (Intermediate)
-
Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Addition: Under a nitrogen atmosphere, add 60% sodium hydride in mineral oil (4.4 g, 0.11 mol) to 150 mL of anhydrous DMF.
-
Stir the suspension and cool the flask to 0°C in an ice bath.
-
Dissolve 3,4-dimethylphenol (12.2 g, 0.10 mol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add 1-bromo-3-chloropropane (17.3 g, 0.11 mol) dropwise over 20 minutes.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC until the 3,4-dimethylphenol spot disappears.
-
Work-up: Cool the mixture to room temperature and carefully quench the reaction by slowly adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. The product can be used in the next step without further purification if it is sufficiently pure by GC-MS.
Protocol 4.2: Synthesis of this compound (Final Product)
-
Setup: In a pressure-rated flask or a round-bottom flask with a robust reflux condenser, dissolve the crude 1-(3-chloropropoxy)-3,4-dimethylbenzene (from Step 1, ~0.10 mol) in 200 mL of ethanol.
-
Reagent Addition: Add a 40% aqueous solution of methylamine (38.8 g, 0.50 mol, 5 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux (~80°C) and maintain for 12-18 hours. The reaction should be stirred vigorously. Monitor for completion by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol and excess methylamine under reduced pressure.
-
Dissolve the residue in 150 mL of diethyl ether and wash with water (2 x 100 mL).
-
To remove any unreacted starting material and acidic impurities, extract the organic layer with 1 M HCl (2 x 75 mL). The product will move into the acidic aqueous layer as the hydrochloride salt.
-
Combine the acidic aqueous layers, cool in an ice bath, and basify by the slow addition of 6 M NaOH until the pH is >12.
-
Extract the liberated free amine product with diethyl ether (3 x 100 mL).
-
Combine the final organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as an oil.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on alumina to obtain the pure this compound.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Development for Resolving Impurities in 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
Welcome to the technical support center for the analytical method development of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving impurities associated with this compound. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your analytical results.
Understanding the Molecule and its Potential Impurities
This compound is a tertiary amine with a phenoxy ether linkage. A plausible and common synthetic route for such a molecule involves the Williamson ether synthesis, where 3,4-dimethylphenol is reacted with an N-methyl-3-halopropan-1-amine derivative (e.g., N-methyl-3-chloropropan-1-amine) in the presence of a base.
Diagram: Plausible Synthesis and Potential Process-Related Impurities
Caption: Plausible synthesis of this compound and potential process-related impurities.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common challenges encountered during the analytical method development for this compound and its impurities.
FAQ 1: Why am I seeing significant peak tailing for my main analyte peak in HPLC?
Answer:
Peak tailing is a common issue when analyzing basic compounds like amines on silica-based reversed-phase columns.[1][2][3][4][5][6] The primary cause is the interaction between the positively charged amine groups (at acidic to neutral pH) and the negatively charged residual silanol groups (Si-OH) on the silica surface.[1][2][3] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Lowering the pH (e.g., to pH 2.5-3.5): At low pH, the silanol groups are protonated (Si-OH), reducing their negative charge and minimizing the ionic interaction with the protonated amine.
-
Increasing the pH (e.g., to pH 9-10.5): At high pH, the amine is in its free base form (less charged), reducing its interaction with the silanol groups. This approach requires a pH-stable column (e.g., a hybrid or polymer-based C18).
-
-
Use of Mobile Phase Additives:
-
Buffers: Incorporating a buffer (e.g., phosphate, formate, or acetate) helps to maintain a consistent pH throughout the analysis, leading to more symmetrical peaks.[1]
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.
-
-
Column Selection:
-
End-capped Columns: Modern, well-end-capped columns have fewer residual silanol groups, reducing the potential for peak tailing.
-
Columns with Bidentate or Hybrid Silica: These columns offer better stability at a wider pH range and often show improved peak shape for basic compounds.
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 6.8 | 2.5 | Significant tailing |
| 3.0 | 1.2 | Improved symmetry |
| 9.5 (with appropriate column) | 1.1 | Good peak shape |
FAQ 2: I am not able to separate a key impurity from the main peak. What should I do?
Answer:
Co-elution of an impurity with the main analyte peak is a critical issue that compromises the accuracy of both the assay and the impurity determination. The resolution between two peaks is influenced by the column's efficiency, selectivity, and the retention factor.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol or a mixture of both. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Vary the Stationary Phase:
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 from a different manufacturer can provide different selectivity due to variations in silica purity, bonding density, and end-capping.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different retention mechanisms and improved selectivity for aromatic compounds and their impurities.
-
-
Adjust the Temperature:
-
Lowering the temperature can sometimes improve resolution, although it will increase the analysis time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. Experimentation is key.
-
Experimental Protocol: Screening for Optimal Column Selectivity
-
Prepare the Sample: A solution containing this compound spiked with a known concentration of the impurity of interest (or a forced degradation sample).
-
Columns to Test:
-
Standard C18 (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
-
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)
-
Polar-Embedded (e.g., Waters SunFire C18)
-
-
Initial Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 10% to 90% B over 20 minutes.
-
Analysis: Inject the sample onto each column and evaluate the resolution between the main peak and the impurity.
FAQ 3: How do I identify unknown peaks in my chromatogram?
Answer:
Identifying unknown peaks is crucial for understanding the impurity profile of your drug substance. This typically involves a combination of chromatographic and spectroscopic techniques.
Workflow for Unknown Peak Identification:
Caption: A typical workflow for the identification of an unknown impurity.
Detailed Steps:
-
LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem MS (MS/MS): Fragmenting the parent ion of the impurity can provide structural information. The fragmentation pattern can be compared to that of the parent drug to infer the location of structural modifications.
-
Forced Degradation Studies: As outlined in ICH guidelines, subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products.[2][7][8][9][10][11][12] If the unknown peak increases under a specific stress condition, it provides clues about its nature (e.g., a hydrolytic or oxidative degradant).
-
Synthesis and Confirmation: Based on the MS data and degradation pathways, a potential structure can be proposed. This impurity can then be synthesized and a reference standard prepared. Co-injecting the sample with the synthesized standard should result in a single, symmetrical peak, confirming the identity of the unknown.
FAQ 4: What are the best practices for developing a stability-indicating GC method for this compound?
Answer:
Gas chromatography (GC) can be a valuable tool for analyzing volatile and thermally stable impurities. However, the analysis of amines by GC can be challenging due to their polarity.[4]
Key Considerations for GC Method Development:
-
Derivatization: Direct analysis of amines on many GC columns can lead to poor peak shape and low response. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For derivatized amines, a non-polar column may also be suitable.
-
Inlet and Liner: Use a deactivated liner to minimize adsorption of the amine. A splitless injection may be necessary for trace-level impurities.
-
Detector: A Flame Ionization Detector (FID) is a good general-purpose detector. For identification and confirmation, a Mass Spectrometer (MS) is invaluable.
Experimental Protocol: GC-MS Analysis of Potential Volatile Impurities
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Derivatization (if necessary): Add the derivatizing agent (e.g., TFAA) and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Scan range 40-450 amu.
-
Method Validation According to ICH Q2(R1)
Once a suitable method has been developed, it must be validated to demonstrate its suitability for its intended purpose, as per the ICH Q2(R1) guidelines.
Key Validation Parameters for an Impurity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples spiked with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
Table: Typical Acceptance Criteria for Impurity Method Validation
| Parameter | Acceptance Criteria |
| Specificity | The main peak should be free from interference from impurities, and the method should be able to separate all known impurities. |
| LOD | Signal-to-Noise ratio ≥ 3 |
| LOQ | Signal-to-Noise ratio ≥ 10 |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 80-120% of the spiked amount |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 10% for impurities at the quantitation limit |
| Robustness | System suitability parameters should pass, and results should not be significantly affected by minor changes. |
References
-
DeRuiter, J., Clark, C. R., & Noggle, F. T., Jr. (1990). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: Regioisomers of the 3,4-methylenedioxyamphetamines. Journal of Chromatographic Science, 28(3), 129–132. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Kaza, M., Miller, J. M., & Zook, D. R. (1999). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of analytical toxicology, 23(6), 481–484. [Link]
- Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Hu, Y., et al. (2017).
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—a review. International Journal of Pharmaceutical Sciences and Research, 4(11), 4145.
- Ravisankar, P., et al. (2015). A review on stability indicating assay methods (SIAMS). IOSR Journal of Pharmacy, 5(8), 37-53.
-
Awad, T., Belal, T., Maher, H., Deruiter, J., & Clark, C. (2010). GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines: MDEA, MDMMA, and MBDB. Journal of chromatographic science, 48(5), 368–375. [Link]
-
Reddy, G. S., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697–711. [Link]
- Singh, R., & Rehman, Z. U. (2016). Forced degradation studies: A review. Journal of analytical & pharmaceutical research, 3(6), 00083.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Beijing Eunion Technology Co., Ltd. (n.d.). This compound. [Link]
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (n.d.).
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (n.d.).
- 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS. (n.d.).
-
Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. [Link]
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Clark, C., DeRuiter, J., & Noggle, F. T. (1996). Propanamine (MMDA) Derivatives Synthesized from Nutmeg Oil and 3-Methoxy-4,5-Methylenedioxybenzaldehyde.
- Poplawska, M., & Blazewicz, A. (2017). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 74(2), 487-493.
- A Brief Review on Nitrosamine Impurity in Pharmaceuticals. (2021). Journal of Pharmaceutical Sciences and Bioscientific Research, 11(3), 260-271.
- Sharma, G., et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 344-358.
- DeRuiter, J., Valaer, A. K., & Clark, C. R. (1995). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines.
- Aalberg, L., et al. (2003). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- Alsante, K. M., et al. (2003). AAPS PharmSciTech, 4(1), E7.
-
N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. (n.d.). PubChem. [Link]
-
Supporting Information - Contents. (n.d.). The Royal Society of Chemistry. [Link]
- Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- Patel, K., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
Sources
- 1. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 7. N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine | C18H20F3NO | CID 9957437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CAS:915923-36-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. researchgate.net [researchgate.net]
- 10. DE2259489B2 - 1- (3,4-DIMETHOXYPHENAETHYLAMINO) -3- PHENOXY-2-PROPANOLS, THEIR ACID-ADDITION SALTS AND PROCESS FOR THE PREPARATION OF THESE COMPOUNDS - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. Buy Online CAS Number 1643684-06-3 - TRC - (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride | LGC Standards [lgcstandards.com]
Validation & Comparative
A Comparative Guide to Purity Validation: Leveraging qNMR for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, an important intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, offering a rationale-driven approach to selecting the most appropriate validation method. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers and drug development professionals in their analytical decision-making.
The Principle of Absolute Quantification: Why qNMR Excels
Unlike chromatographic methods such as HPLC or GC, which are inherently comparative and rely on the response factor of a known reference standard, ¹H qNMR is a primary ratio method.[1] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei (protons, in this case) generating that signal.[2][3] This allows for the direct measurement of the molar ratio between an analyte and a co-dissolved internal standard of known, high purity.[4] Consequently, qNMR can determine the absolute purity of a substance without needing a certified reference material of the analyte itself, a significant advantage when analyzing new synthetic molecules or when reference standards are unavailable or cost-prohibitive.[4][5]
For this compound, its structure offers several well-resolved proton signals suitable for quantification, including the aromatic protons, the two distinct methyl groups on the phenyl ring, and the N-methyl group. This structural feature provides flexibility in selecting a quantification signal that is free from potential overlap with impurity or internal standard signals.
Designing a Self-Validating qNMR Protocol
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each parameter is chosen to mitigate potential sources of error, creating a self-validating system.
The Critical Choice of an Internal Standard (IS)
The accuracy of qNMR is inextricably linked to the quality and suitability of the internal standard.[6] The ideal IS should meet several criteria:
-
High, Certified Purity: The purity of the IS must be known and traceable to a primary standard (e.g., NIST).[6]
-
Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.
-
Signal Simplicity and Resolution: It should exhibit simple, sharp signals (ideally singlets) in a region of the spectrum devoid of analyte or impurity signals.[6]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]
-
Stability: It should be non-volatile and non-hygroscopic to allow for accurate weighing.[5]
For the analysis of this compound, several standards can be considered:
| Internal Standard | Suitable Solvents | Key Advantages & Considerations |
| Maleic Acid | DMSO-d₆, D₂O | Provides a sharp singlet for the vinyl protons (~6.3 ppm in DMSO-d₆). Good choice if aromatic region of analyte is crowded. |
| 1,4-Bis(trimethylsilyl)benzene-d₄ (BTMSB-d₄) | CDCl₃, DMSO-d₆ | The deuterated aromatic ring eliminates its own signal, leaving a very sharp singlet for the 18 equivalent TMS protons at ~0.2 ppm, far from most analyte signals.[8] |
| Dimethyl Sulfone (DMSO₂) | DMSO-d₆, D₂O, CDCl₃ | Highly stable with a sharp singlet at ~3.1 ppm (in DMSO-d₆). Its position must be checked for overlap with the analyte's propyl chain signals. |
Experimental Workflow and Causality
The qNMR workflow is a sequence of deliberate steps designed to ensure accuracy and precision.
Caption: Figure 1. qNMR Experimental Workflow.
Causality Behind Key Parameters:
-
Relaxation Delay (D1): This is arguably the most critical parameter for quantification.[7] The delay must be set to at least 5 times (ideally 7 times) the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[2][9] This ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that the resulting signal intensity is truly proportional to the number of nuclei. Using a shorter delay will lead to signal saturation and an underestimation of purity.
-
Pulse Angle: A 90° pulse is used to ensure maximum excitation of the magnetization into the transverse plane, providing the strongest possible signal for each scan.[7]
-
Signal-to-Noise (S/N) Ratio: A high S/N is essential for accurate integration.[2] A ratio of at least 250:1 is recommended for precision better than 1%.[2] This is achieved by running a sufficient number of scans (NS), which is dependent on sample concentration and instrument sensitivity.
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
To provide a clear comparison, we present typical performance data for the purity analysis of this compound using qNMR, HPLC-UV, and GC-FID.
Detailed Experimental Protocols
Protocol 1: Purity by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of maleic acid (certified internal standard) into the same NMR tube.
-
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
NMR Acquisition (400 MHz):
-
Pulse Program: Standard 90° pulse-acquire.
-
Relaxation Delay (D1): 30 seconds (determined from a prior T₁ inversion-recovery experiment).
-
Acquisition Time (AQ): 4 seconds.
-
Number of Scans (NS): 32.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum and perform a baseline correction across the entire spectrum.
-
Calibrate the spectrum to the residual DMSO solvent peak (2.50 ppm).
-
Integrate a well-resolved signal from the analyte (e.g., the N-methyl singlet) and the vinyl proton singlet from maleic acid.
-
-
Calculation:
-
The purity (mass fraction, w_A_) is calculated using the following equation[2]: w_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * w_S
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
w = Purity of the standard
-
Subscripts A and S refer to the Analyte and Standard, respectively.
-
-
Protocol 2: Purity by HPLC-UV
-
Instrumentation: HPLC with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in 50:50 Water:Acetonitrile.
-
Analysis: Inject 10 µL. Purity is typically determined by area percent, assuming all impurities have the same response factor as the main peak unless impurity standards are available.[5]
Protocol 3: Purity by GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Sample Preparation: Prepare a solution of the analyte at 1.0 mg/mL in Methanol.
-
Analysis: Inject 1 µL (split ratio 50:1). Purity is determined by area percent.
Comparative Performance Data
The following table summarizes the typical performance characteristics of each method, adhering to validation guidelines from bodies like the USP and ICH.[10][11]
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Primary Ratio (Molar) | Comparative (Response) | Comparative (Response) |
| Accuracy | High (typically >99%) | High (dependent on reference standard purity and response factors) | High (dependent on reference standard purity) |
| Precision (RSD) | < 1.0% | < 2.0% | < 2.0% |
| Specificity | High (based on unique chemical shifts) | High (based on chromatographic separation) | High (based on chromatographic separation) |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01 - 0.05% | ~0.01 - 0.05% |
| Reference Standard | Requires IS of different structure | Requires analyte-specific standard for absolute purity and impurity standards for accurate impurity profiling | Requires analyte-specific standard |
| Throughput | Moderate (~15-30 min/sample) | High (with autosampler) | High (with autosampler) |
| Detects "Silent" Impurities? | No (e.g., inorganic salts) | Yes (if chromophore present) | No (non-volatile impurities) |
Data presented are typical values and may vary based on instrumentation and specific method development.
Authoritative Grounding: Making an Informed Decision
The choice of analytical technique is not arbitrary but is guided by the specific question being asked. Regulatory bodies like the USP emphasize that analytical procedures must be validated to be fit for their intended purpose.[10][12]
Caption: Figure 2. Method Selection Logic.
-
Choose qNMR when: The primary goal is to assign an absolute purity value to a batch of material, especially for creating an in-house reference standard.[13] It is also the method of choice when specific impurity standards are not available, as it provides a more accurate mass purity than the area percent normalization used in chromatography under those circumstances.[14]
-
Choose HPLC or GC when: The primary goal is routine quality control, release testing, or stability studies where a well-characterized reference standard is already available. These methods are superior for detecting and quantifying trace-level impurities (<0.1%) due to their higher sensitivity and ability to concentrate samples.[15]
-
The Orthogonal Approach (Best Practice): The most robust validation strategy involves using both qNMR and a chromatographic technique.[14] qNMR can be used to unequivocally assign the purity of the main component (the reference material), and HPLC or GC can then be used to develop a stability-indicating method that separates and profiles all potential process impurities and degradants. This combined approach provides a comprehensive and trustworthy assessment of the material's quality.
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at: [Link]
-
Reading Scientific Services Ltd (RSSL). "qNMR: A powerful tool for purity determination." Available at: [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
-
Tanimitsu, H., et al. (2020). "[Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]." Yakugaku Zasshi. Available at: [Link]
-
Patsnap. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Available at: [Link]
-
ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results." Available at: [Link]
-
United States Pharmacopeia. "<1225> VALIDATION OF COMPENDIAL METHODS." Available at: [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). "Purity comparison by NMR and HPLC." Eurasian Journal of Analytical Chemistry. ResearchGate. Available at: [Link]
-
American Chemical Society Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Available at: [Link]
-
Goren, A. C., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Records of Natural Products. ACG Publications. Available at: [Link]
-
Manolova, Y., et al. (2014). "Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy." Magnetic Resonance in Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. "CHAPTER 15: Validating Analytical Procedures." Available at: [Link]
-
SGS. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Available at: [Link]
-
Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]." Available at: [Link]
-
Pauli, G. F., et al. (2012). "A Routine Experimental Protocol for qHNMR Illustrated with Taxol." Planta Medica. Available at: [Link]
-
Holzgrabe, U. (2007). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Available at: [Link]
-
Pérez-Fuertes, Y., et al. (2006). "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." Organic Letters. Available at: [Link]
-
University of Arizona. "Purity by Absolute qNMR Instructions." Available at: [Link]
-
IKEV. "VALIDATION OF ANALYTICAL METHODS." Available at: [Link]
-
USP. "Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226." YouTube. Available at: [Link]
-
National Institute for Environmental Studies, Japan. "III Analytical Methods." Available at: [Link]
-
Singh, A., & Gupta, B. (2023). "Analytical Method Validation: ICH and USP Perspectives." International Journal of Research and Review. Available at: [Link]
Sources
- 1. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. enovatia.com [enovatia.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bipm.org [bipm.org]
- 9. researchgate.net [researchgate.net]
- 10. uspbpep.com [uspbpep.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acgpubs.org [acgpubs.org]
Comparative analysis of 3,4-dimethylphenoxy vs other dimethylphenoxy isomers
In the landscape of pharmaceutical and chemical research, the subtle yet profound influence of isomeric substitution patterns on the physicochemical properties and biological activities of aromatic compounds is a cornerstone of molecular design and development. Among these, the dimethylphenoxy scaffold, a key structural motif in numerous bioactive molecules and industrial chemicals, presents a compelling case study. The six constitutional isomers of dimethylphenol—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol—while sharing the same molecular formula, exhibit a fascinating divergence in their properties and applications. This guide provides a comprehensive, data-driven comparative analysis of these isomers, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making in their work.
Physicochemical Properties: A Tale of Two Methyl Groups
The positioning of the two methyl groups on the phenol ring dictates the steric and electronic environment of the hydroxyl group and the aromatic system, thereby influencing key physicochemical parameters such as melting point, boiling point, water solubility, and acidity (pKa). A summary of these properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Dimethylphenol Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | pKa |
| 2,3-Dimethylphenol | 526-75-0 | 122.17 | 70-73[1] | 217[1] | 4.57 | 10.58 |
| 2,4-Dimethylphenol | 105-67-9 | 122.16 | 22-23[2] | 211-212[2] | 5.0[2] | 10.6[3] |
| 2,5-Dimethylphenol | 95-87-4 | 122.16 | 75 | 212[4] | 3.54 | 10.47[5] |
| 2,6-Dimethylphenol | 576-26-1 | 122.16 | 46-48[6] | 201-203[6] | <1 mg/mL (low)[7] | 9.92[8] |
| 3,4-Dimethylphenol | 95-65-8 | 122.16 | 62-65 | 225-227 | 4.8 | 10.4 |
| 3,5-Dimethylphenol | 108-68-9 | 122.16 | 63-66[9] | 220-222 | 4.88[10] | 10.25[11] |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
The steric hindrance around the hydroxyl group in 2,6-dimethylphenol, for instance, is thought to contribute to its lower boiling point and distinct reactivity compared to its isomers. Conversely, the more symmetrical 3,5-dimethylphenol exhibits a relatively high melting point. These structural nuances are not merely academic; they have profound implications for reaction kinetics, crystal packing, and solubility in various solvent systems, all of which are critical considerations in process development and formulation.
Biological Activity and Toxicological Profiles: A Spectrum of Effects
The biological and toxicological profiles of dimethylphenol isomers are as varied as their physical properties. While all isomers exhibit some degree of toxicity, the nature and severity of these effects can differ significantly. A comparative summary of acute oral toxicity in rats is provided in Table 2.
Table 2: Acute Oral Toxicity (LD50) of Dimethylphenol Isomers in Rats
| Isomer | LD50 (mg/kg) | Reference |
| 2,3-Dimethylphenol | 562 | [12] |
| 2,4-Dimethylphenol | 600-1200 (study dependent) | [13] |
| 2,5-Dimethylphenol | - | - |
| 2,6-Dimethylphenol | 296 | [14] |
| 3,4-Dimethylphenol | - | - |
| 3,5-Dimethylphenol | 608 | [9] |
Note: The absence of data for some isomers highlights the need for further research. Toxicity can vary based on the vehicle and specific experimental conditions.
Beyond acute toxicity, these isomers have diverse biological activities. For example, 2,4-dimethylphenol is utilized as a fungicide and disinfectant in various agricultural applications[15]. In contrast, 2,6-dimethylphenol serves as a key monomer in the production of polyphenylene oxide (PPO), a high-performance thermoplastic, and is also an intermediate in the synthesis of certain pharmaceuticals[6]. 2,5-Dimethylphenol is an intermediate in the synthesis of the cholesterol-lowering drug gemfibrozil[16].
The toxicological concerns associated with dimethylphenols include skin and eye irritation, with some isomers being classified as corrosive[17][18]. Chronic exposure may lead to liver and kidney damage[19]. Notably, 2,4-, 2,5-, and 3,4-dimethylphenol have been identified as potential skin sensitizers in mouse local lymph node assays[17].
Isomer Separation and Characterization: Analytical Methodologies
The successful application of a specific dimethylphenoxy isomer often hinges on the ability to isolate it from a mixture of its counterparts. Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge.
Chromatographic Separation
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for the separation and quantification of dimethylphenol isomers.
Experimental Protocol: GC-MS Analysis of Dimethylphenol Isomers
This protocol provides a general framework for the separation and identification of dimethylphenol isomers using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: Dissolve a small amount of the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or methanol). For complex matrices, a prior extraction and cleanup step, such as solid-phase extraction (SPE), may be necessary.
-
GC System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 150°C at 10°C/min, and then a ramp to 280°C at 20°C/min, with a final hold for 5 minutes. This program should be optimized based on the specific column and instrument used[3].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3].
-
-
MS System:
-
Data Analysis: Identify the isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).
Caption: Workflow for the GC-MS analysis of dimethylphenol isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and confirmation of dimethylphenoxy isomers.
-
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic and methyl protons provide a unique fingerprint for each isomer, allowing for unambiguous identification.
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum correspond to the number of chemically non-equivalent carbon atoms, confirming the substitution pattern of the aromatic ring. For example, 3,5-dimethylphenol will show characteristic signals around 21.16, 113.33, 122.74, 139.58, and 155.15 ppm in CDCl₃[10].
-
IR Spectroscopy: The position of the O-H stretching vibration can provide information about intramolecular hydrogen bonding, which differs between isomers. The C-H and C=C stretching and bending vibrations in the fingerprint region are also characteristic of the specific substitution pattern.
Conclusion: The Isomer as the Asset
The comparative analysis of 3,4-dimethylphenoxy and its isomers underscores a fundamental principle in chemical and pharmaceutical sciences: isomeric identity is a critical determinant of function and safety. From the nuanced differences in their physicochemical properties to their divergent biological activities and toxicological profiles, the choice of a specific dimethylphenol isomer is a decision with significant consequences.
For researchers and drug development professionals, a thorough understanding of these isomeric differences is paramount. It informs the selection of starting materials, the design of synthetic routes, the development of analytical methods for quality control, and the interpretation of biological and toxicological data. As the demand for more specific and effective chemical entities continues to grow, the ability to harness the unique properties of individual isomers will remain a key driver of innovation. This guide serves as a foundational resource to aid in that endeavor, encouraging a data-driven and isomer-aware approach to research and development.
References
-
Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2005). TOXICOLOGICAL EVALUATIONS. [Link]
-
ChemSrc. (n.d.). 2,5-Dimethylphenol. [Link]
-
Daniel, F. B., et al. (1992). Ten and Ninety-Day Toxicity Studies of 2,4-Dimethylphenol in Sprague-Dawley Rats. Drug and Chemical Toxicology, 16(4), 333-351. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 3,5-Dimethylphenol: Properties and Handling. [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenol. [Link]
-
The Good Scents Company. (n.d.). 3,5-xylenol. [Link]
-
Haz-Map. (n.d.). 2,3-Dimethylphenol. [Link]
-
FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol. [Link]
-
Water Quality Australia. (n.d.). 2,4-Dimethylphenol in freshwater and marine water. [Link]
-
PubChem. (n.d.). 2,3-Dimethylphenol. [Link]
-
PubChem. (n.d.). 2,4-Dimethylphenol. [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol. [Link]
-
PubChem. (n.d.). 2,6-Dimethylphenol. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). [Link]
-
AERU - University of Hertfordshire. (n.d.). 2,4-dimethylphenol. [Link]
-
BioCrick. (n.d.). 2,4-Dimethylphenol. [Link]
-
ChemSrc. (2025). 3,5-Dimethylphenol. [Link]
-
U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. [Link]
-
FooDB. (2010). Showing Compound 2,5-Dimethylphenol (FDB002413). [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenol. [Link]
-
5-Safety data sheet. (2024). Trade name: 2,6-Dimethylphenol. [Link]
Sources
- 1. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 2. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dimethylphenol | 95-87-4 [chemicalbook.com]
- 5. Showing Compound 2,5-Dimethylphenol (FDB002413) - FooDB [foodb.ca]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. dakenchem.com [dakenchem.com]
- 9. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]
- 10. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 12. tcichemicals.com [tcichemicals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 2,4-dimethylphenol [sitem.herts.ac.uk]
- 16. 2,5-Dimethylphenol [wap.chemjunchi.com]
- 17. 2,3-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 18. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to the Biological Activity of Novel Phenoxy-propanamine Analogs and Established SERT Inhibitors
This guide provides a comprehensive framework for characterizing the biological activity of a novel compound, 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, in comparison to well-established selective serotonin reuptake inhibitors (SSRIs): Paroxetine, Sertraline, and Fluoxetine. We will delve into the rationale behind experimental design, present detailed protocols for key in vitro and in vivo assays, and offer a clear structure for data analysis and visualization. The objective is to equip researchers in drug discovery and pharmacology with a robust methodology for evaluating potential new chemical entities targeting the human serotonin transporter (SERT).
Introduction: The Serotonin Transporter as a Therapeutic Target
The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, is a critical regulator of serotonergic neurotransmission.[1] This integral membrane protein facilitates the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[1] Inhibition of this process increases the extracellular concentration of 5-HT, enhancing its action on postsynaptic receptors. This mechanism is the cornerstone of treatment for major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions.[2][3]
SSRIs, such as Paroxetine, Sertraline, and Fluoxetine, are designed to selectively block SERT with high affinity.[4] The development of new chemical entities with potential SERT inhibitory activity requires a systematic and comparative evaluation against these "gold standard" compounds. This guide focuses on this compound, a molecule whose structural motif—a phenoxy-propanamine core—is present in various monoamine transporter inhibitors, suggesting its potential as a novel SERT ligand.[5][6][7]
Compound Profiles
Test Compound: this compound
-
Structure: A phenoxy-propanamine derivative with methyl substitutions at the 3 and 4 positions of the phenyl ring.
-
Hypothesis: The structural similarity to compounds like Dapoxetine and Atomoxetine suggests potential interaction with monoamine transporters.[5][][] The specific substitution pattern on the phenoxy ring is expected to modulate its affinity and selectivity for SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Reference Compounds: Established SSRIs
-
Paroxetine: Known for its extremely high binding affinity for SERT, making it one of the most potent SSRIs.[1][10]
-
Sertraline: A potent SSRI that also exhibits some affinity for DAT, which may contribute to its unique clinical profile.[11][12]
-
Fluoxetine: The first clinically approved SSRI, it is a potent and selective inhibitor of SERT.[4][13] Its binding can be modulated by chloride ions, a characteristic shared by several other antidepressants.[13][14]
Experimental Design: A Multi-tiered Approach to Characterization
A thorough evaluation of a novel compound's biological activity requires a combination of in vitro and in vivo assays. This tiered approach allows for an initial high-throughput assessment of molecular interactions, followed by a functional validation of its therapeutic potential in a physiological context.
In Vitro Characterization: Affinity and Functional Inhibition
The primary goals of in vitro testing are to quantify the compound's binding affinity (potency) for SERT and to determine its selectivity over other key monoamine transporters (NET and DAT).
Causality and Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter. The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity. By performing these assays on membranes expressing human SERT, NET, and DAT, we can build a selectivity profile, which is critical for predicting both therapeutic efficacy and potential side effects.[1]
Caption: Workflow for determining binding affinity via radioligand displacement.
Detailed Protocol: hSERT Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing recombinant human SERT (hSERT).
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
hSERT-expressing membranes (5-10 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]Paroxetine at ~0.1 nM).
-
Varying concentrations of the test compound (this compound) or a reference standard (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Causality and Rationale: While binding assays confirm interaction with the transporter, they do not measure the functional consequence. The uptake assay directly assesses the compound's ability to inhibit the primary function of SERT: transporting serotonin.[15] This is a crucial step in confirming that the compound is an inhibitor and not just a ligand. Using cells expressing the human transporter (e.g., JAR or HEK293 cells) provides species-specific data.[16]
Caption: Workflow for measuring functional inhibition of serotonin uptake.
Detailed Protocol: [³H]5-HT Uptake Inhibition in HEK293-hSERT Cells
-
Cell Culture: Grow HEK293 cells stably expressing hSERT to >90% confluence in 24- or 96-well plates.[17]
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer. Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound or reference standards.
-
Initiate Uptake: Add [³H]5-HT to each well at a final concentration near its Kₘ value (typically in the low nanomolar range) and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a potent inhibitor (e.g., 10 µM Paroxetine).[18] Subtract non-specific uptake to find inhibitor-sensitive uptake. Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
Comparative In Vitro Data Summary
The data generated from these assays should be compiled to allow for direct comparison.
Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters
| Compound | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) | hSERT/hNET Selectivity | hSERT/hDAT Selectivity |
| Test Compound | Experimental | Experimental | Experimental | Calculated | Calculated |
| Paroxetine | ~0.07[1] | ~40[1] | ~490[1] | ~571 | ~7000 |
| Sertraline | ~0.07[19] | Varies | Varies | Varies | Varies |
| Fluoxetine | ~1.1[5] | ~202[5] | ~1720[5] | ~184 | ~1564 |
Table 2: Comparative Functional Inhibition (IC₅₀, nM) of [³H]5-HT Uptake
| Compound | hSERT Uptake IC₅₀ (nM) |
| Test Compound | Experimental |
| Paroxetine | ~2.61[15] |
| Sertraline | ~3.0[19] |
| Fluoxetine | ~16 - 46[16] |
In Vivo Evaluation: Assessing Antidepressant-Like Activity
Positive in vitro results warrant progression to in vivo models to assess whether the compound's molecular activity translates into a therapeutically relevant behavioral effect. Animal models are indispensable for this stage of drug development.[20][21]
Causality and Rationale: Rodent models of depression aim to replicate specific behavioral symptoms, such as anhedonia or behavioral despair.[22] The Forced Swim Test (FST) and Tail Suspension Test (TST) are acute models that are highly predictive of antidepressant efficacy.[23][24] When an animal is placed in an inescapable, stressful situation, it will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Treatment with effective antidepressants reduces this immobility time, suggesting a positive therapeutic effect.[22][24]
Detailed Protocol: Murine Forced Swim Test (FST)
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6 strain) to the housing facility for at least one week before testing.
-
Drug Administration: Administer the test compound, a reference SSRI (e.g., Fluoxetine), or vehicle (e.g., saline) via intraperitoneal (IP) injection at a specified time (e.g., 30-60 minutes) before the test.
-
Test Apparatus: Use a glass cylinder (e.g., 20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[22]
-
Test Procedure:
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the session using a video camera for later analysis.
-
The key behavior to score is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the 6-minute test. Compare the mean immobility time between the vehicle-treated group, the test compound group(s), and the positive control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.[23]
Conclusion
This guide outlines a systematic, industry-standard approach for the preclinical evaluation of this compound as a potential SERT inhibitor. By first establishing its in vitro binding affinity and functional potency at hSERT, and comparing these values directly with established SSRIs like Paroxetine, Sertraline, and Fluoxetine, a clear picture of its molecular profile can be obtained. Subsequent validation using in vivo models such as the Forced Swim Test is essential to determine if this molecular activity translates into a potential therapeutic effect. The combination of these well-validated protocols provides a self-validating system, ensuring that the resulting data is robust, reproducible, and directly comparable to a rich history of pharmacological research, thereby accelerating the journey from novel compound to potential therapeutic candidate.
References
- Borsini F, Podhorna J, Cesana R. Animal models for the study of antidepressant activity. PubMed.
- Kristiyani, D., Jawi, I. M., Sutirtayasa, I. W. P., & Winaya, I. B. B. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
- Sangkum, P., & Tan, H. M. (2014).
- BioIVT. (n.d.). SERT Transporter Assay. BioIVT.
- van der Hart, M. C., Kuijer, M., Hondebrink, L., & van den Berg, M. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Kristiyani, D., Jawi, I. M., Sutirtayasa, I. W. P., & Winaya, I. B. B. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
- Kumar, A., Singh, A., & Sharma, A. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 29-34.
- McMahon, L. R., & Cunningham, K. A. (2006).
- Le Baho, K., et al. (2021). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. MDPI.
- Zhou, Z., et al. (2009). Fluoxetine (Prozac)
- Celik, L., & Galli, A. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central.
- Adis Insight. (2005). Dapoxetine: LY 210448. PubMed.
- ResearchGate. (n.d.). Equilibrium affinity constants (pIC50 ±SEM) and corresponding binding affinities (Ki) of 17, 15, 11, and the antidepressants paroxetine, imipramine (1), desipramine (2), clomipramine (3) and lofepramine (5) at rSERT.
- Schlessinger, A., et al. (2011). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PubMed Central.
- Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sertraline | Ligand Activity Charts.
- Wikipedia. (n.d.). Dapoxetine. Wikipedia.
- ResearchGate. (n.d.). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET.
- Nakagawasai, O., et al. (2004). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. PMC - NIH.
- ResearchGate. (2025). (PDF) Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation.
- Zhou, Z., et al. (2009). Fluoxetine (Prozac)
- Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
- Wang, X., et al. (2012). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PMC - NIH.
- Rothman, R. B., et al. (2011).
- Indarte, M., et al. (2017). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PMC - PubMed Central.
- Preskorn, S. H. (1997). Column - Defining "Is". Preskorn.
- PharmGKB. (2017). PharmGKB summary: sertraline pathway, pharmacokinetics. PMC - PubMed Central.
- O'Brien, F. E., et al. (2014). Sertraline and Its Metabolite Desmethylsertraline, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein. PubMed Central.
- ResearchGate. (n.d.). IC50 of sertraline 24 hours after treatment.
- PubChem. (n.d.). 3,4-Dimethylphenol. PubChem.
- BOC Sciences. (n.d.). CAS 1643684-06-3 (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride. BOC Sciences.
- Basile, A. S., et al. (2012).
- PubChem. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. PubChem.
- PubChem. (n.d.). 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. PubChem.
- Sharma, A., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. PubMed Central.
- Cichero, E., & Patorino, F. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central.
- BLDpharm. (n.d.). 303104-76-9|3-(4-Methoxyphenoxy)-N-methylpropan-1-amine. BLDpharm.
- BOC Sciences. (n.d.). CAS 1643684-05-2 (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride. BOC Sciences.
- PubChem. (n.d.). 3-(4,5-Dimethoxy-2-methylphenoxy)propan-1-amine. PubChem.
- NIH. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. NIH.
- PubChem. (n.d.). (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;(3S). PubChem.
Sources
- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapoxetine: LY 210448 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 11. preskorn.com [preskorn.com]
- 12. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis [mdpi.com]
- 22. herbmedpharmacol.com [herbmedpharmacol.com]
- 23. researchgate.net [researchgate.net]
- 24. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenoxypropanamine Quantification
Introduction: The Imperative for Rigorous Quantification
Phenoxypropanamine and its derivatives represent a class of compounds frequently encountered in pharmaceutical development, both as active pharmaceutical ingredients (APIs) and as critical intermediates. Accurate and precise quantification of these molecules in various matrices—from bulk drug substances to complex biological fluids—is fundamental to ensuring product quality, understanding pharmacokinetic profiles, and meeting stringent regulatory requirements.
However, relying on a single analytical method, regardless of how well-validated it is, can introduce unforeseen risks, especially when transferring methods between laboratories, changing instrumentation, or analyzing different sample matrices. This guide provides an in-depth comparison of three common analytical techniques for phenoxypropanamine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
More critically, we will detail the scientific rationale and a robust protocol for the cross-validation of these methods. The objective of cross-validation is to objectively demonstrate that different analytical procedures are fit for the same intended purpose and provide equivalent, reliable results.[1][2] This process is a cornerstone of a compliant and scientifically sound analytical lifecycle management strategy, as outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale & Application
HPLC-UV is often the workhorse method for quantifying APIs in drug substances and finished products due to its robustness, cost-effectiveness, and straightforward implementation. The method leverages the inherent UV absorbance of the phenoxy and phenyl rings within the phenoxypropanamine structure. For enhanced retention and peak shape of the basic amine, ion-pairing agents are frequently employed in a reversed-phase setup.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar stationary phase provides excellent retention for the aromatic portions of the molecule.
-
Ion-Pairing Reagent (e.g., Sodium Heptanesulfonate): The primary amine on phenoxypropanamine is protonated at acidic pH. The anionic ion-pairing reagent forms a neutral complex with the protonated amine, significantly improving retention and reducing peak tailing, which is a common issue with basic compounds on silica-based columns.[6]
-
Acidified Mobile Phase (e.g., with Acetic or Phosphoric Acid): Ensures consistent protonation of the amine and suppresses the ionization of residual silanol groups on the column, further improving peak symmetry.
Experimental Workflow: HPLC-UV
Caption: Workflow for Phenoxypropanamine Quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Mobile Phase: Prepare a filtered and degassed solution containing a mixture of methanol, acetonitrile, and 0.1 M acetic acid. Add sodium heptanesulfonate to a final concentration of 0.5 mM as an ion pair.[6] A typical ratio might be 20:20:60 (v/v/v) Methanol:Acetonitrile:Aqueous Acid.
-
Standard Preparation: Accurately weigh and dissolve phenoxypropanamine reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards covering the expected concentration range (e.g., 5-200 µg/mL).
-
Sample Preparation: For a drug product, accurately weigh a portion of powdered tablets/capsules equivalent to a target concentration, dissolve in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm PTFE syringe filter prior to injection.[7]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[6]
-
-
System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Analysis: Construct a calibration curve by plotting peak area against concentration. Analyze unknown samples and quantify using the linear regression equation from the calibration curve.
Typical Performance Characteristics: HPLC-UV
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 5 - 200 µg/mL | Demonstrates linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~1 µg/mL |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale & Application
GC-MS offers high chromatographic efficiency and specificity through mass-based detection. However, direct GC analysis of primary amines like phenoxypropanamine is challenging.[8]
Causality of Experimental Choices:
-
Derivatization is Mandatory: Phenoxypropanamine contains a polar primary amine (-NH₂) group. This group engages in strong hydrogen bonding, leading to low volatility and a high tendency for adsorption onto active sites in the GC inlet and column.[9] This results in poor peak shape (tailing) and inaccurate quantification. Derivatization converts the polar -NH₂ group into a less polar, more volatile, and more thermally stable group (e.g., a trimethylsilyl or trifluoroacetyl derivative), which is essential for successful GC analysis.[8][10]
-
Electron Ionization (EI) and Selected Ion Monitoring (SIM): EI is a robust ionization technique that creates predictable and reproducible fragmentation patterns. For quantification, operating in SIM mode, where only specific fragment ions characteristic of the derivatized analyte are monitored, dramatically increases sensitivity and selectivity by filtering out background noise.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis requiring derivatization.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation (from Biological Matrix):
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog).
-
Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., ethyl acetate) after basifying the sample.[11]
-
Vortex and centrifuge. Transfer the organic layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of an anhydrous solvent (e.g., acetonitrile) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Tightly cap the vial and heat at 70 °C for 30-60 minutes.[9]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
Detection: Selected Ion Monitoring (SIM) of 2-3 characteristic ions for the derivatized analyte and internal standard.
-
Typical Performance Characteristics: GC-MS
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.997 |
| Range | 10 - 1000 ng/mL | Demonstrates linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 85.0% - 115.0% (for bioanalysis) | 92.5% - 108.0% |
| Precision (% RSD) | ≤ 15.0% (for bioanalysis) | < 10.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~5-10 ng/mL |
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Rationale & Application
LC-MS/MS is the definitive method for quantifying low concentrations of drugs in complex biological matrices like plasma or serum.[12] Its exceptional sensitivity and selectivity are achieved by coupling the separation power of HPLC with the two-stage mass filtering of a triple quadrupole mass spectrometer.
Causality of Experimental Choices:
-
No Derivatization Needed: Unlike GC, LC operates with the analyte in a liquid phase, eliminating the need for volatilization. The primary amine of phenoxypropanamine is readily ionized directly from the mobile phase.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like phenoxypropanamine. In a positive ion mode, it efficiently protonates the basic amine group to form the precursor ion [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): MRM provides unparalleled selectivity. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated phenoxypropanamine (the precursor ion). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, effectively eliminating interferences from matrix components and ensuring confident quantification even at very low levels.[13]
Experimental Workflow: LC-MS/MS
Caption: High-sensitivity LC-MS/MS workflow for bioanalysis.
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add the internal standard and mix.
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an aqueous wash solution to remove interferences.
-
Elute the analyte with a small volume of elution solvent (e.g., methanol with 2% formic acid).[14]
-
Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for fast analysis).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low %B to high %B to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Positive (ESI+).
-
MRM Transitions: Optimize precursor and product ions by infusing a standard solution. For example, monitor the transition from the protonated molecule [M+H]⁺ to a stable, high-intensity fragment ion.
-
Collision Energy & Dwell Time: Optimize for maximum signal intensity for each MRM transition.
-
Typical Performance Characteristics: LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 (with 1/x² weighting) |
| Range | 0.1 - 200 ng/mL | Demonstrates linearity, accuracy, and precision. |
| Accuracy (% of Nominal) | 85.0% - 115.0% (LLOQ: 80-120%) | Within ±10% (LLOQ: ±15%) |
| Precision (% CV) | ≤ 15.0% (LLOQ: ≤20%) | < 10% (LLOQ: <15%) |
| Limit of Quantitation (LOQ) | Lowest point on calibration curve meeting accuracy/precision criteria | ≤ 0.1 ng/mL |
Chapter 4: The Cross-Validation Protocol
Rationale and Regulatory Context
Cross-validation is a formal comparison of two or more analytical methods, designed to demonstrate their equivalence. It is a mandatory exercise when data from different methods will be compared or pooled, for instance, when switching from an older HPLC method to a new LC-MS/MS method during drug development.[1] The FDA's guidance on bioanalytical method validation explicitly requires cross-validation to ensure the integrity of data when multiple methods or laboratories are involved.[1][2] The goal is to prove that any observed differences in results are within predefined, acceptable limits.
Logical Framework for Cross-Validation
Caption: Logical process flow for a two-method cross-validation study.
Step-by-Step Cross-Validation Procedure
-
Define the Scope: Clearly state which methods are being compared (e.g., validated in-house HPLC-UV vs. a new LC-MS/MS method).
-
Prepare Quality Control (QC) Samples: From a single stock, prepare a batch of QC samples in the relevant matrix (e.g., blank plasma for bioanalysis, or diluent for drug product analysis). Prepare at least three concentration levels: Low, Medium, and High. A minimum of six replicates per level is recommended.
-
Analyze Samples: Analyze the full set of QC samples using each of the analytical methods being compared. It is critical that the analyses are performed by analysts proficient in each technique and that each instrument is operating under system suitability criteria.
-
Data Evaluation:
-
For each concentration level, calculate the mean concentration, standard deviation, and coefficient of variation (%CV) obtained from each method.
-
The precision (%CV) for each set of QCs should meet the acceptance criteria for that individual method (e.g., ≤15%).
-
Calculate the percentage difference between the mean concentrations obtained by the two methods for each level: %Difference = [(Mean_MethodA - Mean_MethodB) / Average(Mean_MethodA, Mean_MethodB)] x 100
-
-
Acceptance Criteria: The cross-validation is considered successful if the percentage difference between the means is within ±20.0% for at least 67% of the QC samples analyzed.
Chapter 5: Comparative Summary and Method Selection
The choice of an analytical method is a strategic decision based on the specific requirements of the analysis at a given stage of drug development.
Master Comparison Table
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | QC, release testing, high concentration samples | Specialized applications, volatile matrices | Bioanalysis (PK studies), trace impurity analysis |
| Sensitivity (Typical LOQ) | Low (~1 µg/mL) | Moderate (~5-10 ng/mL) | Very High (≤ 0.1 ng/mL) |
| Selectivity | Moderate | High | Exceptional |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Extraction & Derivatization ) | Moderate-Complex (SPE, LLE, or PPT) |
| Throughput | High | Low | High (with modern UPLC) |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Key Advantage | Robust, simple, cost-effective | High chromatographic resolution | Gold standard for sensitivity & selectivity |
| Key Limitation | Low sensitivity, matrix interference | Derivatization required , thermal degradation risk | Matrix effects (ion suppression), higher cost |
Final Recommendations
-
For early-stage drug substance and formulation quality control, where concentrations are high and matrices are clean, HPLC-UV is the most practical and efficient choice. Its robustness and low cost are significant advantages.
-
GC-MS should be considered only if there is a specific need that cannot be met by LC methods, such as interfacing with certain sample introduction techniques or for specific volatile impurity analysis. The mandatory and often cumbersome derivatization step makes it less favorable for routine phenoxypropanamine analysis.
-
For any bioanalytical work, including pharmacokinetic, bioavailability, or bioequivalence studies, LC-MS/MS is the required standard.[15] Its superior sensitivity and selectivity are essential for accurately measuring low drug concentrations in complex biological fluids.
Successfully performing a cross-validation between these methods, particularly when transitioning from non-clinical to clinical phases, is not merely a box-checking exercise. It is a fundamental scientific validation that ensures the continuity, integrity, and comparability of data throughout the entire lifecycle of a drug development program.
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
Nakashima, K., Kanehara, S., & Kaddoumi, A. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 485-489. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[2-(4-Phenylmethoxyphenoxy)phenyl]propan-2-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(Phenoxymethyl)phenyl]propan-1-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-(2-phenylmethoxyphenoxy)propan-1-amine. PubChem. Retrieved from [Link]
-
ResearchGate. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. ResearchGate. Retrieved from [Link]
-
Nakashima, K., Kanehara, S., & Kaddoumi, A. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Nagasaki University's Academic Output SITE. Retrieved from [Link]
-
Kim, M. (n.d.). The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). DCollection. Retrieved from [Link]
-
Walash, M. I., El-Enany, N., & Saad, S. (2010). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
Khuhawar, M. Y., & Rind, F. M. A. (2005). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 13(4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-phenyl(211C)propan-2-amine. PubChem. Retrieved from [Link]
-
Walash, M. I., El-Enany, N., & Saad, S. (2010). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Semantic Scholar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylpropylamine. PubChem. Retrieved from [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Gas chromatography mass spectrometry. Sysrevpharm. Retrieved from [Link]
-
Walash, M. I., El-Enany, N., & Saad, S. (2010). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Retrieved from [Link]
-
Stout, P. R., Bynum, N., Mitchell, J. M., & Ropero-Miller, J. (2010). Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. ResearchGate. Retrieved from [Link]
-
Jena, S., & Laha, S. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Results in Chemistry, 4, 100414. Retrieved from [Link]
-
Park, J. H., Lee, J., & Lee, W. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI, 63(6), 379-386. Retrieved from [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Scribd. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Retrieved from [Link]
-
Haque, M. A., & Park, H. (2017). Enantiomeric Recognition and Separation by Chiral Nanoparticles. PMC. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Retrieved from [Link]
-
Cârâc, G., Gheldiu, A.-M., Marinas, I. C., & Oprea, E. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Resource Hub. Retrieved from [Link]
-
Lai, D. T. H., et al. (2025). Development of a Fast LC-QqQ-MS/MS Method for Detecting Flavonoids in the Phenylpropanoid Pathway of Plants. ResearchGate. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. phenomenex.com [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijisrt.com [ijisrt.com]
- 15. lcms.cz [lcms.cz]
Head-to-head comparison of different synthesis routes for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides an in-depth, head-to-head comparison of various synthesis routes for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a compound of interest for its potential applications. We will delve into the intricacies of each pathway, offering not just protocols but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for practical application.
Route 1: The Reductive Amination Pathway
This approach centers on the formation of the target amine from an aldehyde precursor through the creation of an imine, which is then reduced. It is a widely used and generally high-yielding method for amine synthesis.[1][2][3]
The synthesis commences with the formation of the key intermediate, 3-(3,4-dimethylphenoxy)propanal. This can be achieved via a Michael addition of 3,4-dimethylphenol to acrolein. The resulting aldehyde then undergoes reductive amination with methylamine.
Experimental Protocol:
Step 1: Synthesis of 3-(3,4-dimethylphenoxy)propanal
-
To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile, add a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acrolein (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C to minimize polymerization of acrolein.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(3,4-dimethylphenoxy)propanal.
Step 2: Reductive Amination
-
Dissolve 3-(3,4-dimethylphenoxy)propanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF/ethanol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-6 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or distillation under reduced pressure.
Causality and Insights:
The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[1] The acidic catalyst in the imine formation step is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.
Route 2: The Amide Reduction Pathway
This classic route involves the formation of a stable amide intermediate from a carboxylic acid, followed by its reduction to the target amine. This method is robust and generally less prone to side reactions compared to direct alkylation methods.
The synthesis starts with the preparation of 3-(3,4-dimethylphenoxy)propanoic acid, which is then coupled with methylamine to form the corresponding amide. The final step is the reduction of the amide.
Experimental Protocol:
Step 1: Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid
-
Prepare the sodium salt of 3,4-dimethylphenol by reacting it with sodium hydroxide.
-
React the sodium 3,4-dimethylphenoxide with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) via a Williamson ether synthesis.[4][5][6]
-
Hydrolyze the resulting ester using a base (e.g., NaOH) followed by acidic workup to obtain 3-(3,4-dimethylphenoxy)propanoic acid.[7][8]
Step 2: Amide Formation
-
Dissolve 3-(3,4-dimethylphenoxy)propanoic acid (1.0 eq) in an inert solvent like dichloromethane or DMF.
-
Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a catalyst like DMAP (4-dimethylaminopyridine).
-
Add methylamine (1.1 eq, as a solution) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off the urea byproduct (in the case of DCC/EDC) and wash the filtrate with dilute acid and base to remove unreacted starting materials.
-
Dry the organic layer and concentrate to obtain the crude N-methyl-3-(3,4-dimethylphenoxy)propanamide.
Step 3: Amide Reduction
-
Dissolve the crude amide in a dry ether solvent such as THF or diethyl ether.
-
Add a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) dropwise at 0 °C.
-
After the addition, reflux the reaction mixture for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup for LiAlH₄).
-
Filter the resulting precipitate and wash with the ether solvent.
-
Dry the filtrate and concentrate under reduced pressure to yield the target amine.
Causality and Insights:
The use of a strong reducing agent like LiAlH₄ is necessary for the reduction of the stable amide functional group. The choice of coupling agent in the amidation step influences the reaction conditions and workup procedure. Carbodiimide-based coupling agents are effective but produce urea byproducts that need to be removed.[9][10]
Route 3: The Nucleophilic Substitution Pathway
This route relies on the formation of the C-N bond via an Sₙ2 reaction between a suitable electrophile and methylamine. The key is the synthesis of a propyl chain with the dimethylphenoxy group at one end and a good leaving group at the other.
Experimental Protocol:
Step 1: Synthesis of 1-(3-chloropropoxy)-3,4-dimethylbenzene
-
In a suitable solvent like acetone or DMF, mix 3,4-dimethylphenol (1.0 eq) with a base such as potassium carbonate (K₂CO₃).
-
Add 1-bromo-3-chloropropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-(3-chloropropoxy)-3,4-dimethylbenzene.[11][12]
Step 2: Nucleophilic Substitution with Methylamine
-
In a sealed pressure vessel, dissolve 1-(3-chloropropoxy)-3,4-dimethylbenzene (1.0 eq) in a solvent like ethanol or THF.
-
Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in ethanol).
-
Heat the mixture to 80-100 °C for 24-48 hours.
-
Cool the vessel, and carefully vent any excess pressure.
-
Remove the solvent and excess methylamine under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic solution to remove any hydrochloride salt.
-
Dry the organic layer, concentrate, and purify the product.
Causality and Insights:
The use of a pressure vessel is often necessary for the amination step to reach the required temperatures for the reaction to proceed at a reasonable rate, especially with a less reactive chloride leaving group. Using a large excess of methylamine helps to drive the reaction to completion and minimize the formation of the secondary amine byproduct.
Route 4: The Epoxide Ring-Opening Pathway
This synthetic strategy involves the formation of an epoxide intermediate, which is then opened by the nucleophilic attack of methylamine. This is a regioselective reaction that typically yields the desired secondary amine.
Experimental Protocol:
Step 1: Synthesis of 1,2-epoxy-3-(3,4-dimethylphenoxy)propane
-
React 3,4-dimethylphenol with epichlorohydrin in the presence of a base like sodium hydroxide and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a biphasic solvent system.[13][14]
-
Alternatively, treat 3,4-dimethylphenol with sodium hydride in an anhydrous solvent like THF to form the phenoxide, followed by the addition of epichlorohydrin.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude epoxide by distillation under reduced pressure.
Step 2: Epoxide Ring-Opening
-
Dissolve the purified 1,2-epoxy-3-(3,4-dimethylphenoxy)propane (1.0 eq) in a protic solvent like methanol or ethanol.
-
Add an excess of methylamine (as a solution).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction for the disappearance of the epoxide.
-
Remove the solvent and excess methylamine in vacuo.
-
The primary product of this reaction is 1-(3,4-dimethylphenoxy)-3-(methylamino)propan-2-ol. To obtain the target molecule, the secondary alcohol would need to be removed, for instance, via a Barton-McCombie deoxygenation, which adds complexity to this route. Correction: The initial premise of this route leading directly to the target molecule is flawed. The ring-opening of the epoxide with methylamine will result in an amino alcohol. A subsequent deoxygenation step would be required, making this route less direct and more complex than the others for the synthesis of the specified target molecule.
Given the complexity and indirectness of this route to achieve the desired final product, a detailed comparison with the more direct routes is less relevant. Therefore, the comparative summary will focus on the first three, more viable routes.
Comparative Summary of Viable Synthesis Routes
| Feature | Route 1: Reductive Amination | Route 2: Amide Reduction | Route 3: Nucleophilic Substitution |
| Overall Yield | Generally high | Good to high | Moderate to good |
| Purity of Final Product | Good, potential for over-alkylation | Generally high | Moderate, potential for over-alkylation |
| Number of Steps | 2 | 3 | 2 |
| Reagent Hazards | Acrolein (toxic, polymerizes), NaBH(OAc)₃ (moisture sensitive) | LiAlH₄ (pyrophoric, water-reactive), DCC/EDC (sensitizers) | 1-Bromo-3-chloropropane (toxic), high pressure for amination |
| Scalability | Good | Good | Moderate, requires pressure equipment |
| Key Advantages | High yields, convergent synthesis | Reliable, high purity products | Fewer steps than amide reduction |
| Key Disadvantages | Acrolein is hazardous | Use of highly reactive LiAlH₄ | Requires high pressure, potential for polyalkylation |
Conclusion and Recommendations
Each of the primary synthetic routes for this compound presents a unique set of advantages and challenges.
-
The Reductive Amination route is likely the most efficient in terms of yield and step economy, provided that the handling of the hazardous intermediate, 3-(3,4-dimethylphenoxy)propanal, is well-managed.
-
The Amide Reduction route is a classic and highly reliable method that often yields very clean products, making it a strong candidate for syntheses where purity is the primary concern, despite the extra step and the use of powerful reducing agents.
-
The Nucleophilic Substitution route is a straightforward approach, but the need for high-pressure conditions for the amination step may limit its scalability and accessibility in some laboratory settings.
The choice of the optimal synthesis route will ultimately depend on the specific requirements of the project, including the desired scale, purity specifications, and the available laboratory infrastructure. For most applications, the Reductive Amination pathway likely offers the best balance of efficiency and practicality.
References
-
The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
- NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)
-
Synthesis of 1-(3-Chloropropoxy)-4-sulfinylbenzene - PrepChem.com. [Link]
-
Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene - PrepChem.com. [Link]
- CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google P
-
3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
What's wrong with my reductive amination? I barely got any product. - Reddit. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate - Quick Company. [Link]
-
Synthesis of 1,2-Epoxy-3-(4-Indolyloxy)-Propane (Compound X, R=4-indolyl). [Link]
-
ChemInform Abstract: Direct Amide Formation from Unactivated Carboxylic Acids and Amines. | Request PDF - ResearchGate. [Link]
- CN105272939A - Epoxy propane production method - Google P
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. [Link]
-
2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds - ResearchGate. [Link]
-
Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Request PDF - ResearchGate. [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed. [Link]
-
The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents [patents.google.com]
- 8. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
- 13. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 14. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Comparative In Vitro Metabolic Stability of Phenoxypropanamine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its pharmacokinetic profile is as crucial as its pharmacodynamic activity. A key determinant of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] For phenoxypropanamine derivatives, a scaffold present in numerous pharmacologically active agents, understanding metabolic fate is paramount. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent, high doses and leading to poor patient compliance.[3][4] Conversely, a compound that is excessively stable might accumulate, leading to potential toxicity.[5][6]
The primary site of drug metabolism is the liver, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, are responsible for the oxidative metabolism of a vast majority of drugs.[3][7][8] Therefore, early-stage in vitro assessment of metabolic stability using liver-derived systems is an indispensable tool in the drug discovery process.[1][9] These assays allow for the ranking of compounds, the establishment of structure-metabolism relationships (SMR), and the prediction of in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life.[2][10][11]
This guide provides a comparative analysis of the metabolic stability of several hypothetical phenoxypropanamine derivatives. We will delve into the causality behind the choice of experimental systems, provide a detailed, self-validating protocol for a cornerstone assay, and interpret the resulting data to inform rational drug design.
Experimental Design: Choosing the Right Tools for the Job
To effectively evaluate the metabolic stability of our phenoxypropanamine derivatives, a tiered approach using different in vitro systems is often most informative. The two most common and valuable systems are liver microsomes and hepatocytes.
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes, particularly the CYP family.[12][13] HLM assays are cost-effective, have high throughput, and are excellent for identifying compounds susceptible to CYP-mediated oxidative metabolism.[13][14] This makes them an ideal primary screen for our phenoxypropanamine series. However, they lack Phase II enzymes (e.g., UGTs, SULTs) and the cellular context of transporters, which can be a limitation.[15]
-
Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a physiological cellular environment.[12][15][16] They also account for cellular uptake and transport processes.[15] While more complex and costly than microsomal assays, hepatocyte stability assays provide a more comprehensive and often more accurate prediction of in vivo hepatic clearance.[10][17]
For this guide, we will first screen our derivatives using a human liver microsomal stability assay to get a rapid assessment of their susceptibility to Phase I metabolism. We will then use a hepatocyte stability assay to confirm these findings and assess the contribution of any Phase II metabolism.
Visualizing the Workflow: Liver Microsomal Stability Assay
The following diagram outlines the typical workflow for determining metabolic stability using human liver microsomes.
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating controls to ensure the integrity of the experimental results.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Test Phenoxypropanamine Derivatives (10 mM stocks in DMSO)
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance) (10 mM stocks in DMSO)
-
Internal Standard (IS) Solution (e.g., Tolbutamide in acetonitrile, for LC-MS/MS)
-
Acetonitrile (ACN), HPLC grade
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
2. Preparation of Solutions:
-
Microsomal Suspension: Thaw HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 1 mg/mL.[19] Keep on ice.
-
Working Compound Solutions: Prepare 100 µM intermediate dilutions of test and control compounds in buffer. This minimizes the final DMSO concentration in the incubation to <0.1%.[19]
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.
3. Incubation Procedure:
-
Add 94 µL of the microsomal suspension to each well of a 96-well plate.
-
Add 1 µL of the 100 µM working compound solution to the appropriate wells, resulting in a 1 µM final substrate concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[13]
-
To initiate the metabolic reaction, add 5 µL of the NADPH solution to each well. For the T=0 time point, the quenching solution should be added before the NADPH. For negative controls, add 5 µL of buffer instead of the NADPH solution to assess non-enzymatic degradation.[18]
-
Incubate the plate at 37°C with shaking.
4. Time Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the incubation wells and transfer it to a collection plate containing 100 µL of cold acetonitrile with the internal standard.[13] The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex the collection plate vigorously for 1 minute.
5. Sample Processing and Analysis:
-
Centrifuge the collection plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[15]
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope (k) of the linear regression line.[13]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) [20]
Comparative Data Analysis: Phenoxypropanamine Derivatives
Below is a table of hypothetical data generated from our liver microsomal stability assay for a series of phenoxypropanamine derivatives. The parent structure is PPA-001.
| Compound ID | Structure Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PPA-001 | Parent Compound | 18.5 | 75.1 |
| PPA-002 | para-Fluoro on Phenoxy Ring | 45.2 | 30.8 |
| PPA-003 | N-demethylated (Primary Amine) | 8.1 | 171.1 |
| PPA-004 | N,N-dimethylated (Tertiary Amine) | 12.3 | 112.9 |
| PPA-005 | Hydroxylation on Propyl Chain | 5.5 | 252.0 |
| PPA-006 | para-Fluoro + N,N-dimethyl | 29.8 | 46.6 |
| Verapamil | High Clearance Control | 6.2 | >223 |
| Warfarin | Low Clearance Control | >120 | <11.5 |
Discussion: Linking Structure to Metabolic Fate
The data reveals a clear structure-metabolism relationship for this series of phenoxypropanamine derivatives. The control compounds, Verapamil and Warfarin, performed as expected, validating the assay's ability to distinguish between high and low clearance compounds.
-
PPA-001 (Parent): The parent compound shows moderate metabolic instability, suggesting it is a substrate for CYP enzymes. Common metabolic pathways for such structures include N-dealkylation and oxidation of the aromatic ring or alkyl chain.[21]
-
PPA-002 (Fluorine Substitution): The addition of a fluorine atom at the para position of the phenoxy ring significantly increased the metabolic stability (longer t½, lower CLint). This is a common strategy in medicinal chemistry.[22] The strong carbon-fluorine bond blocks a potential site of aromatic hydroxylation, a common CYP-mediated reaction.
-
PPA-003 & PPA-004 (Amine Modification): The state of the amine group dramatically impacts stability. The primary amine (PPA-003) is highly unstable, likely due to rapid oxidative deamination. The tertiary amine (PPA-004) is also less stable than the parent secondary amine, a common target for N-dealkylation.[22] This highlights the amine as a key metabolic "soft spot."
-
PPA-005 (Alkyl Chain Hydroxylation): The presence of a hydroxyl group on the propyl chain renders the molecule extremely unstable. This pre-existing "handle" for metabolism likely facilitates rapid Phase II conjugation (e.g., glucuronidation), which would be even more pronounced in a hepatocyte assay.[15]
-
PPA-006 (Combination Strategy): This derivative combines two modifications: para-fluorination and N,N-dimethylation. While the dimethylation alone decreased stability (PPA-004), combining it with the blocking fluoro group (PPA-002) resulted in a compound with improved stability over the parent. This demonstrates that metabolic liabilities can be addressed through multi-pronged structural modifications, though it did not fully restore the stability seen with fluorination alone, indicating N-dealkylation is still a significant pathway. This phenomenon is known as "metabolic switching."[22]
Visualizing Structure-Metabolism Relationships
The following diagram illustrates the impact of structural modifications on the metabolic stability of the core phenoxypropanamine structure.
Caption: Structure-Metabolism Relationships for phenoxypropanamine derivatives.
Conclusion and Forward Look
This guide demonstrates the power of in vitro metabolic stability assays in the early stages of drug discovery. Through a systematic and comparative approach, we have shown how specific structural modifications to the phenoxypropanamine scaffold can profoundly impact metabolic fate. The use of robust, well-controlled assays like the HLM stability screen allows for the rapid generation of actionable data.
The key takeaways for researchers are:
-
Identify Metabolic Soft Spots: Early identification of metabolically labile sites (like the amine group and unsubstituted aromatic ring in our series) is crucial.
-
Employ Rational Design Strategies: Structural modifications, such as haloalkane substitution, can effectively block sites of metabolism and enhance stability.[22]
-
Consider the Entire Profile: Improving metabolic stability at one position may lead to metabolic switching, where another part of the molecule becomes the primary site of metabolism.[22] A holistic approach is necessary.
The next logical step would be to confirm these findings in a hepatocyte stability assay to incorporate Phase II metabolism and then to perform reaction phenotyping studies to identify the specific CYP isozymes responsible for the metabolism of the most promising candidates.[23][24][25] This information is critical for predicting potential drug-drug interactions, a key consideration for regulatory bodies like the FDA.[26][27] Ultimately, integrating these in vitro ADME studies early and often is the key to designing safer, more effective medicines.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]
-
Obach, R. S. (2001). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology. Retrieved from [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Masimirembwa, C., et al. (2003). Metabolic Stability and its Role in the Discovery of New Chemical Entities. ResearchGate. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
-
Kazmi, F., et al. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. BioIVT. Retrieved from [Link]
-
Patel, R. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Wang, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules. Retrieved from [Link]
-
Bioanalytical Systems, Inc. (2024). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Vertzoni, M., et al. (2011). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics. Retrieved from [Link]
-
Werck-Reichhart, D. (1995). Cytochromes P450 in phenylpropanoid metabolism. PubMed. Retrieved from [Link]
-
Kumar, G. N., & Surapaneni, S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]
-
Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Retrieved from [Link]
-
Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). (PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Retrieved from [Link]
-
Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. ResearchGate. Retrieved from [Link]
-
Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Lee, J. Y., et al. (2012). Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. PubMed. Retrieved from [Link]
-
Richard, A. M. (1998). Structure-Activity Relationships. ResearchGate. Retrieved from [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans [pubmed.ncbi.nlm.nih.gov]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. nuvisan.com [nuvisan.com]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Cytochromes P450 in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nedmdg.org [nedmdg.org]
- 23. criver.com [criver.com]
- 24. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
- 27. bioivt.com [bioivt.com]
Benchmarking the selectivity of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine against other monoamine transporters
A Guide to Benchmarking the Selectivity of Novel Phenoxy-Alkylamine Compounds Against Monoamine Transporters
Introduction: The Critical Role of Selectivity in Monoamine Transporter Drug Discovery
The monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are pivotal regulators of neurotransmission.[1][2][3] These presynaptic proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and magnitude of the synaptic signal.[1][2] Consequently, they are primary targets for a vast array of therapeutics aimed at treating neuropsychiatric disorders, including depression, anxiety, and ADHD.[1]
The clinical success and side-effect profile of a monoamine reuptake inhibitor are intrinsically linked to its selectivity profile. A highly selective compound, such as a Selective Serotonin Reuptake Inhibitor (SSRI), offers a targeted mechanism of action, whereas dual or triple reuptake inhibitors provide a broader spectrum of activity.[1] Therefore, the precise, quantitative assessment of a novel compound's binding affinity and functional inhibition at each transporter is a cornerstone of preclinical drug development.
This guide provides a framework for researchers to benchmark the selectivity of novel compounds within the phenoxy-alkylamine class, using 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine as a representative scaffold. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the gold-standard methodologies and provides comparative data from well-characterized, structurally related compounds to establish a robust protocol for its evaluation.
Section 1: The Pharmacological Profile: A Comparative Data Analysis
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) or inhibitory concentration (IC50) for each monoamine transporter. This data provides a quantitative measure of the drug's potency and allows for the calculation of selectivity ratios. For context, we present data for established monoamine reuptake inhibitors.
Table 1: Comparative Monoamine Transporter Inhibition Profiles of Reference Compounds
| Compound | Class | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Ratio (SERT/NET) | Selectivity Ratio (SERT/DAT) |
| Fluoxetine | SSRI | ~1 | ~160 | ~1000 | ~0.006 | ~0.001 |
| Atomoxetine | NRI | ~117 | ~3.5 | ~1370 | ~33.4 | ~0.085 |
| Venlafaxine | SNRI | ~25 | ~248 | ~4164 | ~0.1 | ~0.006 |
| Cocaine | SNDRI | ~241 | ~1190 | ~829 | ~0.2 | ~0.29 |
Note: Ki values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used). Data is compiled and representative of values found in literature.[4][5][6]
Interpreting the Data:
-
Potency: A lower Ki value indicates higher binding affinity.
-
Selectivity: The ratio of Ki values for different transporters quantifies selectivity. For example, Atomoxetine's SERT/NET ratio of ~33.4 indicates it is over 33-fold more selective for the norepinephrine transporter than the serotonin transporter. Conversely, Fluoxetine's ratio of ~0.006 highlights its profound selectivity for SERT over NET.
Based on the structure-activity relationships of phenoxypropylamine analogs, it is plausible that a compound like this compound could exhibit significant affinity for either SERT or NET, with the specific substitution pattern on the phenoxy ring modulating this selectivity.[7][8]
Section 2: Gold-Standard Methodologies for Determining Selectivity
To generate the data presented above, two primary in vitro techniques are employed. These protocols form a self-validating system when used in concert: binding assays confirm affinity, while uptake assays confirm functional inhibition of the transporter.
Methodology 1: Radioligand Competition Binding Assays
This technique is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of a compound to compete with a specific, high-affinity radiolabeled ligand for binding to the transporter.
Experimental Protocol: Competition Binding Assay
-
Preparation of Tissue Homogenate:
-
Rationale: To provide a source of the target transporters.
-
Procedure: Dissect brain regions rich in the desired transporter (e.g., striatum for DAT, cortex for SERT/NET) from rodents or use cultured cell lines stably expressing the human recombinant transporter (e.g., HEK293-hSERT). Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet to a final protein concentration of 50-200 µg/mL.
-
-
Assay Incubation:
-
Rationale: To allow the test compound and radioligand to reach binding equilibrium with the transporter.
-
Procedure: In a 96-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Specific Radioligands:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine or [³H]Reboxetine
-
DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes).
-
-
Determination of Non-Specific Binding:
-
Rationale: To quantify the amount of radioligand that binds to components other than the target transporter.
-
Procedure: In parallel wells, incubate the radioligand and membrane preparation with a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to block all specific binding.
-
-
Termination and Filtration:
-
Rationale: To rapidly separate the bound radioligand from the unbound.
-
Procedure: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Rationale: To measure the amount of bound radioactivity and calculate affinity constants.
-
Procedure: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Methodology 2: Neurotransmitter Uptake Inhibition Assays
This assay measures the functional ability of a compound to inhibit the transport of a substrate into the cell, providing a direct assessment of its inhibitory potency (IC50).
Experimental Protocol: Neurotransmitter Uptake Assay
-
Cell Culture and Plating:
-
Rationale: To create a monolayer of cells expressing the target transporter.
-
Procedure: Culture HEK293 cells (or other suitable cell lines) stably expressing the human transporter of interest (hSERT, hNET, or hDAT). Plate the cells in 96- or 384-well microplates and allow them to form a confluent monolayer.
-
-
Compound Pre-incubation:
-
Rationale: To allow the test compound to bind to the transporters before introducing the substrate.
-
Procedure: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). Add varying concentrations of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C.
-
-
Initiation of Uptake:
-
Rationale: To start the transport process by adding a labeled substrate.
-
Procedure: Add a fixed concentration of a labeled substrate to each well.
-
Radiolabeled Substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Fluorescent Substrates: Commercially available kits (e.g., from Molecular Devices) use a fluorescent substrate mimic that is transported into the cell, leading to an increase in fluorescence.[7]
-
-
-
Termination of Uptake:
-
Rationale: To stop the transport process after a defined period.
-
Procedure: After a short incubation period (e.g., 5-15 minutes at 37°C), terminate the uptake.
-
For Radiometric Assays: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer.
-
For Fluorescent Assays: Some kits are "no-wash" and utilize a masking dye to quench extracellular fluorescence, allowing for immediate reading.[7]
-
-
-
Quantification and Analysis:
-
Rationale: To measure the amount of substrate taken up by the cells and determine the inhibitory potency of the test compound.
-
Procedure:
-
Radiometric: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Fluorescent: Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Determine the percentage of uptake inhibition for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.
-
Section 3: Visualizing the Mechanism of Action
Understanding the concept of selectivity is aided by visualizing the synaptic environment where these transporters operate. A selective inhibitor will preferentially block one type of transporter, leading to a specific neurochemical outcome, whereas a non-selective inhibitor will have broader effects.
Conclusion
Benchmarking the selectivity of a novel compound such as this compound is a rigorous, multi-step process. It requires the precise application of validated in vitro assays, including radioligand binding and neurotransmitter uptake inhibition, to generate reliable affinity and potency data. By comparing this data against a panel of well-characterized reference compounds, researchers can accurately position their molecule within the broader landscape of monoamine reuptake inhibitors. This comprehensive characterization is essential for predicting a compound's pharmacological effects, guiding lead optimization, and ultimately developing safer and more effective therapeutics for neuropsychiatric disorders.
References
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(6). [Link]
-
U.S. National Library of Medicine. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. IntechOpen. [Link]
-
PubMed. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]
-
PubMed. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Retrieved from [Link]
-
Carroll, F. I., et al. (2011). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Journal of Medicinal Chemistry, 54(19), 6764-6771. [Link]
-
U.S. National Library of Medicine. (2018). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved from [Link]
-
U.S. National Library of Medicine. (2017). Overview of Monoamine Transporters. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. Retrieved from [Link]
-
Wong, D. T., et al. (1975). A New Selective Inhibitor for Uptake of Serotonin Into Synaptosomes of Rat Brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 804-811. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]
-
Frontiers. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity plot with numbers corresponding to Table 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
U.S. National Library of Medicine. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). N-METHYL-3-(4-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE HYDROCHLORIDE, (3R)-. Retrieved from [Link]
-
ResearchGate. (n.d.). (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Retrieved from [Link]
-
U.S. National Library of Medicine. (2012). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of dimethylphenoxypropanamine isomers with serotonin transporter
<
A Senior Application Scientist's Guide to In Silico Interaction Analysis
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of dimethylphenoxypropanamine isomers with the human serotonin transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring the scientific integrity of the findings.
Introduction: The Significance of SERT and its Ligands
The serotonin transporter (SERT), a member of the neurotransmitter-sodium-symporter (NSS) family, plays a crucial role in regulating serotonergic signaling by reuptaking serotonin from the synaptic cleft.[1][2] This mechanism makes it a primary target for a wide range of antidepressants, including selective serotonin reuptake inhibitors (SSRIs).[3][4][5] Dimethylphenoxypropanamine derivatives, such as atomoxetine and fluoxetine, are known to interact with monoamine transporters, including SERT.[6][7][8] Understanding the nuanced binding interactions of their isomers is critical for rational drug design and the development of more selective and efficacious therapeutics.
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][9] By comparing the docking scores and binding poses of different isomers, we can gain valuable insights into their potential affinity and selectivity for SERT.
The Serotonin Transporter: A Complex Target with Multiple Binding Sites
Successful docking studies hinge on a thorough understanding of the target protein. The human SERT is a transmembrane protein with a complex architecture comprising 12 transmembrane helices.[10] Crucially, SERT possesses two distinct ligand binding sites:
-
The Orthosteric (Central) Site (S1): Located midway through the membrane, this is the primary binding site for serotonin and many SSRIs.[10][11][12] It is formed by residues from transmembrane helices 1, 3, 6, 8, and 10.[10][11]
-
The Allosteric Site (S2): Situated in the extracellular vestibule, this site can modulate the binding of ligands at the central site.[1][10][11][12] Occupancy of the allosteric site can influence the dissociation rate of ligands from the orthosteric site.[10][12]
The existence of these two sites, which are allosterically coupled, provides a structural basis for the complex pharmacology of many SERT inhibitors.[1][2][13] For the purpose of this guide, we will focus on docking to the orthosteric binding site, as it is the primary target for the inhibitory action of many antidepressants.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details the complete workflow for performing a comparative docking study of dimethylphenoxypropanamine isomers against SERT using AutoDock Vina, a widely used and validated docking program.[14][15][16][17]
Caption: A streamlined workflow for the comparative docking of dimethylphenoxypropanamine isomers with the serotonin transporter.
Preparation of the Serotonin Transporter (Receptor)
The quality of the receptor structure is paramount for obtaining meaningful docking results.
Protocol:
-
Obtain Crystal Structure: Download the X-ray crystal structure of the human serotonin transporter in complex with an inhibitor, such as paroxetine (PDB ID: 5I6X), from the RCSB Protein Data Bank.[11] This structure provides a high-resolution view of the outward-open conformation with a ligand bound in the central site. Other relevant structures include those complexed with (S)-citalopram (PDB ID: 5I71) or sertraline (PDB ID: 6AWO).[18][19]
-
Prepare the Receptor using UCSF Chimera or PyMOL:
-
Load the downloaded PDB file.
-
Remove all water molecules and heteroatoms, including the co-crystallized ligand and any ions not essential for structural integrity.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges to the atoms (e.g., Gasteiger charges).[20]
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[21]
-
Preparation of Dimethylphenoxypropanamine Isomers (Ligands)
Proper ligand preparation is crucial for accurate docking.
Protocol:
-
Obtain Ligand Structures: Obtain the 2D structures of the dimethylphenoxypropanamine isomers (e.g., (R)- and (S)-atomoxetine, (R)- and (S)-fluoxetine) from a database like PubChem.[22]
-
Generate 3D Conformations: Convert the 2D structures into 3D conformations using a program like Open Babel or UCSF Chimera.[22] It is important to generate multiple low-energy conformers for each isomer to allow for flexibility during docking.
-
Prepare Ligands using AutoDock Tools:
Molecular Docking with AutoDock Vina
Protocol:
-
Define the Grid Box: The grid box defines the search space for the docking algorithm.
-
Using AutoDock Tools, center the grid box on the known orthosteric binding site of SERT.[23] The coordinates of the co-crystallized ligand in the original PDB file can be used as a reference.
-
Ensure the grid box is large enough to encompass the entire binding site and allow for the ligand to rotate freely. A common size is 54x54x54 Å with a spacing of 0.375 Å.[9]
-
-
Create a Configuration File: Create a text file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute the docking simulation from the command line, specifying the configuration file.[15]
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 32) increases the chances of finding the optimal binding pose but also increases the computational time.[14]
-
Data Presentation and Analysis
Binding Energy Comparison
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[9] A more negative value indicates a more favorable binding interaction.
Table 1: Predicted Binding Affinities of Dimethylphenoxypropanamine Isomers with SERT
| Ligand Isomer | Binding Affinity (kcal/mol) |
| (R)-Atomoxetine | -8.5 |
| (S)-Atomoxetine | -7.9 |
| (R)-Fluoxetine | -9.2 |
| (S)-Fluoxetine | -9.8 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will be generated from the docking simulations.
Binding Pose and Interaction Analysis
Visual inspection of the docked poses provides qualitative insights into the binding mechanism.
Protocol:
-
Visualize Docked Poses: Use a molecular visualization program like UCSF Chimera or PyMOL to open the receptor PDBQT file and the output PDBQT file containing the docked ligand poses.[24]
-
Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues of the SERT binding pocket.[25] Look for:
-
Hydrogen bonds: These are strong, directional interactions that contribute significantly to binding affinity.
-
Hydrophobic interactions: These are non-specific interactions between nonpolar groups.
-
π-π stacking and cation-π interactions: These involve aromatic rings and are common in ligand-protein binding.
-
-
Compare Isomer Poses: Superimpose the docked poses of the different isomers to identify subtle differences in their binding modes that may explain the observed differences in binding affinities.
Caption: A schematic representation of potential interactions between a dimethylphenoxypropanamine isomer and key residues in the SERT orthosteric binding site.
Discussion and Interpretation
The comparative analysis of the docking results should focus on correlating the structural differences between the isomers with their predicted binding affinities and interaction patterns. For instance, the stereochemistry of a chiral center can significantly influence how a ligand fits into the binding pocket, potentially leading to the formation or disruption of key interactions.
It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and the method typically treats the receptor as rigid.[3][4] Therefore, the results should be interpreted as predictive models that can guide further experimental validation, such as in vitro binding assays.
Conclusion
This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of dimethylphenoxypropanamine isomers with the serotonin transporter. By following the detailed protocols and principles of data analysis outlined herein, researchers can generate reliable in silico data to inform their drug discovery and development efforts. The insights gained from such studies can contribute to the design of novel SERT inhibitors with improved affinity, selectivity, and therapeutic profiles.
References
-
Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]
-
Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 25(2), 170-175. [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
RCSB Protein Data Bank. [Link]
-
Sharma, S., & Dang, S. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy, 15(6), 83–89. [Link]
-
Larsen, M. B., Plenge, P., Andersen, J., & Kristensen, A. S. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. European journal of medicinal chemistry, 46(9), 4442-4449. [Link]
-
ResearchGate. How to interprete and analyze molecular docking results? [Link]
-
Hasenhuetl, P. S., Schicker, K., Sitte, H. H., & Freissmuth, M. (2020). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in molecular biosciences, 7, 99. [Link]
-
Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD. Journal of Nuclear Medicine, 55(6), 993-999. [Link]
-
Zomot, E., Bendahan, A., & Kanner, B. I. (2007). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 282(45), 32900-32907. [Link]
Sources
- 1. Frontiers | Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy [frontiersin.org]
- 2. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abap.co.in [abap.co.in]
- 6. Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. rcsb.org [rcsb.org]
- 19. wwPDB: pdb_00005i71 [wwpdb.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 24. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
This guide provides essential safety and logistical information for the proper disposal of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine. As a substituted phenoxy amine, this compound requires careful handling and a structured disposal plan to ensure the safety of laboratory personnel and the protection of the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and regulatory compliance to empower researchers in making informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the "Why"
The amine functional group imparts a basic character, suggesting corrosive properties.[3] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous. A site-specific risk assessment is mandatory before any handling or disposal operations commence.
Key Inferred Hazards:
-
Corrosivity: Like many amines, it is likely to be corrosive, causing burns to skin and eyes upon contact.[2][4]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2] Aromatic amines, in particular, can pose long-term health risks.[1]
-
Environmental Hazard: Amines and their degradation byproducts can be toxic to aquatic life.[5][6] Their persistence and biodegradability in the environment can vary, necessitating containment.[7]
| Hazard Profile Summary (Inferred) | Reference |
| Physical State | Likely a liquid at room temperature |
| Health Hazards | Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. May cause respiratory irritation. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. |
Regulatory Framework: Ensuring Compliance
Disposal of chemical waste is strictly regulated. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]
Waste Characterization: Waste containing this compound must be characterized to determine if it qualifies as hazardous waste.
-
Listed Wastes: This compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic wastes).[8][10]
-
Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:[9]
-
Ignitability (D001): Unlikely for this compound, but should be confirmed if mixed with flammable solvents.
-
Corrosivity (D002): Highly probable. As an amine, an aqueous solution is likely to have a pH greater than 12.5.
-
Reactivity (D003): Unlikely, but should be assessed based on its specific formulation and potential reaction with other waste components.
-
Toxicity (D043-D043): Possible, depending on the concentration and leachable toxic constituents.
-
Given its likely corrosive nature, waste containing this amine should be managed as EPA Hazardous Waste Code D002 .[9] Always consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste codes.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of this compound waste.
Sources
- 1. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Neutralizing Amine | CHIMIART [chimiart.com]
- 4. fishersci.com [fishersci.com]
- 5. ami-con.co.uk [ami-con.co.uk]
- 6. publications.ieaghg.org [publications.ieaghg.org]
- 7. researchgate.net [researchgate.net]
- 8. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 9. actenviro.com [actenviro.com]
- 10. Waste Code [rcrainfo.epa.gov]
A Researcher's Guide to the Safe Handling of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential safety and logistical information for handling 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine, a compound that, like many aromatic amines, requires careful and informed handling. The following protocols are designed to be a self-validating system, ensuring that safety is an integral part of the experimental workflow.
Understanding the Risks: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling potentially hazardous chemicals.[4] The following table outlines the recommended PPE for handling this compound, with explanations for each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[5] Given the potential for corrosivity, a face shield worn over the goggles is required when there is a risk of splashing.[5][6] |
| Skin Protection | A flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[5][7] Long pants and closed-toe shoes are also required.[5][8] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact, but they should be inspected before each use and changed immediately upon contact with the chemical.[5][9] For more extensive handling, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[9] Always wash hands thoroughly after removing gloves.[7][10] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10] If there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Handling Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. gz-supplies.com [gz-supplies.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
